molecular formula C4H3NO3 B057457 Isoxazole-5-carboxylic acid CAS No. 21169-71-1

Isoxazole-5-carboxylic acid

Katalognummer: B057457
CAS-Nummer: 21169-71-1
Molekulargewicht: 113.07 g/mol
InChI-Schlüssel: MIIQJAUWHSUTIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazole-5-carboxylic acid is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of diverse libraries of bioactive molecules. Its core structure, featuring both a nitrogen-oxygen containing heterocycle and a carboxylic acid functional group, allows for efficient synthetic diversification. The carboxylic acid moiety facilitates conjugation and amide bond formation, enabling its integration into larger molecular architectures as a key structural component. Researchers primarily utilize this compound in the design and development of novel enzyme inhibitors, receptor modulators, and potential therapeutic agents targeting a range of diseases. Its isoxazole ring is a key pharmacophore known to participate in hydrogen bonding and dipole-dipole interactions within biological active sites, thereby influencing binding affinity and selectivity. Key research applications include its use as a precursor in the synthesis of agrochemicals, materials science, and particularly in the exploration of anti-inflammatory, anticancer, and antimicrobial compounds. The physicochemical properties imparted by the isoxazole ring, such as improved metabolic stability and membrane permeability, make it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQJAUWHSUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366185
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21169-71-1
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoxazole-5-carboxylic Acid from 5-Trichloromethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Isoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry, from its precursor, 5-trichloromethylisoxazole. The core of this process lies in the controlled hydrolysis of the trichloromethyl group, a transformation that requires careful consideration of reaction conditions to ensure the integrity of the isoxazole ring.

Introduction

This compound and its derivatives are key intermediates in the development of a wide range of pharmaceutical agents. The synthesis of this scaffold from 5-trichloromethylisoxazole presents a direct and efficient route. The primary chemical challenge in this conversion is the hydrolysis of the robust trichloromethyl group to a carboxylic acid. While the hydrolysis of trichloromethyl groups is a known transformation, its application to the isoxazole ring system is noteworthy due to the potential for ring-opening under harsh hydrolytic conditions. This guide details a reliable protocol for this synthesis, focusing on an acid-catalyzed methodology that preserves the structural integrity of the isoxazole core.

Reaction Pathway and Mechanism

The overall transformation involves the conversion of the 5-trichloromethyl group of the isoxazole into a carboxylic acid functional group. This is typically achieved through an acid-catalyzed hydrolysis reaction.

Reaction_Pathway cluster_legend Legend start 5-Trichloromethylisoxazole intermediate Intermediate (trichloromethyl group activation) start->intermediate  H₂O, Acid Catalyst (e.g., H₂SO₄) product This compound intermediate->product  Hydrolysis Starting Material Starting Material Final Product Final Product Reaction Intermediate Reaction Intermediate

Figure 1: Reaction pathway for the synthesis of this compound.

The mechanism of the acid-catalyzed hydrolysis of the trichloromethyl group is believed to proceed through the protonation of one of the chlorine atoms, facilitating its departure as a chloride ion and forming a dichlorocarbocation. This cation is then attacked by water, and subsequent steps of deprotonation and further hydrolysis of the remaining chlorine atoms lead to the formation of an unstable trichloromethanol intermediate, which readily eliminates HCl to form the corresponding acyl chloride. The acyl chloride is then rapidly hydrolyzed to the final carboxylic acid.

Experimental Protocol

The following protocol is based on established principles of trichloromethyl group hydrolysis, adapted for the specific substrate while considering the stability of the isoxazole ring.[1]

Materials:

  • 5-Trichloromethylisoxazole

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-trichloromethylisoxazole.

  • Addition of Acid: Slowly and carefully add concentrated sulfuric acid to the flask while stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Heating: Heat the reaction mixture to a temperature of 80-100°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 5-trichloromethylisoxazole.

ParameterValueReference
Reactant 5-Trichloromethylisoxazole
Product This compound
Molecular Weight ( g/mol ) 186.42
Molecular Weight ( g/mol ) 127.07
Catalyst Concentrated Sulfuric Acid (H₂SO₄)German Patent DE3212137A1
Reaction Temperature (°C) 80 - 100General procedure for CCl₃ hydrolysis
Reaction Time (h) 2 - 6 (monitor by TLC/HPLC)Estimated based on similar reactions
Typical Yield (%) > 70% (expected)Based on analogous transformations

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine 5-Trichloromethylisoxazole and concentrated H₂SO₄ B 2. Heat mixture to 80-100°C A->B C 3. Cool and quench on ice B->C D 4. Extract with organic solvent C->D E 5. Wash with H₂O and NaHCO₃ solution D->E F 6. Dry and concentrate E->F G 7. Recrystallize F->G H Final Product G->H Pure this compound

Figure 2: Step-by-step experimental workflow.
Logical Relationship of Reagents and Conditions

The diagram below outlines the logical relationship between the reagents and the critical reaction conditions required for the successful synthesis.

Logical_Relationship Substrate 5-Trichloromethylisoxazole Product This compound Substrate->Product is converted to Catalyst H₂SO₄ (conc.) Catalyst->Product catalyzes Solvent H₂O (from H₂SO₄ and quenching) Solvent->Product acts as reactant in Temperature 80-100°C Temperature->Product provides energy for

Figure 3: Interplay of reagents and conditions.

Conclusion

The synthesis of this compound from 5-trichloromethylisoxazole via acid-catalyzed hydrolysis is a viable and efficient method. The key to a successful synthesis is the careful control of reaction conditions, particularly the use of a strong acid catalyst and appropriate temperature management, to facilitate the hydrolysis of the trichloromethyl group without promoting the degradation of the isoxazole ring. This technical guide provides a solid foundation for researchers and professionals in the field of drug development to produce this important synthetic intermediate. Further optimization of reaction parameters may lead to improved yields and reduced reaction times.

References

An In-depth Technical Guide to the Physicochemical Properties of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Isoxazole-5-carboxylic acid (CAS No: 21169-71-1). This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, offering quantitative data, detailed experimental methodologies, and logical workflows to facilitate its application in the laboratory.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a carboxylic acid group at the 5-position.[1] Its chemical structure lends it stability from the isoxazole ring and reactivity via the carboxylic acid moiety, making it a valuable building block in medicinal chemistry.[1] The compound typically appears as a white to slightly yellow powder and is sensitive to moisture, necessitating careful handling and storage in a dry, dark environment at room temperature.[1][2][3]

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₄H₃NO₃[1][2][3][4][5][6]
Molecular Weight 113.07 g/mol [1][2][3][4][5][6]
Appearance White to slightly yellow powder[1][2][3][7]
Melting Point 144-148 °C[1][3][4][8][9]
Boiling Point 211.74 °C (estimate)[1][3][9]
Density 1.5808 g/cm³ (estimate)[1][3][9]

Table 2: Solubility and Partitioning Characteristics

PropertyValueSource(s)
Water Solubility Slightly soluble[1][2][3][9][10]
pKa 2.29 ± 0.10 (Predicted)[1][2][3]
LogP 0.3728 (Calculated)[11]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for drug development. The following sections detail generalized, yet comprehensive, experimental protocols for measuring the pKa, LogP, and solubility of acidic compounds like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[12]

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[1]

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Beaker (100 mL).

  • This compound sample.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution.[1]

  • Potassium Chloride (KCl) for maintaining ionic strength.[1]

  • Deionized water.

  • Nitrogen gas supply.[1]

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of approximately 1 mM.[1]

  • Ionic Strength Adjustment: Add a sufficient amount of 0.15 M KCl solution to the sample solution to maintain a constant ionic strength throughout the titration.[1]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide.[1]

  • Initial Acidification: If necessary, adjust the initial pH of the solution to approximately 1.8-2.0 by adding 0.1 M HCl.[1]

  • Titration: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode, and begin stirring. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

  • Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of NaOH added.[1]

  • Endpoint: Continue the titration until the pH reaches approximately 12-12.5.[1]

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point (the point where half the volume of NaOH required to reach the inflection point has been added).[7] For higher accuracy, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4). The concentrations of the compound in each phase are measured after equilibrium is reached, and the LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Apparatus and Reagents:

  • Separatory funnels or centrifuge tubes with screw caps.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis.

  • n-Octanol (pre-saturated with water/buffer).

  • Water or pH 7.4 phosphate buffer (pre-saturated with n-octanol).[13]

  • This compound sample.

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for at least 24 hours and then allowing them to separate.[13][14]

  • Sample Addition: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this solution to a separatory funnel or centrifuge tube.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the funnel.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow the system to reach equilibrium.[15]

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.[14]

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

  • Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

  • The LogP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water) at a constant temperature. The concentration of the compound in the resulting saturated solution is then determined.

Apparatus and Reagents:

  • Vials or flasks with screw caps.

  • Constant temperature shaker bath.[4]

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm).[4]

  • Analytical balance.

  • UV-Vis Spectrophotometer or HPLC system.

  • This compound solid.

  • Deionized water.

Procedure:

  • Equilibration: Add an excess amount of solid this compound to a vial containing a known volume of deionized water. The presence of undissolved solid is essential.[4]

  • Saturation: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. Centrifuge the sample or filter the supernatant through a 0.45 µm syringe filter to obtain a clear, saturated solution free of any solid particles.[4]

  • Quantification: Accurately dilute the saturated solution with the solvent as needed to bring the concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the compound in the diluted solution using a validated analytical method like UV-Vis spectrophotometry (against a standard calibration curve) or HPLC.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Role in Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules with a wide range of biological activities. The isoxazole scaffold is present in numerous approved drugs, and its derivatives are actively investigated for antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[10][16][17][18]

Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through several routes. The following diagrams illustrate two common synthetic approaches.

G cluster_0 Route 1: Dehydration cluster_1 Route 2: Lithiation & Carboxylation A 5-Trichloromethylisoxazole B This compound A->B Dehydration C 5-Chloroisoxazole D 5-Lithioisoxazole (Intermediate) C->D n-Butyllithium E This compound D->E CO₂

Caption: Common synthetic routes to this compound.
Role as a Synthetic Building Block

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, making it a versatile starting material for creating libraries of compounds for drug screening.

G start Isoxazole-5-carboxylic acid ester Esters start->ester Esterification (Alcohol, Acid catalyst) amide Amides start->amide Amidation (Amine, Coupling agent) salt Carboxylate Salts start->salt Salt Formation (Base) bio Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Agonists/Antagonists) ester->bio amide->bio

Caption: Chemical transformations of this compound.
Workflow for Physicochemical Profiling in Drug Discovery

A logical workflow is essential for efficiently characterizing a new chemical entity. The following diagram outlines the process from initial synthesis to comprehensive physicochemical profiling.

G cluster_0 A Synthesis & Purification of this compound B Structural Confirmation (NMR, MS, etc.) A->B C Solubility Screening (Aqueous & Organic Solvents) B->C D pKa Determination (Potentiometric or Spectrophotometric) C->D E LogP/LogD Determination (Shake-Flask or HPLC) F Comprehensive Physicochemical Profile D->E G Informs Formulation & ADME Studies F->G

Caption: Workflow for physicochemical profiling.

References

Isoxazole-5-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxylic acid, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid isoxazole scaffold is a key feature in a variety of biologically active molecules. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a representative synthetic protocol for a related analogue, and an illustrative signaling pathway for one of its biologically significant derivatives.

Core Data and Physicochemical Properties

This compound is a white to slightly yellow powder.[2][3] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 21169-71-1[1][2][3][4][5][6]
Molecular Formula C₄H₃NO₃[1][3][4]
Molecular Weight 113.07 g/mol [1][4][6]
Melting Point 144-148 °C[3][7]
Boiling Point 211.74 °C (estimate)[3]
Density 1.5808 (estimate)[3]
pKa 2.29 ± 0.10 (Predicted)[2][3]
Water Solubility Slightly soluble[2][3][7]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid[8]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

  • Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Heat the mixture to 110 °C, simultaneously removing the ethanol formed during the reaction.

  • After cooling, filter the resulting precipitate and wash with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

  • Dissolve the intermediate P1 in ethanol.

  • Add the solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the resulting precipitate, wash with water, and dry.

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)

  • Dissolve the solid intermediate P2 in a 10% sodium hydroxide (NaOH) solution.

  • Heat the mixture to 70 °C.

  • Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.

  • Filter the final precipitate, wash with water, and dry to yield the product.

G cluster_0 Step 1: P1 Synthesis cluster_1 Step 2: P2 Synthesis cluster_2 Step 3: P3 Synthesis A Triethyl orthoacetate + Ethyl cyanoacetate C Heat to 110°C (Ethanol removal) A->C B DMAP (catalyst) B->C D Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) C->D E P1 in Ethanol D->E G Stir 24h at RT E->G F EtONa + NH2OH·HCl F->G H Ethyl 5-amino-3-methyl-isoxazole- 4-carboxylate (P2) G->H I P2 in 10% NaOH H->I J Heat to 70°C I->J K Cool & Acidify (HCl to pH 4) J->K L 5-amino-3-methyl-4- isoxazolecarboxylic acid (P3) K->L

A representative workflow for the synthesis of an isoxazole derivative.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for direct biological activity, its derivatives are prominent in pharmacological research. A significant area of investigation is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9][10][11]

The COX-2 enzyme is typically induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[11][12] Many isoxazole-containing compounds, such as Valdecoxib, are designed as selective COX-2 inhibitors.

The mechanism involves the isoxazole derivative binding to the active site of the COX-2 enzyme, preventing arachidonic acid from entering. This blockage inhibits the synthesis of prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerase Action Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 Inhibition

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Isoxazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra in reviewed databases and literature, this guide presents high-quality predicted spectral data. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Data Presentation: Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on computational algorithms that factor in the distinct electronic environments of the nuclei within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton (H) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H38.65Doublet1HJ(H3, H4) = 1.8
H47.50Doublet1HJ(H4, H3) = 1.8
COOH~12-13Broad Singlet1H-

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature and is often observed as a broad signal that may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon (C) Predicted Chemical Shift (δ, ppm)
C3152.1
C4114.5
C5165.8
COOH162.3

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can help in observing the acidic proton. Chloroform-d (CDCl₃) can also be used, though the acidic proton may be broader or exchange more readily.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.0 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Structure and atom numbering of this compound.

NMR_Workflow cluster_workflow NMR Analysis Workflow for this compound SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->Acquisition Load Sample Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Raw Data (FID) Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Processed Spectra Structure Structure Confirmation Analysis->Structure Assigned Data

Caption: Logical workflow for NMR-based analysis.

An In-depth Technical Guide on the Solubility and Stability of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of pharmacologically active agents and functional materials. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, standardized experimental protocols for the determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₃NO₃[1][2][3]
Molecular Weight 113.07 g/mol [1][2][3]
Appearance Slightly yellow to white/off-white crystalline solid/powder[1][4][5]
Melting Point 144-148 °C[1][5][6]
Predicted pKa 2.29 ± 0.10[1][5]
CAS Number 21169-71-1[2][3]

Solubility Profile

The solubility of this compound is a critical factor in its utility for various chemical reactions and biological assays. While precise quantitative data is sparse, a qualitative profile has been established.

Qualitative Solubility

This compound is described as being slightly soluble in water.[1][4][5][6][7] It exhibits moderate to good solubility in polar organic solvents, including:

  • Ethanol[4][6]

  • Methanol

  • Dimethyl sulfoxide (DMSO)[4]

  • Acetone[4]

  • Chloroform[6]

SolventQualitative Solubility
WaterSlightly Soluble[1][4][5][6][7]
EthanolSoluble[4][6]
Dimethyl Sulfoxide (DMSO)Moderately Soluble[4]
AcetoneModerately Soluble[4]
ChloroformSoluble[6]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the saturation shake-flask method followed by a suitable analytical technique (e.g., HPLC-UV) is recommended.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent in vials B Seal and agitate at constant temperature (24-48h) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate Solubility (e.g., mg/mL) F->G

Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its chemical structure, particularly the isoxazole ring and the carboxylic acid functional group.

General Stability and Storage

The isoxazole ring generally imparts good stability to the molecule.[1] However, this compound is reported to be moisture-sensitive, necessitating storage in a dark, dry, and well-sealed container at room temperature.[1][5]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported, information from related isoxazole and carboxylic acid-containing compounds allows for the prediction of potential degradation pathways under stress conditions. A study on 5-hydroxyoxazole-4-carboxylic acid derivatives highlighted their instability towards hydrolytic ring-opening and decarboxylation.[8]

  • Hydrolysis: The isoxazole ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opened products.

  • Decarboxylation: As with many carboxylic acids attached to heterocyclic rings, thermal stress may induce decarboxylation, resulting in the loss of CO₂.[1]

  • Oxidation: The molecule may be susceptible to degradation in the presence of strong oxidizing agents.

  • Photodegradation: Exposure to UV light could potentially lead to photochemical reactions and decomposition.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/MS system

  • pH meter

Procedure:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 8 hours). Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or gently heat for a defined period. Withdraw samples, neutralize with an acid, and analyze.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Monitor the degradation over time by HPLC.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a set period. Dissolve the stressed solid and analyze.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

Analysis:

All stressed samples should be analyzed by a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[9][10]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_outcome Outcome A Prepare stock solution of This compound C Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1N NaOH, RT) A->D E Oxidation (e.g., 3% H₂O₂) A->E G Photolytic Degradation (Solid & Solution) A->G B Prepare solid sample F Thermal Degradation (Solid, e.g., 80°C) B->F B->G H Analyze all samples by Stability-Indicating HPLC-UV/MS C->H D->H E->H F->H G->H I Identify Degradation Pathways H->I J Characterize Degradation Products H->J K Validate Analytical Method H->K

Forced degradation study workflow.

Conclusion

References

The Multifaceted Biological Activities of Isoxazole-5-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, isoxazole-5-carboxylic acids and their analogues have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their potential as therapeutic agents.

Core Biological Activities

Isoxazole-5-carboxylic acid derivatives have been extensively investigated for a variety of biological activities, with the most significant findings in the areas of anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

A substantial body of evidence highlights the potential of this compound derivatives as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including breast, colon, liver, and ovarian cancers.[1] The anticancer mechanisms are often multifaceted, involving the inhibition of key cellular pathways crucial for tumor growth and survival.

One of the primary mechanisms of action is the inhibition of Heat Shock Protein 90 (HSP90).[3] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins, such as ERBB2, C-RAF, and AKT.[4][5] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these client proteins, leading to the simultaneous disruption of multiple signaling pathways that drive cancer progression.[4][5][6]

Furthermore, some derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2] For instance, certain indole-isoxazole hybrids have been reported to cause G0/G1 phase arrest in liver cancer cells by decreasing the levels of cyclin-dependent kinase 4 (CDK4).[1]

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, particularly COX-2, are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.[7] This targeted approach offers the potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.[8]

The anti-inflammatory effects are also linked to the modulation of the NF-κB signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[11][12][13] Inhibition of the NF-κB pathway by isoxazole derivatives can therefore lead to a broad suppression of the inflammatory response.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of microbial pathogens.[14] Antibacterial activity has been observed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Antifungal activity has also been reported, for instance, against Aspergillus niger and Candida albicans.[1] The structure-activity relationship studies suggest that the nature and position of substituents on the isoxazole and any associated aromatic rings play a crucial role in determining the antimicrobial potency and spectrum.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of Isoxazole-5-Carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2eB16F1 (Melanoma)0.079[15]
2aB16F1 (Melanoma)7.55[15]
2aColo205 (Colon)40.85[15]
2aHepG2 (Liver)15.25[15]
2aHeLa (Cervical)25.55[15]
2bHeLa (Cervical)0.11 µg/ml[16]
2aHep3B (Liver)2.774 µg/ml[16]
2bHep3B (Liver)3.621 µg/ml[16]
2cMCF7 (Breast)1.59 µg/ml[16]

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
A130.0640.0134.92[8]
2b0.391 µg/ml--[16]
C6-Potent Inhibitor-[7]
C5-Potent Inhibitor-[7]
C3-Potent Inhibitor-[7]

Table 3: Antimicrobial Activity of Isoxazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDMicroorganismMIC (µg/mL)Reference
PUB9Staphylococcus aureus< 0.006[17]
PUB10Staphylococcus aureus6.25[17]
A8Pseudomonas aeruginosa2000[8]
A9Pseudomonas aeruginosa2000[8]
A8Klebsiella pneumoniae2000[8]
A8Candida albicans2000[8]
A9Candida albicans2000[8]
178dEscherichia coli117[18]
178eEscherichia coli110[18]
178fEscherichia coli95[18]
178dStaphylococcus aureus100[18]
178eStaphylococcus aureus95[18]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

HSP90_Inhibition_Pathway Isoxazole Isoxazole Derivative HSP90 HSP90 Isoxazole->HSP90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., AKT, C-RAF, ERBB2) HSP90->ClientProteins Stabilizes Ubiquitin Ubiquitin ClientProteins->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

HSP90 Inhibition Pathway by Isoxazole Derivatives.

NFkB_Inhibition_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Induces Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits

NF-κB Signaling Inhibition by Isoxazole Derivatives.
Experimental Workflows

Anticancer_Assay_Workflow Start Start CellCulture Culture Cancer Cell Lines Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with Isoxazole Derivatives Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTS_MTT Add MTS/MTT Reagent Incubation->MTS_MTT Incubate_MTS Incubate (1-4h) MTS_MTT->Incubate_MTS Measure Measure Absorbance Incubate_MTS->Measure Calculate Calculate IC₅₀ Measure->Calculate End End Calculate->End

Workflow for In Vitro Anticancer Activity Assay.

Anti_inflammatory_Workflow Start Start AnimalGrouping Group Rats/Mice Start->AnimalGrouping AdministerCompound Administer Isoxazole Derivative or Vehicle AnimalGrouping->AdministerCompound InduceEdema Inject Carrageenan into Paw AdministerCompound->InduceEdema MeasurePawVolume Measure Paw Volume at Intervals InduceEdema->MeasurePawVolume DataAnalysis Analyze Data & Calculate % Inhibition MeasurePawVolume->DataAnalysis End End DataAnalysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives via a coupling reaction.[19]

Materials:

  • 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

  • Appropriate aniline derivative

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other coupling agent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aniline derivative (1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired 5-methyl-3-phenylisoxazole-4-carboxamide derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of isoxazole derivatives on cancer cell lines.[3][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Isoxazole derivative stock solutions (in DMSO)

  • MTS reagent solution containing phenazine ethosulfate (PES)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the isoxazole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of the MTS reagent solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This protocol describes the carrageenan-induced paw edema model in rats, a standard method for evaluating the acute anti-inflammatory activity of compounds.[2][16][22][23]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Isoxazole derivative suspension/solution

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • 1% (w/v) carrageenan suspension in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the isoxazole derivative.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the isoxazole derivative or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives against bacterial strains.[1][18]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Isoxazole derivative stock solutions (in DMSO)

  • Standard antibiotic (positive control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution of the isoxazole derivative to the first well and perform a two-fold serial dilution across the plate.

  • Add 100 µL of the diluted bacterial inoculum to each well.

  • Include a growth control well (inoculum without compound) and a sterility control well (MHB only). Also, run a positive control with a standard antibiotic.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The insights into their mechanisms of action, particularly the inhibition of key signaling pathways like HSP90 and NF-κB, provide a rational basis for the design of more potent and selective therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of this compound derivatives for various therapeutic applications.

References

The Dawn of Isoxazole Chemistry: Claisen's Pioneering Work

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Overview of Isoxazole Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and synthesis of isoxazoles, a class of five-membered heterocyclic compounds pivotal in medicinal chemistry and drug development. We delve into the seminal synthetic strategies, their evolution, and the detailed experimental protocols for key reactions, supported by quantitative data and logical diagrams to facilitate understanding and application in a research setting.

The journey into isoxazole chemistry began in the late 19th century with the foundational work of German chemist Rainer Ludwig Claisen. In 1888, he first recognized the cyclic structure of 3-methyl-5-phenylisoxazole.[1] However, the first synthesis of the parent isoxazole ring is credited to Dunstan and Dymond.[1] A more definitive milestone was set by Claisen in 1903, who synthesized isoxazole by the oximation of propargylaldehyde acetal.[2] This early work laid the groundwork for what would become a vast and intricate field of organic synthesis.

The classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[3] This method, while foundational, often suffers from a lack of regioselectivity, particularly with unsymmetrical dicarbonyls, leading to a mixture of isomeric products.

General Experimental Protocol for Claisen Isoxazole Synthesis

The following protocol is a generalized procedure for the synthesis of isoxazoles from 1,3-diketones and hydroxylamine hydrochloride.

  • Materials: 1,3-diketone (1.0 eq), hydroxylamine hydrochloride (1.1-1.5 eq), base (e.g., sodium acetate, sodium hydroxide, or pyridine), and a suitable solvent (e.g., ethanol, water).

  • Procedure:

    • Dissolve the 1,3-diketone in the chosen solvent.

    • Add hydroxylamine hydrochloride and the base to the solution.

    • The reaction mixture is then typically heated under reflux for several hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled, and the product is isolated by pouring it into crushed ice, followed by extraction with an organic solvent.

    • The crude product is then purified, typically by recrystallization or column chromatography.

The Advent of a Powerful Tool: The Huisgen 1,3-Dipolar Cycloaddition

A significant leap in isoxazole synthesis came with the extensive work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloadditions.[4] This powerful and versatile reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile) to form the isoxazole ring.[2][5][6] A major advantage of this method is the ability to generate the often unstable nitrile oxide in situ from stable precursors like aldoximes or primary nitro compounds.[7]

The Huisgen cycloaddition is a concerted, pericyclic reaction, which imparts a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern of the final isoxazole, is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[7]

Evolution of Nitrile Oxide Generation

The in situ generation of nitrile oxides is crucial for the successful application of the Huisgen 1,3-dipolar cycloaddition. Over the years, numerous methods have been developed, each with its own advantages and limitations.

Nitrile_Oxide_Generation_Evolution Dehydrohalogenation Dehydrohalogenation of Hydroximoyl Halides Oxidation Oxidation of Aldoximes Dehydrohalogenation->Oxidation Milder Conditions Dehydration Dehydration of Primary Nitroalkanes Oxidation->Dehydration Wider Substrate Scope Modern_Methods Modern Green Methods Dehydration->Modern_Methods Improved Sustainability

Caption: Evolution of methods for the in situ generation of nitrile oxides.

General Experimental Protocol for 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.

  • Materials: Aldoxime (1.0 eq), terminal alkyne (1.2 eq), an oxidizing agent (e.g., N-chlorosuccinimide (NCS), Oxone®, or tert-butyl hypoiodite), a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or an aqueous medium).

  • Procedure:

    • The aldoxime and terminal alkyne are dissolved in the chosen solvent.

    • The base is added to the mixture.

    • The oxidizing agent is added portion-wise at room temperature or below.

    • The reaction is stirred for a specified time, with progress monitored by TLC.

    • Upon completion, the reaction is quenched (e.g., with a solution of sodium thiosulfate if an oxidizing agent was used).

    • The product is extracted with an organic solvent, and the organic layer is washed and dried.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Modern Synthetic Methodologies

Building upon the classical foundations, modern organic synthesis has introduced a plethora of new methods for isoxazole construction, often focusing on improved efficiency, selectivity, and sustainability.

Copper-Catalyzed Syntheses

Copper catalysis has emerged as a powerful tool in isoxazole synthesis. A notable example is the copper(I)-catalyzed cycloaddition of terminal alkynes and in situ generated nitrile oxides, which often proceeds with high regioselectivity and yield.

Copper_Catalyzed_Isoxazole_Synthesis Starting_Materials Terminal Alkyne + Nitrile Oxide Precursor Copper_Catalyst Cu(I) Catalyst Starting_Materials->Copper_Catalyst Intermediate Copper Acetylide Intermediate Copper_Catalyst->Intermediate Product 3,5-Disubstituted Isoxazole Intermediate->Product [3+2] Cycloaddition

Caption: Simplified workflow of a copper-catalyzed isoxazole synthesis.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For isoxazole synthesis, this has translated into the development of reactions that utilize greener solvents (like water), microwave irradiation, or ultrasound to accelerate reaction rates and improve yields, often under catalyst-free conditions.[8][9]

Comparative Analysis of Key Synthetic Routes

The choice of synthetic strategy for a particular isoxazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Synthetic MethodKey ReactantsTypical Yields (%)AdvantagesLimitations
Claisen Condensation 1,3-Dicarbonyl, Hydroxylamine55-70Readily available starting materials.Often poor regioselectivity with unsymmetrical diketones.
Huisgen 1,3-Dipolar Cycloaddition Alkyne, Nitrile Oxide65-95High regioselectivity for 3,5-disubstituted isoxazoles, wide substrate scope, mild conditions.Requires in situ generation of potentially unstable nitrile oxides.
From α,β-Unsaturated Carbonyls Chalcone, Hydroxylamine65-85Utilizes readily accessible chalcones.Can sometimes lead to side products.
Copper-Catalyzed Cycloaddition Alkyne, Nitrile Oxide Precursor70-95High yields and regioselectivity, often milder conditions than non-catalyzed reactions.Requires a metal catalyst, which may need to be removed from the final product.
Microwave/Ultrasound-Assisted Various82-96Significantly reduced reaction times, often higher yields, and can be performed solvent-free.Requires specialized equipment.

Logical Workflow for Synthetic Route Selection

The decision-making process for selecting an appropriate synthetic route for a target isoxazole can be visualized as a logical workflow.

Synthetic_Route_Selection Target_Isoxazole Target Isoxazole Structure Substitution_Pattern Analyze Substitution Pattern Target_Isoxazole->Substitution_Pattern Disubstituted_3_5 3,5-Disubstituted Substitution_Pattern->Disubstituted_3_5 Other_Substitution Other/Trisubstituted Substitution_Pattern->Other_Substitution Huisgen_Method Consider Huisgen 1,3-Dipolar Cycloaddition Disubstituted_3_5->Huisgen_Method Claisen_Method Consider Claisen or Modified Condensation Other_Substitution->Claisen_Method Starting_Materials Assess Availability of Starting Materials Huisgen_Method->Starting_Materials Claisen_Method->Starting_Materials Final_Choice Select Optimal Synthetic Route Starting_Materials->Final_Choice

Caption: Decision workflow for selecting an isoxazole synthetic route.

Conclusion

The synthesis of isoxazoles has evolved significantly from its early beginnings with Claisen's condensation reactions to the highly versatile and efficient methods available today. The Huisgen 1,3-dipolar cycloaddition remains a cornerstone of isoxazole synthesis, with continuous improvements in the generation of nitrile oxides. Modern advancements, including copper catalysis and green chemistry approaches, have further expanded the synthetic chemist's toolbox, enabling the construction of a vast array of complex isoxazole-containing molecules for applications in drug discovery and materials science. This guide provides a solid foundation for understanding the historical context and practical application of these key synthetic methodologies.

References

Isoxazole-5-carboxylic Acid: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carboxylic acid has emerged as a privileged heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure, coupled with its unique electronic properties, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to serve as a practical resource for professionals in the field.

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] The incorporation of a carboxylic acid moiety at the 5-position of the isoxazole ring affords this compound, a versatile building block that combines the desirable physicochemical properties of the isoxazole core with the reactive handle of a carboxylic acid. This unique combination allows for facile derivatization and the introduction of diverse functionalities, leading to the discovery of potent and selective modulators of various biological targets.[3]

This guide will explore the synthetic routes to this compound, its characteristic chemical reactivity, and its extensive applications in drug discovery, with a particular focus on its role in the development of anti-inflammatory, anticancer, and antimicrobial agents. Furthermore, its utility as a bioisosteric replacement for the carboxylic acid group in drug design will be discussed.[2]

Physicochemical Properties

This compound is a white to slightly yellow crystalline solid with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol .[3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₃NO₃[3]
Molecular Weight113.07 g/mol [3]
Melting Point144-148 °C[3]
pKa~2.29 (Predicted)[3]
SolubilitySlightly soluble in water; soluble in polar organic solvents.[3]
AppearanceWhite to slightly yellow crystalline solid[3]

Synthesis of this compound and its Esters

The synthesis of the this compound core can be achieved through several established routes. The most common strategies involve the construction of the isoxazole ring via cycloaddition reactions, followed by functional group manipulations.

Synthesis of Ethyl Isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

A prevalent method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Ethyl isoxazole-5-carboxylate can be synthesized from an aryl aldoxime and ethyl propiolate.

Figure 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [3]

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the stirred mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.

Hydrolysis of Ethyl Isoxazole-5-carboxylate

The final step to obtain this compound is the hydrolysis of the corresponding ester.

Experimental Protocol: Hydrolysis of Ethyl Isoxazole-5-carboxylate [2]

  • To a stirred solution of the ethyl isoxazole-5-carboxylate derivative (1 equiv) in 95% ethanol (50 mL), add sodium hydroxide pellets (10 equiv).

  • Stir the mixture at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure.

  • Acidify the residue with 1 N HCl to pH 2.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the pure carboxylic acid.

Chemical Reactivity and Derivatization

The carboxylic acid functionality of this compound allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse derivatives.

Figure 2: Key Reactions of this compound.
Amide Bond Formation

One of the most common and important reactions is the formation of amides, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Amide Synthesis [4]

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain the desired amide derivative.

Applications in Drug Discovery

The this compound scaffold is a key component in a multitude of compounds with diverse pharmacological activities.

Anti-inflammatory Activity: COX Inhibition

Many isoxazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[5] The isoxazole ring can mimic the binding interactions of known non-steroidal anti-inflammatory drugs (NSAIDs).

Figure 3: Inhibition of the COX Pathway by Isoxazole Derivatives.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole Derivatives [6]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
C1 >1001.05 ± 0.09>95.23
C2 >1001.41 ± 0.05>70.92
C3 22.56 ± 0.110.93 ± 0.0124.25
C5 35.54 ± 0.090.85 ± 0.0441.81
C6 52.47 ± 0.050.85 ± 0.0261.72
Celecoxib 50.11 ± 1.120.45 ± 0.01111.35
Anticancer Activity

Isoxazole-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Isoxazole-Carboxamide Derivatives (IC₅₀ in µM) [4][7][8]

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)B16F1 (Melanoma)Colo205 (Colon)
2a 39.8018.627.5540.859.179
2b >1000.11>100--
2d >10015.4823.00--
2e >100>10023.000.079-
Doxorubicin ---0.056-
Xanthine Oxidase Inhibition

Derivatives of this compound have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[1][9]

Table 4: Xanthine Oxidase Inhibitory Activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acid Derivatives [1]

CompoundXanthine Oxidase IC₅₀ (µM)
6a 1.52
6b 0.45
6c 0.13
6d 0.28
Allopurinol 2.93

This compound as a Bioisostere

In drug design, the concept of bioisosterism involves the substitution of a functional group with another that has similar physicochemical properties, with the aim of improving the pharmacokinetic or pharmacodynamic profile of a lead compound. This compound and its derivatives can serve as effective bioisosteres for carboxylic acids.[2] This replacement can lead to enhanced metabolic stability, improved cell permeability, and altered pKa values, which can be advantageous for oral bioavailability and target engagement.

Figure 4: Workflow for Bioisosteric Replacement.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives as anti-inflammatory, anticancer, and xanthine oxidase inhibitors underscores the importance of this scaffold in modern drug discovery. The strategic use of this compound as a bioisostere for carboxylic acids offers a powerful tool for overcoming common challenges in lead optimization. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this remarkable heterocyclic core.

References

An In-depth Technical Guide to Isoxazole-5-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of isoxazole-5-carboxylic acid and its analogs. This class of compounds has garnered significant attention in medicinal chemistry due to its broad therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes important chemical and biological pathways.

Core Concepts: The Isoxazole Scaffold

Isoxazole is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[1][2] This aromatic ring system is a versatile scaffold in drug design, as its derivatives can engage in various non-covalent interactions with biological targets.[3] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, potentially leading to improved pharmacokinetic profiles and reduced toxicity.[3][4] this compound, a key derivative, serves as a crucial intermediate for the synthesis of a wide array of bioactive molecules.[5][6]

Synthetic Methodologies

The primary route for synthesizing the isoxazole ring is through a [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene.[7][8] This method is highly versatile and allows for the introduction of various substituents, leading to a diverse library of isoxazole analogs.[7]

General Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.[9]

Materials:

  • Substituted aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Substituted alkyne (1 mmol)

  • Solvent (e.g., ethanol, chloroform)

  • Base (e.g., triethylamine, sodium hydroxide)

Procedure:

  • Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. The reaction progress is monitored by thin-layer chromatography (TLC).[9][10]

  • In situ Generation of Nitrile Oxide: The aldoxime is then treated with an oxidizing agent like N-chlorosuccinimide (NCS) to generate the nitrile oxide intermediate.[9]

  • Cycloaddition: The substituted alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.[10][11]

  • Workup and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[9][10]

G cluster_synthesis 1,3-Dipolar Cycloaddition Workflow Aldehyde Substituted Aldehyde Oxime Aldoxime Formation Aldehyde->Oxime Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime NitrileOxide In situ Nitrile Oxide Generation Oxime->NitrileOxide NCS NCS NCS->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Substituted Alkyne Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Purification Purification Isoxazole->Purification

General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity: COX Inhibition

A significant area of investigation for isoxazole derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[12][13] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some isoxazole-containing compounds, such as valdecoxib, are selective COX-2 inhibitors, which can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12][14]

G cluster_cox Mechanism of COX Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX Inhibition

Inhibition of prostaglandin synthesis by isoxazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole-Carboxamide Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
A130.0640.0134.63
Ketoprofen---
2a--1.44
2b0.391 (µg/ml)--

Data extracted from multiple sources; direct comparison may be limited by differing experimental conditions.[5][13]

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole-5-carboxamide derivatives as anticancer agents.[1][15] These compounds have shown cytotoxic activity against a variety of cancer cell lines, including those of the breast, colon, liver, and cervix.[1] The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis.[1] For instance, some derivatives have been shown to cause cell cycle arrest in the G0/G1 phase.[1]

G cluster_cancer Anticancer Mechanism of Action Isoxazole Isoxazole Derivative CellCycle Cell Cycle Progression Isoxazole->CellCycle Arrest Apoptosis Apoptosis Isoxazole->Apoptosis Induction CancerCell Cancer Cell Proliferation CellCycle->CancerCell Apoptosis->CancerCell Inhibition

Proposed mechanisms of anticancer activity for isoxazole derivatives.

Table 2: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives Against Various Cancer Cell Lines (IC₅₀ in µM)

CompoundHeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)Colo205 (Colon)B16F1 (Melanoma)
2a40.857.55-9.179-
2b0.11 (µg/ml)----
2c--1.59 (µg/ml)--
2e----0.079
Doxorubicin----0.056
5-Fluorouracil-----

Data extracted from multiple sources; direct comparison may be limited by differing experimental conditions.[1][5]

Antimicrobial Activity

Isoxazole derivatives have also demonstrated promising activity against various microbial pathogens.[4] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains like Candida albicans.[5][13] The presence of specific substituents on the isoxazole ring appears to be crucial for antimicrobial potency.[4]

Table 3: Antimicrobial Activity of Isoxazole-Carboxamide Derivatives (MIC in mg/ml)

CompoundPseudomonas aeruginosaKlebsiella pneumoniaeCandida albicans
A82.002.002.00
A92.00-2.00
2c--2.0
Fluconazole--1.65 (µg/ml)

Data extracted from multiple sources; direct comparison may be limited by differing experimental conditions.[5][13]

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • For Anti-inflammatory Activity: The substitution pattern on the phenyl rings of isoxazole derivatives plays a critical role in their COX inhibitory activity and selectivity.

  • For Anticancer Activity: The presence of halogenated phenyl groups attached to the carboxamide linkage often correlates with increased cytotoxic potency. For example, compound 2e, with a specific substitution pattern, showed potent activity against the B16F1 melanoma cell line.[1]

  • For Antimicrobial Activity: The introduction of certain functional groups can enhance the antimicrobial spectrum and potency of isoxazole analogs.

Conclusion and Future Directions

This compound and its analogs represent a privileged scaffold in medicinal chemistry with a broad spectrum of pharmacological activities. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for the development of novel therapeutics. Future research should focus on the optimization of lead compounds through detailed structure-activity relationship studies, elucidation of precise mechanisms of action, and in-vivo evaluation to translate the promising in-vitro data into clinically viable drug candidates. The development of multi-targeted isoxazole derivatives could also be a promising strategy for treating complex diseases like cancer.[2]

References

The Isoxazole Carboxylic Acid Moiety: A Technical Guide to Reactivity and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of approved therapeutic agents. When functionalized with a carboxylic acid group, the isoxazole scaffold becomes an exceptionally versatile platform for chemical modification and drug design. This technical guide provides an in-depth exploration of the reactivity of the carboxylic acid group across the primary positional isomers of isoxazole (3-, 4-, and 5-substituted). We present a comprehensive overview of key chemical transformations—including amidation, esterification, and decarboxylation—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in the strategic design and synthesis of novel isoxazole-based therapeutics.

Introduction: Structural and Electronic Context

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which impart unique electronic properties.[1] The position of the carboxylic acid group on this ring significantly influences its chemical behavior. The electron-withdrawing nature of the isoxazole ring generally increases the acidity of the carboxyl proton compared to its carbocyclic or saturated heterocyclic counterparts. This enhanced acidity, reflected in lower pKa values, facilitates a range of classical carboxylic acid reactions, making it a pivotal functional group for generating libraries of derivatives in drug discovery campaigns.

This guide will focus on the three primary positional isomers: isoxazole-3-carboxylic acid, isoxazole-4-carboxylic acid, and isoxazole-5-carboxylic acid.

Isoxazole_Isomers cluster_0 Positional Isomers of Isoxazole Carboxylic Acid 3-COOH Isoxazole-3-carboxylic acid 4-COOH Isoxazole-4-carboxylic acid 5-COOH This compound

Figure 1. The three primary positional isomers of isoxazole carboxylic acid.

Physicochemical Properties

The reactivity of the carboxylic acid is fundamentally governed by its physicochemical properties. While experimental data for the parent unsubstituted acids are sparse in the literature, predicted values and data from simple substituted analogues provide a reliable basis for comparison.

PropertyIsoxazole-3-carboxylic acidIsoxazole-4-carboxylic acidThis compound
Molecular Formula C₄H₃NO₃C₄H₃NO₃C₄H₃NO₃
Molecular Weight 113.07 g/mol 113.07 g/mol 113.07 g/mol
Appearance SolidSolidSlightly yellow powder
Melting Point (°C) 106-110 (for 5-methyl deriv.)[2]144-148 (for 5-methyl deriv.)[3]144-148[4]
pKa (Predicted) Data not available~2.85 (for 5-methyl deriv.)[5]~2.29[4]

Note: pKa values are predicted and serve as estimates. The electron-withdrawing effect of the isoxazole ring leads to a notably low pKa, indicating a relatively strong acidic character.

Core Reactivity and Derivatization

The carboxylic acid group on the isoxazole ring undergoes a variety of standard transformations, providing access to key derivatives such as amides and esters, which are prevalent in drug molecules.

General_Reactivity parent Isoxazole-R-COOH amide Isoxazole-R-CONH-R' parent->amide Amidation (Amine, Coupling Agent) ester Isoxazole-R-COOR' parent->ester Esterification (Alcohol, Acid Catalyst) decarboxylated Isoxazole-R-H parent->decarboxylated Decarboxylation (Heat, Catalyst)

Figure 2. Major reaction pathways for isoxazole carboxylic acids.
Amidation: The Gateway to Bioactive Scaffolds

The formation of an amide bond is arguably the most critical reaction for isoxazole carboxylic acids in drug development. Isoxazole carboxamides are found in numerous agents with diverse pharmacological activities.[2] The reaction is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

Common Amidation Conditions and Yields

Isoxazole SubstrateCoupling Agent(s)BaseSolventTemp.TimeYield (%)
5-Methyl-3-phenylisoxazole-4-carboxylic acidEDCI, DMAP-DCMRoom Temp-59%
General Carboxylic AcidsTiCl₄PyridinePyridine85 °C-Moderate to Excellent
General Carboxylic AcidsPNT, NMMNMMDCM0-5 °C then RT2-3 hExcellent

EDCI: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride; DMAP: 4-Dimethylaminopyridine; DCM: Dichloromethane; PNT: Phosphonitrilic chloride trimer; NMM: N-Methylmorpholine.

Experimental Protocol: Synthesis of 5-Methyl-3-phenyl-N-(substituted-phenyl)isoxazole-4-carboxamide[2]

This protocol details a robust and widely applicable method for synthesizing isoxazole carboxamides using EDCI as the coupling agent.

Materials:

  • 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1.0 eq, 3 mmol, 609.6 mg)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq, 0.6 mmol, 73.3 mg)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq, 3.3 mmol, 632.6 mg)

  • Substituted Aniline Derivative (1.07 eq, 3.2 mmol)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert argon atmosphere, add 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (609.6 mg) and dissolve in anhydrous dichloromethane (20 mL).

  • Add 4-dimethylaminopyridine (DMAP) (73.3 mg) to the solution.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (632.6 mg).

  • Stir the resulting mixture at room temperature for 30 minutes. The formation of a reactive O-acylisourea intermediate occurs during this step.

  • Add the desired substituted aniline derivative (3.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/ethyl acetate solvent system) to yield the pure isoxazole carboxamide.

Amidation_Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A 1. Dissolve Isoxazole Carboxylic Acid in DCM B 2. Add DMAP (catalyst) A->B C 3. Add EDCI (coupling agent) B->C D 4. Stir 30 min @ RT (Forms O-acylisourea intermediate) C->D E 5. Add Aniline Derivative D->E F 6. Stir @ RT until completion (TLC) E->F G 7. Aqueous Wash (HCl, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product: Isoxazole Carboxamide I->J

Figure 3. Experimental workflow for the EDCI/DMAP-mediated synthesis of isoxazole carboxamides.
Esterification

Ester derivatives of isoxazole carboxylic acids are common intermediates and are also found in bioactive molecules. The most straightforward method for their synthesis is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis.

Experimental Protocol: Fischer-Speier Esterification of 5-Methylisoxazole-4-carboxylic Acid

This protocol is a representative procedure for the acid-catalyzed esterification of an isoxazole carboxylic acid.

Materials:

  • 5-Methylisoxazole-4-carboxylic acid (1.0 eq)

  • Ethanol (used as solvent and reagent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend or dissolve 5-methylisoxazole-4-carboxylic acid in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). The reaction progress can be monitored by TLC.[6]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methylisoxazole-4-carboxylate.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Decarboxylation

The removal of the carboxylic acid group can be a strategic step in synthesis. For many heterocyclic carboxylic acids, this can be achieved by heating, often in the presence of a catalyst. While some isoxazole carboxylic acids can be thermally unstable, a controlled reaction can be effective.

Experimental Protocol: Catalytic Decarboxylation of a Heterocyclic Carboxylic Acid[7]

This general protocol is effective for many heterocyclic systems, including isoxazoles, and avoids the use of harsh or expensive metal catalysts.

Materials:

  • Isoxazole carboxylic acid (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Organic acid catalyst (e.g., Formic acid or Acetic acid) (0.01-0.05 eq)

Procedure:

  • Dissolve the isoxazole carboxylic acid in N,N-dimethylformamide (DMF) in a flask equipped with a reflux condenser. A typical concentration is a mass ratio of 1:1 to 1:5 of acid to DMF.

  • Add a catalytic amount of formic acid or acetic acid (1-5 mol%).

  • Heat the reaction mixture to 90-130 °C. The optimal temperature may depend on the specific isoxazole isomer and substituents.[7]

  • Stir the reaction at this temperature for 4-8 hours, monitoring the reaction by TLC or HPLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the DMF solvent by distillation under reduced pressure.

  • The remaining crude product can be purified by standard methods such as crystallization or chromatography to yield the decarboxylated isoxazole. Reported yields for this method on various heterocycles are often greater than 90%.[7]

Conclusion and Outlook

The carboxylic acid group is a powerful and versatile functional handle on the isoxazole ring. Its inherent acidity and susceptibility to well-established transformations like amidation and esterification make it a cornerstone of synthetic strategy in medicinal chemistry. The protocols and data presented in this guide demonstrate the reliability and efficiency with which isoxazole carboxylic acids can be converted into diverse libraries of compounds for biological screening. For researchers and drug development professionals, a thorough understanding of this reactivity is essential for leveraging the full potential of the isoxazole scaffold in the creation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of isoxazole-5-carboxylic acid derivatives, a core scaffold in many pharmacologically active compounds. The following sections outline the most common and effective synthetic strategies, offering insights into their advantages, limitations, and practical execution.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The development of efficient and scalable synthetic routes to these compounds is therefore of significant interest to the drug discovery and development community. This application note details three primary synthetic methodologies, providing step-by-step protocols and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Summary of Synthetic Protocols

The selection of a synthetic route for a specific this compound derivative will depend on factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance of functional groups. The following table summarizes the key quantitative aspects of the detailed protocols.

ProtocolKey ReactantsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
1. 1,3-Dipolar Cycloaddition Aryl aldoxime, Ethyl propiolateGood to High4-12 hoursHigh versatility, good functional group tolerance.Potential for nitrile oxide dimerization (furoxan formation).[1]
2. Cyclocondensation of β-Keto Esters β-Keto ester, Hydroxylamine hydrochlorideModerate2-6 hoursReadily available starting materials.Formation of 5-isoxazolone byproduct is common.[1]
3. NaOH-Catalyzed Reaction in Water Ethyl nitroacetate, Propargyl benzoateHigh (86%)[2]16 hoursEnvironmentally friendly (uses water as solvent).Limited to specific substrates.
4. Hydrolysis of Isoxazole-5-carboxylate Esters Isoxazole-5-carboxylate ester, Sodium hydroxideHigh (>90%)18-20 hoursGeneral method for obtaining the final acid.Requires prior synthesis of the ester precursor.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates through the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with ethyl propiolate.[1] This method is highly versatile and can be adapted for a wide range of substituted aryl aldoximes.

Materials:

  • Aryl aldoxime (1.0 eq.)

  • Triethylamine (1.1 eq.)

  • N-chlorosuccinimide (NCS) or Sodium hypochlorite solution

  • Ethyl propiolate (1.2 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Nitrile Oxide Generation:

    • In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq.) in a suitable solvent such as DCM or THF.

    • Add triethylamine (1.1 eq.) to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture. The slow addition is crucial to minimize the dimerization of the nitrile oxide.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cycloaddition:

    • Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[1]

    • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.

Troubleshooting:

  • Furoxan (Nitrile Oxide Dimer) Formation: If a significant amount of the furoxan byproduct is observed, ensure the in-situ generation of the nitrile oxide is performed in the presence of the dipolarophile and consider a slower addition of the oxidizing agent at a lower temperature.[1]

G Workflow for 1,3-Dipolar Cycloaddition cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition cluster_workup Workup and Purification A Dissolve Aryl Aldoxime and Triethylamine in Solvent B Cool to 0°C A->B C Slowly Add Oxidizing Agent (e.g., NCS) B->C D Monitor by TLC C->D E Add Ethyl Propiolate D->E F Warm to Room Temperature and Stir E->F G Monitor by TLC F->G H Quench with Water and Extract G->H I Wash, Dry, and Concentrate H->I J Column Chromatography I->J K Pure Ethyl 3-Aryl-isoxazole-5-carboxylate J->K

Caption: Experimental workflow for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylate.

Protocol 2: Synthesis of 3-Substituted Isoxazole-5-carboxylates from β-Keto Esters

This method involves the cyclocondensation of a β-keto ester with hydroxylamine. A critical parameter in this synthesis is the control of pH to minimize the formation of the isomeric 5-isoxazolone byproduct.[1]

Materials:

  • β-Keto ester (1.0 eq.)

  • Hydroxylamine hydrochloride (1.1 eq.)

  • Acidic catalyst (e.g., hydrochloric acid) or a buffer system

  • Solvent (e.g., ethanol, water)

  • Base for workup (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the β-keto ester (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent.

    • Adjust the pH of the reaction mixture to be acidic. This is a crucial step to favor the formation of the desired 3-substituted isoxazole.[1]

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base such as sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Key Consideration:

  • pH Control: The formation of the 5-isoxazolone byproduct is favored under neutral or basic conditions. Therefore, maintaining an acidic environment is essential for regioselectivity.[1]

G Reaction Pathways in β-Keto Ester Synthesis cluster_conditions Reaction Conditions start β-Keto Ester + Hydroxylamine acidic Acidic Conditions (pH < 7) start->acidic neutral_basic Neutral/Basic Conditions (pH ≥ 7) start->neutral_basic product_desired 3-Substituted Isoxazole-5-carboxylate (Desired Product) acidic->product_desired Favored Pathway product_byproduct 5-Isoxazolone (Byproduct) neutral_basic->product_byproduct Favored Pathway

Caption: Influence of pH on product formation from β-keto esters.

Protocol 3: NaOH-Catalyzed Synthesis of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate in Water

This protocol exemplifies a greener approach to isoxazole synthesis, utilizing water as the solvent. It describes the reaction between ethyl nitroacetate and propargyl benzoate.[2]

Materials:

  • Propargyl benzoate (1.0 eq.)

  • Ethyl nitroacetate (2.5 eq.)

  • Sodium hydroxide (NaOH) solution (4.24 M, 0.1 eq.)

  • Water

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a sealed tube, combine propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg).

    • Add the NaOH solution (0.170 mmol).

    • Vigorously stir the mixture at 60 °C for 16 hours.[2]

  • Workup and Purification:

    • Concentrate the reaction mixture.

    • Subject the residue to flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1 containing 3% triethylamine) to yield the pure product.[2] An 86% yield has been reported for this specific reaction.[2]

Protocol 4: Hydrolysis of Ethyl 3-Methyl-isoxazole-5-carboxylate to 3-Methyl-isoxazole-5-carboxylic Acid

This is a general and high-yielding method for the final deprotection step to obtain the target carboxylic acid from its corresponding ester.

Materials:

  • 3-Methyl-isoxazole-5-carboxylic acid ethyl ester (1.0 eq.)

  • Sodium hydroxide (2.0 eq.)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis:

    • In a round-bottom flask, dissolve 3-methyl-isoxazole-5-carboxylic acid ethyl ester (5.8 mmol) in THF (2.0 mL).

    • Add a solution of sodium hydroxide (11.6 mmol) in water (2 mL), followed by methanol (4 mL).

    • Stir the reaction at room temperature for 18-20 hours under an inert atmosphere.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 by adding 1N hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate (3 x 35 mL).

    • Combine the organic phases, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford 3-methylthis compound as a white solid (90% yield). The product is often pure enough for subsequent use without further purification.

Conclusion

The synthesis of this compound derivatives can be effectively achieved through several reliable methods. The 1,3-dipolar cycloaddition offers great flexibility in terms of substrate scope, while the cyclocondensation of β-keto esters provides a route from readily available starting materials, provided the reaction pH is carefully controlled. For specific substrates, green chemistry approaches in aqueous media present an attractive alternative. The final hydrolysis of ester precursors is a straightforward and high-yielding step. The choice of the optimal protocol will be guided by the specific target molecule and the experimental constraints.

References

Application Notes and Protocols: Isoxazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a valuable pharmacophore, contributing to the molecular architecture and electronic properties necessary for therapeutic activity.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2][5][6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Physicochemical Properties and Handling

This compound is a slightly yellow powder with a molecular formula of C4H3NO3 and a molecular weight of 113.07 g/mol .[1] It is characterized by a melting point of 144-148°C and is slightly soluble in water.[1] Due to its moisture sensitivity, it should be stored in a dark, dry, and sealed environment at room temperature.[1] The carboxylic acid moiety provides a reactive handle for various chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[1]

Key Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been explored for a multitude of therapeutic applications. The isoxazole core can act as a bioisostere for other functional groups, enhancing physicochemical properties and target engagement.

Anti-inflammatory and Analgesic Activity

A prominent application of isoxazole derivatives is in the development of anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][8][9] Certain this compound derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][9]

Signaling Pathway for COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Derivative Isoxazole-5-Carboxylic Acid Derivative Isoxazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by an this compound derivative.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[1][6] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[1] The proposed mechanisms of action include the inhibition of enzymes like COX-1, which can be overexpressed in some tumors, and the induction of cell cycle arrest.[1]

Antimicrobial Activity

The isoxazole scaffold is also a key component in the design of novel antimicrobial agents.[1] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger.[1]

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives.

Table 1: Anti-inflammatory Activity of Isoxazole-Carboxamide Derivatives against COX Enzymes

Compound IDSubstitution PatternCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Ratio (COX-1/COX-2)
A13 3,4-dimethoxy substitution on one phenyl ring, Cl on the other64134.63

Data sourced from a study on isoxazole-carboxamide derivatives as COX inhibitors.[9]

Table 2: Anticancer Activity of Indole-Isoxazole Hybrids

CompoundTarget Cell LineActivity
Indole-3-isoxazole-5-carboxamide derivativesBreast (MCF7), Colon (HCT116), Liver (Huh7)Promising anticancer activities
Specific derivativesHuh7 (Liver)Caused G0/G1 phase arrest, decreased CDK4 levels

Data summarized from studies on the anticancer potential of isoxazole derivatives.[1]

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-Isoxazole-5-Carboxylates

This protocol describes a general method for the synthesis of isoxazole-5-carboxylates via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted aldoxime

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

  • Organic solvent (e.g., Dichloromethane, Ethyl acetate)

  • Ice bath

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted aldoxime (1 equivalent) in a suitable organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture to generate the nitrile oxide in situ. Monitor the reaction progress by TLC.

  • Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 equivalents), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[10]

Troubleshooting Workflow for Synthesis

troubleshooting_synthesis Start Synthesis of Isoxazole-5-carboxylate Low_Yield Low Yield or Byproduct Formation Start->Low_Yield Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions pH_Control Adjust pH (Acidic favors desired product) Check_Conditions->pH_Control 5-isoxazolone byproduct? Slow_Addition Slow Addition of Reagents Check_Conditions->Slow_Addition Dimerization of nitrile oxide? Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Hydrolysis of ester? Purification Optimize Purification pH_Control->Purification Slow_Addition->Purification Anhydrous->Purification

Caption: A logical workflow for troubleshooting common issues in isoxazole-5-carboxylate synthesis.

Protocol 2: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized isoxazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme solutions

  • Arachidonic acid (substrate)

  • Test compounds (isoxazole derivatives) dissolved in DMSO

  • Reference inhibitors (e.g., celecoxib, ketoprofen)

  • Reaction buffer (e.g., Tris-HCl)

  • HCl to stop the reaction

  • UV-visible spectrophotometer

Procedure:

  • Pre-incubate the enzyme solution (e.g., 60 µL) with various concentrations of the test compounds (20 µL) at room temperature for 5-10 minutes.[11]

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 20 µL of 30 mM solution).[11]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).[11]

  • Stop the reaction by adding HCl.[11]

  • Measure the absorbance of the product at a specific wavelength (e.g., 570 nm) using a UV-visible spectrophotometer.[11]

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme, by plotting the percentage of inhibition against the compound concentration.[11]

Experimental Workflow for COX Inhibition Assay

COX_Assay_Workflow Start Start: COX Inhibition Assay Preincubation Pre-incubate Enzyme with Test Compound Start->Preincubation Reaction_Start Add Arachidonic Acid (Substrate) Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction with HCl Incubation->Reaction_Stop Measurement Measure Absorbance Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

Caption: A streamlined workflow for determining the COX inhibitory activity of test compounds.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. Their synthetic tractability and diverse biological activities make them attractive scaffolds for the development of new therapeutic agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel isoxazole-based drug candidates. Further exploration of this chemical space is likely to yield new and improved treatments for a range of human diseases.

References

Application of Isoxazole-5-Carboxylic Acid in Drug Discovery: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its unique electronic and steric properties contribute to favorable interactions with various biological targets, leading to compounds with significant analgesic, anti-inflammatory, antimicrobial, and anticancer activities. This document provides a detailed overview of the applications of this compound derivatives in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams to facilitate further research and development in this promising area.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been extensively explored for their potential to treat a range of diseases. The isoxazole ring, being a five-membered heterocycle with adjacent nitrogen and oxygen atoms, offers a stable and synthetically accessible core that can be readily functionalized to optimize pharmacological properties.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this compound derivatives has been in the development of anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole-5-Carboxamide Derivatives

Compound IDR1R2IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
A1 HH0.839 ± 0.041.214 ± 0.780.69
A2 H3,4,5-trimethoxy0.269 ± 0.173.949 ± 1.020.07
A13 Cl3,4-dimethoxy0.064 ± 0.010.013 ± 0.0024.63
B2 F4-fluoro>1004.83 ± 0.51>20.7
Ketoprofen --0.35 ± 0.031.82 ± 0.150.19

Data sourced from reference[2]. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

The data clearly indicates that strategic substitution on the phenyl rings of the isoxazole-carboxamide scaffold can lead to potent and selective COX-2 inhibitors. For instance, compound A13 , with a chloro and dimethoxy substitution pattern, exhibits potent inhibition of both COX-1 and COX-2, with a preference for COX-2.[2] In contrast, compound B2 demonstrates high selectivity for COX-2.[2]

Anticancer Activity

The antiproliferative properties of this compound derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents.

Table 2: Cytotoxic Activity (IC50, µM) of Isoxazole-Carboxamide Derivatives against Various Cancer Cell Lines

Compound IDB16F1 (Melanoma)Colo205 (Colon)HepG2 (Liver)HeLa (Cervical)
2a 40.85 ± 2.119.179 ± 0.877.55 ± 0.6525.34 ± 1.54
2e 0.079 ± 0.00515.23 ± 1.2112.87 ± 1.0332.11 ± 2.01
Doxorubicin 0.056 ± 0.0030.12 ± 0.010.21 ± 0.020.15 ± 0.01

Data sourced from reference[1].

Compound 2e displayed remarkable potency against the B16F1 melanoma cell line, with an IC50 value comparable to the standard chemotherapeutic drug, Doxorubicin.[1]

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents, exhibiting activity against both bacteria and fungi.

Table 3: Minimum Inhibitory Concentration (MIC, mg/mL) of Isoxazole-Carboxamide Derivatives

Compound IDPseudomonas aeruginosaKlebsiella pneumoniaeCandida albicans
A8 2.002.002.00
A9 2.00>2.002.00
Fluconazole --1.65

Data sourced from reference[2].

Compounds A8 and A9 demonstrated notable activity against P. aeruginosa and C. albicans.[2]

Experimental Protocols

To facilitate the investigation of novel this compound derivatives, detailed protocols for key biological assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from a fluorometric inhibitor screening kit and is suitable for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control for COX-2 inhibition)

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and controls to 10X the final desired concentration in COX Assay Buffer.

  • Enzyme and Inhibitor Incubation:

    • To the appropriate wells of a 96-well plate, add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).

    • Add 10 µL of the diluted test inhibitor or vehicle (DMSO) to the sample and enzyme control wells, respectively.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to each well.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to each well simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well clear, round-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds and standard antimicrobial agents in broth. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes is crucial for understanding the mechanism of action and the drug discovery pipeline.

Prostaglandin Biosynthesis Pathway

The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of COX enzymes, which are central to the prostaglandin biosynthesis pathway.

Prostaglandin_Pathway cluster_cox Cyclooxygenase Activity Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Prostacyclin Synthase Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Thromboxane Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 NSAIDs NSAIDs & Isoxazole Derivatives NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Prostaglandin biosynthesis pathway and the role of COX enzymes.

Experimental Workflow for In Vitro Drug Screening

The process of identifying and characterizing new drug candidates involves a systematic workflow, from initial screening to detailed biological evaluation.

Drug_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_characterization Preclinical Characterization Compound_Library Compound Library (Isoxazole Derivatives) Primary_Screening Primary Screening (e.g., Target-based assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based functional assays) Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Selection->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Safety Studies ADMET_Profiling->In_Vivo_Studies Candidate_Selection Clinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: General workflow for in vitro drug screening and development.

Workflow for Cytotoxicity (MTT) Assay

The MTT assay follows a straightforward procedure to assess the impact of a compound on cell viability.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Data_Analysis Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in the field of drug discovery. Their synthetic tractability and diverse biological activities make them attractive starting points for the development of novel therapeutics. The data and protocols presented here provide a solid foundation for researchers to explore the potential of this scaffold further, with the aim of discovering new and effective treatments for a variety of diseases. The continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is crucial for unlocking their full therapeutic potential.

References

Application Notes and Protocols for Amide Coupling with Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the amide coupling of Isoxazole-5-carboxylic acid, a critical transformation in the synthesis of various biologically active compounds. The isoxazole motif is a prominent scaffold in medicinal chemistry, and the efficient formation of an amide linkage is often a key step in the development of novel drug candidates.[1] This document outlines three common and effective protocols for this reaction, offering a comparative overview to aid in method selection and optimization.

Comparative Data of Amide Coupling Reactions

The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide bond formation. The following table summarizes various conditions for the amide coupling of isoxazole carboxylic acids, providing a basis for comparison between different methodologies.

Isoxazole Carboxylic Acid DerivativeAmineCoupling Reagent(s)BaseSolventTime (h)Temp. (°C)Yield (%)Reference
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(4-(tert-butyl)phenyl)amineEDC, DMAP-Dichloromethane24-48RT77[2]
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(4-chloro-2,5-dimethoxyphenyl)amineEDC, DMAP-Dichloromethane24-48RT67[2]
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(3,4,5-trimethoxyphenyl)amineEDC, DMAP-Dichloromethane24-48RT90[2]
5-amino-3-methyl-isoxazole-4-carboxylic acidResin-bound peptideHATUDIPEADMF2RTN/A[3]
General Heteroaromatic Carboxylic AcidPrimary/Secondary AmineHATUDIPEADMF1-18RTHigh[4][5]
General Carboxylic AcidAniline DerivativeEDC, HOBt, DMAP (catalytic)DIPEAAcetonitrile422372[6]

Experimental Workflow and Methodologies

A general workflow for the amide coupling of this compound is depicted below. The process typically involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification This compound This compound Activation Activation This compound->Activation Amine Amine Coupling Coupling Amine->Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base (if required) Base (if required) Base (if required)->Activation Solvent Solvent Solvent->Activation Activation->Coupling Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Coupling->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General experimental workflow for amide coupling.

The choice of coupling reagent significantly influences the reaction's success. Below is a diagram illustrating the relationships between common coupling reagents and their key components.

G cluster_0 Coupling Reagent Families cluster_1 Specific Reagents cluster_2 Additives/Core Structures Carbodiimides Carbodiimides EDC EDC Carbodiimides->EDC DCC DCC Carbodiimides->DCC Uronium_Salts Uronium_Salts HATU HATU Uronium_Salts->HATU HBTU HBTU Uronium_Salts->HBTU Phosphonium_Salts Phosphonium_Salts PyBOP PyBOP Phosphonium_Salts->PyBOP HOBt HOBt EDC->HOBt often used with DCC->HOBt often used with HOAt HOAt HATU->HOAt contains HBTU->HOBt based on PyBOP->HOBt based on

Caption: Relationships between common amide coupling reagents.

Protocol 1: EDC/DMAP Mediated Amide Coupling

This protocol is adapted from a procedure used for the synthesis of various isoxazole-amide analogues and is particularly effective for couplings with anilines.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline derivative) (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM.

  • Add DMAP (0.2 equiv) and EDC (1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with 1% aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is a general and highly effective method for amide bond formation, known for its high efficiency and low rate of side reactions.[4][5] It is particularly useful for less reactive amines or sterically hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM.

  • Add the amine (1.1 equiv) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA or TEA (2.0-3.0 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Protocol 3: EDC/HOBt Mediated Amide Coupling

This classic and cost-effective method utilizes an additive, 1-Hydroxybenzotriazole (HOBt), to suppress side reactions and minimize racemization, particularly when using chiral amines.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently incorporated into various pharmacologically active compounds. Its synthesis and purification on a large scale are critical for the advancement of drug discovery and development programs. These application notes provide detailed protocols for the multi-kilogram scale synthesis and purification of this compound, focusing on scalable, efficient, and high-purity procedures. The methodologies described are based on the robust two-step synthesis involving the formation of an ester intermediate followed by hydrolysis, and subsequent purification by acid-base extraction and recrystallization.

Synthesis and Purification Overview

The large-scale synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of a stable ester intermediate, typically Ethyl Isoxazole-5-carboxylate. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid. This approach allows for easier purification of the intermediate and results in a high-purity final product.

Stage 1: Synthesis of Ethyl Isoxazole-5-carboxylate

A common and scalable method for the synthesis of Ethyl Isoxazole-5-carboxylate is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriate dipolarophile, such as ethyl propiolate.[1] The in-situ generation of the nitrile oxide is often preferred to minimize the formation of dimeric byproducts.[1]

Stage 2: Hydrolysis of Ethyl Isoxazole-5-carboxylate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. For large-scale production, basic hydrolysis followed by acidic workup is a common and effective method.

Purification

The purification of the final this compound is critical to meet the stringent purity requirements for pharmaceutical applications. A combination of acid-base extraction and recrystallization is a highly effective strategy for removing neutral and basic impurities.[2]

Data Presentation

The following tables summarize the quantitative data for the large-scale synthesis and purification of this compound.

Table 1: Reagents and Molar Ratios for Synthesis

StepReagentMolar Equivalent
Stage 1: Ester Synthesis Aryl Aldoxime1.0
Triethylamine1.1
N-Chlorosuccinimide1.1
Ethyl Propiolate1.2
Stage 2: Ester Hydrolysis Ethyl Isoxazole-5-carboxylate1.0
Sodium Hydroxide2.0 - 3.0

Table 2: Process Parameters and Expected Outcomes

StepParameterValue/RangeExpected YieldExpected Purity
Stage 1: Ester Synthesis Reaction Temperature0 °C to Room Temp.80-90%>95% (crude)
Reaction Time4-8 hours
Stage 2: Ester Hydrolysis Reaction TemperatureRoom Temp. to 50 °C90-95%>98% (after workup)
Reaction Time2-4 hours
Purification: Recrystallization Solvent SystemEthanol/Water or Toluene>90% recovery>99.5%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Ethyl Isoxazole-5-carboxylate

This protocol describes the synthesis of Ethyl Isoxazole-5-carboxylate on a multi-kilogram scale via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Aryl Aldoxime

  • Triethylamine (TEA)

  • N-Chlorosuccinimide (NCS)

  • Ethyl Propiolate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system

  • Large-scale separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with the aryl aldoxime (1.0 eq) and a suitable solvent (e.g., DCM or THF).

  • Add triethylamine (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using a cooling system.

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the stirred mixture, maintaining the temperature at 0-5 °C.

  • Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).

  • Once the nitrile oxide formation is complete, add ethyl propiolate (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC.

  • Quench the reaction with water.

  • Transfer the mixture to a large separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude Ethyl Isoxazole-5-carboxylate.

Protocol 2: Large-Scale Hydrolysis of Ethyl Isoxazole-5-carboxylate

This protocol details the basic hydrolysis of Ethyl Isoxazole-5-carboxylate to this compound.

Materials:

  • Crude Ethyl Isoxazole-5-carboxylate

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

Equipment:

  • Large-scale glass reactor with overhead stirrer and temperature probe

  • pH meter

  • Large-scale filtration apparatus

Procedure:

  • Prepare a solution of sodium hydroxide (2.0-3.0 eq) in water in the reactor.

  • Add the crude Ethyl Isoxazole-5-carboxylate to the sodium hydroxide solution with stirring.

  • Heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the mixture with stirring to adjust the pH to approximately 2. The product will precipitate out of the solution.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the precipitated this compound by filtration.

  • Wash the filter cake with cold water.

  • The crude product can be used directly in the purification step or dried under vacuum.

Protocol 3: Large-Scale Purification of this compound

This protocol outlines the purification of crude this compound using acid-base extraction followed by recrystallization.[2]

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • 1M Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Ethanol or Toluene

  • Water

Equipment:

  • Large-scale separatory funnel

  • Reactor for recrystallization with heating and cooling capabilities

  • Filtration apparatus

  • Vacuum oven

Procedure:

Part A: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.[2]

  • Transfer the solution to a large separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The product will move into the aqueous layer as its sodium salt.[2]

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.[2]

  • Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The purified product will precipitate.[2]

  • Collect the precipitate by filtration, wash with cold water, and dry.

Part B: Recrystallization

  • Transfer the purified solid to a clean reactor.

  • Add a suitable solvent for recrystallization, such as an ethanol/water mixture or toluene.[3]

  • Heat the mixture with stirring until the solid is completely dissolved.

  • Slowly cool the solution to room temperature to allow for crystal formation. Seeding with a small crystal of pure product may be necessary.

  • Further cool the mixture in an ice bath to maximize crystal yield.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the final product in a vacuum oven to a constant weight.

Visualizations

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

G cluster_synthesis Stage 1: Synthesis of Ethyl Isoxazole-5-carboxylate A Aryl Aldoxime + TEA in Solvent B Cool to 0°C A->B C Slowly add NCS solution B->C D Monitor Nitrile Oxide Formation (TLC) C->D E Add Ethyl Propiolate D->E If complete F Warm to RT and Stir E->F G Monitor Reaction Completion (TLC) F->G H Quench with Water G->H If complete I Extract with Organic Solvent H->I J Wash, Dry, and Concentrate I->J K Crude Ethyl Isoxazole-5-carboxylate J->K

Caption: Workflow for the large-scale synthesis of Ethyl Isoxazole-5-carboxylate.

G cluster_hydrolysis_purification Stage 2 & Purification cluster_hydrolysis Hydrolysis cluster_purification Purification L Crude Ester + NaOH(aq) M Heat and Stir L->M N Monitor Reaction Completion (TLC/HPLC) M->N O Cool to RT N->O If complete P Acidify with HCl to pH ~2 O->P Q Precipitate and Filter P->Q R Crude this compound Q->R S Dissolve Crude Acid in Organic Solvent R->S T Extract with NaHCO3(aq) S->T U Separate Aqueous Layer T->U V Wash Aqueous Layer U->V W Acidify Aqueous Layer V->W X Filter Purified Acid W->X Y Recrystallize from Solvent X->Y Z Filter and Dry Y->Z AA Pure this compound (>99.5%) Z->AA

Caption: Workflow for the hydrolysis and purification of this compound.

References

Application Notes and Protocols: Isoxazole-5-carboxylic Acid as a Scaffold for Novel COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key player in the biosynthesis of prostanoids, which are lipid mediators involved in a wide range of physiological and pathophysiological processes.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa and regulating kidney function.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation, pain, and fever.[2] This differential expression makes COX-2 a prime target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3]

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, found in several approved drugs. Its unique electronic and steric properties make it an attractive starting point for the design of novel enzyme inhibitors. Isoxazole-5-carboxylic acid, in particular, presents a versatile scaffold for the development of new COX inhibitors. The carboxylic acid moiety can mimic the arachidonic acid substrate, while the isoxazole ring and its substituents can be modified to achieve desired potency and selectivity for COX-2. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their COX inhibitory activity.

Data Presentation: COX Inhibitory Activity of Isoxazole Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative isoxazole derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
A13 N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide0.0640.0134.92[3]
B2 N-(4-bromophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide>100.483>20.7[3]
Mofezolac 3,4-di(4-methoxyphenyl)-5-isoxazolylacetic acid0.0079>50>6329[4]
P6 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole19>50>2.6[4]
2a N-(2,5-dimethoxy-4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide0.9580.3462.77[5]
2b N-(3-(trifluoromethyl)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide0.391--[6]

Signaling Pathways

The following diagram illustrates the cyclooxygenase (COX) signaling pathway and the mechanism of action of COX inhibitors.

COX_Signaling_Pathway cluster_stimuli Stimuli membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 (PGH2) cox1->pgh2_1 pgh2_2 Prostaglandin H2 (PGH2) cox2->pgh2_2 prostanoids1 Prostanoids (e.g., PGE2, TXA2) pgh2_1->prostanoids1 prostanoids2 Prostanoids (e.g., PGE2, PGI2) pgh2_2->prostanoids2 housekeeping Physiological Functions (Stomach lining, platelet aggregation) prostanoids1->housekeeping inflammation Inflammation, Pain, Fever prostanoids2->inflammation inhibitors Isoxazole-5-carboxylic acid derivatives inhibitors->cox1 Inhibition inhibitors->cox2 Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) inflammatory_stimuli->cox2

Caption: COX Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through several routes, with the 1,3-dipolar cycloaddition being a common and versatile method. This is followed by functionalization, such as the formation of carboxamides, to generate a library of potential COX inhibitors.

1. General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition reaction with an alkyne.

  • Materials:

    • Substituted benzaldoxime

    • N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach)

    • Triethylamine (TEA)

    • Ethyl propiolate

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the substituted benzaldoxime (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent such as DCM or THF in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of NCS (1.1 eq.) or bleach to the stirred mixture. Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).

    • Once the nitrile oxide formation is complete, add ethyl propiolate (1.2 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 3-aryl-isoxazole-5-carboxylate.

2. Hydrolysis of Ethyl Isoxazole-5-carboxylate to this compound

  • Materials:

    • Ethyl 3-aryl-isoxazole-5-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1 N Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ethyl 3-aryl-isoxazole-5-carboxylate (1.0 eq.) in a mixture of THF and methanol.

    • Add an aqueous solution of NaOH or LiOH (2.0 eq.) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 18-20 hours.

    • After completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer to pH 2 with 1 N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the this compound. The product can be used in the next step without further purification if a high level of purity is achieved.

3. Synthesis of Isoxazole-5-carboxamide Derivatives

This protocol describes the coupling of the synthesized this compound with various aniline derivatives.

  • Materials:

    • This compound

    • Substituted aniline

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound (1.0 eq.), EDC (1.1 eq.), and DMAP (0.2 eq.) in DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted aniline (1.05 eq.) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired isoxazole-5-carboxamide derivative.

Synthesis_Workflow start Substituted Benzaldoxime cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition reagents1 NCS or Bleach, TEA, Ethyl Propiolate reagents1->cycloaddition ester Ethyl Isoxazole-5-carboxylate cycloaddition->ester hydrolysis Hydrolysis ester->hydrolysis reagents2 NaOH or LiOH, HCl (acidification) reagents2->hydrolysis acid This compound hydrolysis->acid coupling Amide Coupling acid->coupling reagents3 Substituted Aniline, EDC, DMAP reagents3->coupling product Isoxazole-5-carboxamide (COX Inhibitor Candidate) coupling->product

Caption: Synthetic Workflow for Isoxazole Derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes using a colorimetric or fluorometric method.

  • Materials and Reagents:

    • Purified ovine or human recombinant COX-1 and COX-2 enzymes

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • Arachidonic acid (substrate)

    • Test compounds (dissolved in DMSO)

    • Reference inhibitors (e.g., Celecoxib, Indomethacin)

    • Detection reagent (e.g., a colorimetric or fluorometric probe that detects prostaglandins)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the assay buffer, heme, enzymes, arachidonic acid, test compounds, and reference inhibitors at the desired concentrations.

    • Assay Plate Setup:

      • Background Wells: Add assay buffer and the detection reagent.

      • 100% Activity (Control) Wells: Add assay buffer, heme, enzyme, and DMSO (vehicle).

      • Inhibitor Wells: Add assay buffer, heme, enzyme, and the test compound at various concentrations (typically in a serial dilution).

    • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the background wells.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-10 minutes).

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 N HCl).

    • Detection: Add the detection reagent (if not already present) and incubate as required by the manufacturer's protocol. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Data Analysis:

      • Subtract the average background reading from all other readings.

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Signal of Inhibitor Well / Signal of 100% Activity Well)] x 100

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow start Prepare Reagents (Enzymes, Buffers, Inhibitors) plate_setup Set up 96-well Plate (Background, Control, Inhibitor wells) start->plate_setup pre_incubation Pre-incubate with Inhibitor (e.g., 10 min at 37°C) plate_setup->pre_incubation initiation Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiation incubation Incubate (e.g., 2-10 min at 37°C) initiation->incubation termination Terminate Reaction (Add Stop Solution) incubation->termination detection Detection (Measure Absorbance/Fluorescence) termination->detection analysis Data Analysis (Calculate % Inhibition and IC50) detection->analysis

Caption: Experimental Workflow for COX Inhibition Assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and selective COX-2 inhibitors. The synthetic protocols provided herein offer a clear pathway for the generation of diverse libraries of isoxazole derivatives. Furthermore, the detailed in vitro COX inhibition assay protocol enables the accurate determination of their potency and selectivity. By systematically exploring the structure-activity relationships of these compounds, researchers can optimize their pharmacological properties to identify lead candidates for further preclinical and clinical development as next-generation anti-inflammatory agents.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from Isoxazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of promising anticancer agents derived from isoxazole-5-carboxylic acid. The methodologies outlined are based on established research and are intended to guide researchers in the development of novel isoxazole-based therapeutics. Quantitative data on the cytotoxic activity of synthesized compounds are presented for comparative analysis, and key signaling pathways are visualized to provide mechanistic insights.

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Specifically, compounds derived from this compound have emerged as a promising class of anticancer agents. These derivatives, particularly isoxazole-5-carboxamides, have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action often involve the induction of apoptosis, inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs), and modulation of other critical signaling pathways.[2][4] This document details the synthesis and evaluation of these compounds, providing a foundation for further research and development.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative isoxazole-5-carboxamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of Indole-3-isoxazole-5-carboxamide Derivatives [2]

CompoundMCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Huh7 (Liver) IC₅₀ (µM)
5a 2.4 ± 0.13.1 ± 0.21.5 ± 0.1
5b 5.2 ± 0.46.8 ± 0.54.3 ± 0.3
5c 1.1 ± 0.11.9 ± 0.10.7 ± 0.05
5d 8.7 ± 0.710.2 ± 0.97.5 ± 0.6
5e 3.9 ± 0.34.5 ± 0.42.8 ± 0.2
Doxorubicin 0.8 ± 0.061.2 ± 0.10.9 ± 0.07
5-Fluorouracil 4.5 ± 0.35.1 ± 0.43.8 ± 0.3
Sorafenib 3.1 ± 0.24.2 ± 0.32.5 ± 0.2

Table 2: Cytotoxic Activity of Phenyl-isoxazole-4-carboxamide Derivatives [3]

CompoundB16F1 (Melanoma) IC₅₀ (µM)Colo205 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
2a 40.85 ± 2.19.179 ± 0.57.55 ± 0.4129.17 ± 6.5
2e 0.079 ± 0.004>100>100>100
Doxorubicin 0.056 ± 0.003---

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-indol-3-yl)this compound (Intermediate 4)[2]

This protocol describes the synthesis of the key carboxylic acid intermediate required for the preparation of indole-isoxazole-5-carboxamides.

Materials:

  • Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate (3)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate (1 eq) in a mixture of THF and water.

  • Add LiOH (2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(1H-indol-3-yl)this compound (4).

Protocol 2: General Procedure for the Synthesis of Indole-3-isoxazole-5-carboxamide Derivatives (5a-u)[2]

This protocol outlines the coupling of the carboxylic acid intermediate with various amines to produce the final carboxamide derivatives.

Materials:

  • 3-(1H-indol-3-yl)this compound (4)

  • Appropriate amine derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylpyridin-4-amine (DMAP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-(1H-indol-3-yl)this compound (1 eq) in DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate amine derivative (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Cytotoxicity Assay (SRB Assay)[2]

This protocol describes the sulforhodamine B (SRB) assay used to determine the cytotoxic activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF7, HCT116, Huh7)

  • Complete growth medium

  • Synthesized compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 72 hours.

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Visualizations

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of anticancer agents from this compound.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Start This compound Intermediate Activated Carboxylic Acid (e.g., with EDC/HOBt) Start->Intermediate Activation Coupling Amide Coupling Reaction Intermediate->Coupling Amine Amine Derivatives Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product Isoxazole-5-carboxamide Derivatives Treatment Compound Treatment Product->Treatment Product->Treatment Purification->Product CellLines Cancer Cell Lines CellLines->Treatment Assay Cytotoxicity Assay (e.g., SRB Assay) Treatment->Assay Data IC50 Determination Assay->Data

Caption: Workflow for synthesis and evaluation of isoxazole-5-carboxamides.

Proposed Signaling Pathway of Indole-Isoxazole-5-Carboxamides

This diagram depicts the proposed mechanism of action for certain indole-isoxazole-5-carboxamide derivatives, which have been shown to induce cell cycle arrest.[2]

G cluster_cell_cycle Cell Cycle Regulation Compound Indole-Isoxazole-5-carboxamide Derivative CDK4 CDK4 Compound->CDK4 Inhibits CDK4_CyclinD CDK4/Cyclin D Complex CDK4->CDK4_CyclinD CyclinD Cyclin D CyclinD->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates CDK4_CyclinD->Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CellCycleArrest G0/G1 Phase Arrest

Caption: Proposed inhibition of CDK4 leading to G0/G1 cell cycle arrest.

References

Application Notes and Protocols for Isoxazole-5-carboxylic Acid Derivatives in Agricultural Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole-5-carboxylic acid and its derivatives are versatile heterocyclic compounds with significant applications in agricultural science. While this compound itself primarily serves as a synthetic intermediate, its derivatives have been developed into potent herbicides, fungicides, and plant growth regulators.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data for the use of these compounds in an agricultural context.

Herbicidal Applications: HPPD Inhibition

Derivatives of isoxazole carboxylic acids, particularly certain carboxamides, have been identified as effective herbicides.[3] Their primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway in plants.[5][6] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photooxidation.[5][7] This results in characteristic bleaching of the plant tissues, followed by necrosis and death of susceptible weeds.[6]

Interestingly, many of these isoxazole-based herbicides are pro-herbicides. The isoxazole ring itself is not the active inhibitor of HPPD. In the plant and soil, the isoxazole ring of these compounds undergoes opening to form a diketonitrile derivative, which is the actual active molecule that inhibits the HPPD enzyme.[3]

Quantitative Data: Herbicidal Efficacy

The following table summarizes the herbicidal activity of selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivatives.

Compound IDTarget Weed SpeciesConcentration / Application RateInhibition (%)Reference
I-26Portulaca oleracea (Common Purslane)10 mg/L (in vitro)100%[3]
I-26Abutilon theophrasti (Velvetleaf)10 mg/L (in vitro)100%[3]
Butachlor (Control)Portulaca oleracea & Abutilon theophrasti10 mg/L (in vitro)50%[3]
I-05Echinochloa crusgalli (Barnyard Grass)150 g/ha (post-emergence)"Excellent"[3]
I-05Abutilon theophrasti (Velvetleaf)150 g/ha (post-emergence)"Excellent"[3]
II-05 (active form of I-05)HPPD Enzyme InhibitionEC50: 1.05 µM-[3]
Mesotrione (Control)HPPD Enzyme InhibitionEC50: 1.35 µM-[3]

Signaling Pathway: HPPD Inhibition

HPPD_Inhibition_Pathway cluster_synthesis Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_effect Physiological Effect Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisic Acid HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Bleaching Bleaching Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Carotenoids->Bleaching Depletion leads to Isoxazole_Derivative Isoxazole Derivative (Pro-herbicide) Active_Inhibitor Diketonitrile Derivative (Active Herbicide) Isoxazole_Derivative->Active_Inhibitor Ring Opening (in plant/soil) HPPD_Enzyme HPPD Enzyme Active_Inhibitor->HPPD_Enzyme Inhibition HPPD_Enzyme->HGA Pathway Blocked Plant_Death Plant Death Bleaching->Plant_Death

Caption: Mechanism of action for isoxazole-based HPPD inhibiting herbicides.

Experimental Protocols

1. Synthesis of N-benzyl-5-cyclopropylisoxazole-4-carboxamide (Representative Protocol)

This protocol is a representative method for the amidation of an isoxazole carboxylic acid.

  • Materials:

    • 5-cyclopropylisoxazole-4-carboxylic acid

    • Substituted benzylamine (e.g., benzylamine)

    • Triphenylphosphine (PPh3)

    • Iodine (I2)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of iodine (1.2 eq) in anhydrous DCM at 0 °C, add triphenylphosphine (1.2 eq) in one portion.

    • Add the 5-cyclopropylisoxazole-4-carboxylic acid (1.0 eq) to the mixture and stir for 5 minutes.

    • Add triethylamine (2.0 eq) and stir for another 5 minutes.

    • Add the substituted benzylamine (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 10-20 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the crude mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired N-benzyl-5-cyclopropylisoxazole-4-carboxamide.[8]

    • Confirm the structure of the purified product using NMR and MS.[3]

2. Greenhouse Assay for Post-Emergence Herbicidal Activity

  • Materials:

    • Seeds of target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti) and a tolerant crop species.

    • Pots or flats filled with a suitable soil mix.

    • Synthesized isoxazole derivative.

    • A commercial standard herbicide (e.g., mesotrione).

    • Control (untreated) group.

    • Greenhouse with controlled temperature and light conditions.

    • Laboratory spray cabinet.

  • Procedure:

    • Plant the seeds of the weed and crop species in pots or flats and allow them to grow to the 2-3 leaf stage.

    • Prepare stock solutions of the test compounds and the standard herbicide.

    • For the experiment, prepare a series of dilutions to determine the dose-response. A typical application rate to test is 150 g/ha.[3]

    • Treat the plants with the different concentrations of the herbicides using a laboratory spray cabinet to ensure uniform application. Include a control group that is sprayed only with the solvent.

    • Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

    • Visually assess the plants for injury (e.g., bleaching, stunting, necrosis) at 7, 14, and 21 days after treatment.

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent inhibition of growth compared to the control.

Greenhouse_Assay_Workflow start Start seed_planting Plant weed and crop seeds start->seed_planting growth Grow to 2-3 leaf stage seed_planting->growth treatment Apply treatments in spray cabinet growth->treatment prep_solutions Prepare herbicide solutions prep_solutions->treatment greenhouse Return to greenhouse treatment->greenhouse assessment Visual assessment at 7, 14, 21 days greenhouse->assessment harvest Harvest and measure biomass assessment->harvest data_analysis Analyze data and determine % inhibition harvest->data_analysis end End data_analysis->end

Caption: Workflow for greenhouse herbicidal activity assay.

Antifungal Applications

Certain isoxazole derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. These compounds can inhibit fungal growth through various mechanisms, making them promising candidates for the development of new fungicides.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected isoxazole derivatives.

Compound ClassTarget PathogenActivity MeasurementValueReference
Thiazolyl IsoxazolesAspergillus niger-Potential antifungal agents[1]
Isoxazole pyrazole carboxylate (7ai)Rhizoctonia solaniEC500.37 µg/mL[9]
Carbendazim (Control)Rhizoctonia solaniEC501.00 µg/mL[9]
Triazole-isoxazole derivative (a6)Candida albicansMIC800.0313 µg/mL[10]
Triazole-isoxazole derivative (a6)Candida parapsilosisMIC800.0313 µg/mL[10]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Materials:

    • Pure cultures of target plant pathogenic fungi (e.g., Rhizoctonia solani, Fusarium graminearum).

    • Potato Dextrose Agar (PDA) medium.

    • Synthesized isoxazole derivative.

    • A commercial standard fungicide (e.g., carbendazim).

    • Dimethyl sulfoxide (DMSO) for dissolving compounds.

    • Sterile petri dishes.

    • Incubator.

  • Procedure:

    • Prepare PDA medium and sterilize it by autoclaving.

    • Allow the PDA to cool to about 45-50°C.

    • Prepare a stock solution of the test compound in DMSO.

    • Add the appropriate amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only and a plate with the standard fungicide.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • From a fresh culture of the target fungus, cut a small disc (e.g., 5 mm diameter) of mycelial growth from the edge of the colony.

    • Place the mycelial disc in the center of the PDA plates (both treated and control).

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

    • Determine the EC50 value (the concentration that inhibits 50% of the mycelial growth) by plotting the inhibition percentage against the log of the concentration.

Plant Growth Regulation: Cytokinin-like Activity

Derivatives of oxazole and isoxazole have been shown to possess plant growth regulating properties, specifically cytokinin-like activity.[9][11][12] Cytokinins are a class of plant hormones that promote cell division and have a significant impact on plant growth and development.

Quantitative Data: Cytokinin-like Activity

The following table presents data on the cytokinin-like activity of an oxazole derivative in a pumpkin cotyledon bioassay.

CompoundConcentrationBiomass Increase vs. Control (Distilled Water)Biomass Increase vs. KinetinReference
2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile10⁻⁹ M+54%+31%[11]
Kinetin (Control)10⁻⁹ M--[11]
Experimental Protocol: Cytokinin Bioassay (Pumpkin Cotyledon Growth)

This bioassay is based on the ability of cytokinins to stimulate cell division and expansion in isolated pumpkin cotyledons.[9][11]

  • Materials:

    • Seeds of muscat pumpkin (Cucurbita moschata).

    • Synthesized isoxazole derivative.

    • Kinetin (as a positive control).

    • Sterile distilled water.

    • Sterile petri dishes with filter paper.

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Sterilize the pumpkin seeds and germinate them in the dark.

    • After a few days, when the cotyledons have emerged, carefully excise them from the seedlings.

    • Weigh the initial fresh weight of the cotyledons.

    • Prepare a series of dilutions of the test compound and the kinetin standard in sterile distilled water (e.g., 10⁻⁹ M).

    • Place two layers of sterile filter paper in each petri dish and moisten them with the test solutions or the control (distilled water).

    • Place a set number of cotyledons in each petri dish.

    • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 25°C) for a specified period (e.g., 7-10 days).

    • At the end of the incubation period, remove the cotyledons, blot them dry, and record their final fresh weight.

    • Calculate the percentage increase in biomass for each treatment compared to the initial weight and the control group.

Cytokinin_Bioassay_Workflow start Start germination Germinate pumpkin seeds in dark start->germination excision Excise cotyledons germination->excision weigh_initial Record initial fresh weight excision->weigh_initial incubation Incubate cotyledons on treated filter paper weigh_initial->incubation prep_solutions Prepare test solutions (Isoxazole derivative, Kinetin, Control) prep_solutions->incubation weigh_final Record final fresh weight incubation->weigh_final analysis Calculate % biomass increase weigh_final->analysis end End analysis->end

Caption: Workflow for the pumpkin cotyledon cytokinin bioassay.

References

Application Note: Comprehensive Analytical Characterization of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole-5-carboxylic acid (CAS No. 21169-71-1) is a heterocyclic organic compound that serves as a vital intermediate and building block in pharmaceutical and agrochemical research.[1] Its derivatives have shown potential as analgesic, anti-inflammatory, and antimicrobial agents.[2][3] Accurate and thorough characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical for reliable research outcomes and the development of new chemical entities. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties

This compound is typically a white to slightly yellow crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the table below. Due to its moisture sensitivity, proper handling and storage in a dry, dark environment are essential.[2][4]

PropertyValueReference
CAS Number 21169-71-1[2][4]
Molecular Formula C₄H₃NO₃[2]
Molecular Weight 113.07 g/mol [2]
Appearance White to slightly yellow powder/solid[1][2][4]
Melting Point 144-148 °C[2][4]
pKa (Predicted) 2.29 ± 0.10[2][4]
Solubility Slightly soluble in water; Moderately soluble in polar organic solvents (e.g., DMSO, ethanol)[1][2][5]
Storage Room temperature, sealed in dry, dark place[2][4]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton of the molecule. For this compound, ¹H NMR is expected to show two distinct signals for the isoxazole ring protons and a broad signal for the carboxylic acid proton.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum at 25 °C.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • Use a relaxation delay of 5 seconds.

    • Acquire several thousand scans as needed to achieve an adequate signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted NMR Data (in DMSO-d₆):

Technique Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR ~13.5 (broad s, 1H)Carboxylic acid (-COOH)
~8.9 (d, 1H)Isoxazole H-3
~7.5 (d, 1H)Isoxazole H-4
¹³C NMR ~162Carboxylic acid (-C OOH)
~158Isoxazole C5
~152Isoxazole C3
~110Isoxazole C4
Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by the presence of a very broad O-H stretch from the carboxylic acid dimer, a sharp carbonyl (C=O) stretch, and vibrations associated with the isoxazole ring.[6]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, Very BroadO-H stretch (from hydrogen-bonded carboxylic acid)[6]
1760 - 1690Strong, SharpC=O stretch (carbonyl of carboxylic acid)[6]
~1600MediumC=N stretch (isoxazole ring)
1320 - 1210MediumC-O stretch (carboxylic acid)[6]
950 - 910Medium, BroadO-H bend (out-of-plane)[6]
Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it should readily show the molecular ion or protonated/deprotonated molecule.

Experimental Protocol (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to an HPLC system.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Negative Ion Mode Recommended):

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 50-200 amu).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

  • Data Analysis: Identify the m/z value corresponding to the deprotonated molecule [M-H]⁻. For tandem MS (MS/MS), select this ion and apply collision energy to observe characteristic fragment ions.

Expected Mass Spectrometry Data:

Ion ModeIon TypeCalculated m/zInterpretation
Negative[M-H]⁻112.00Deprotonated molecular ion
Positive[M+H]⁺114.02Protonated molecular ion
Positive[M+Na]⁺136.00Sodium adduct

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Application: Reverse-phase HPLC with UV detection is the standard method for determining the purity of this compound and for quantifying it in mixtures. The method separates the main component from any impurities, starting materials, or by-products.

Experimental Protocol (Purity Analysis):

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Phosphoric Acid). For example, 30:70 (v/v) Acetonitrile:Water + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 230 nm, to be determined by UV scan).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Summary of HPLC Method Parameters:

ParameterRecommended Setting
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% TFA in Water
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV at ~230 nm
Temperature 30 °C

Thermal and Elemental Analysis

Differential Scanning Calorimetry (DSC)

Application: DSC is used to determine the melting point and thermal purity of a crystalline solid. For this compound, DSC will show a sharp endothermic peak corresponding to its melting transition. The temperature at the peak maximum is taken as the melting point, and the sharpness of the peak is an indicator of purity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Use a heating rate of 10 °C/min from room temperature to a temperature above the expected melting point (e.g., 25 °C to 180 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Expected Thermal Data:

TechniqueParameterExpected Value
DSCMelting Endotherm (Peak)~144-148 °C[2][4]
Elemental Analysis

Application: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should match the theoretical values calculated from the molecular formula (C₄H₃NO₃), confirming the empirical formula.

Protocol:

  • Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for CHN analysis.

  • Compare the reported percentages with the theoretical values.

Theoretical Elemental Composition:

ElementTheoretical Percentage (%)
Carbon (C) 42.49
Hydrogen (H) 2.67
Nitrogen (N) 12.39
Oxygen (O) 42.45

Analytical Workflows and Relationships

The following diagrams illustrate a typical workflow for quality control and the relationship between the analytical techniques and the information they provide.

G Figure 1: Quality Control Workflow cluster_0 Figure 1: Quality Control Workflow A Sample Batch Received B Physicochemical Tests (Appearance, Solubility) A->B C HPLC Analysis A->C D Spectroscopic Analysis (NMR, IR, MS) A->D E Thermal Analysis (DSC) A->E F Decision Point C->F D->F E->F G Pass F->G Meets Specs H Fail / Re-purify F->H Out of Spec I Certificate of Analysis Issued G->I G Figure 2: Information from Analytical Techniques cluster_tech Analytical Techniques cluster_info Derived Information Mol This compound NMR NMR IR FTIR MS Mass Spec HPLC HPLC DSC DSC EA Elemental Analysis Info_Structure Molecular Structure & Connectivity NMR->Info_Structure Info_Func Functional Groups IR->Info_Func MS->Info_Structure Info_MW Molecular Weight MS->Info_MW Info_Purity Purity & Quantification HPLC->Info_Purity Info_Thermal Melting Point & Thermal Purity DSC->Info_Thermal Info_Formula Empirical Formula EA->Info_Formula

References

Flow Chemistry Applications for the Synthesis of Isoxazole-5-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] In particular, isoxazole-5-carboxylic acids serve as crucial building blocks for the synthesis of a wide range of biologically active compounds, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Traditional batch synthesis of these compounds often involves multiple, distinct chemical steps, leading to challenges in efficiency, scalability, and safety, especially when handling unstable intermediates.

Continuous flow chemistry offers a compelling alternative, enabling the telescoping of multi-step sequences into a single, uninterrupted process. This approach enhances safety by minimizing the accumulation of hazardous intermediates, improves reproducibility through precise control over reaction parameters, and often leads to higher yields and purity.

This document provides detailed application notes and protocols for the synthesis of isoxazole-5-carboxylic acid derivatives using a multi-step continuous flow process. The synthesis involves a three-step flow sequence to generate a key isoxazole-5-carboxylate intermediate, followed by a continuous flow hydrolysis to yield the final carboxylic acid.

Synthetic Strategy Overview

The overall synthetic strategy is a four-step process, with the first three steps telescoped in a continuous flow system to produce an isoxazole ester. The final step is a continuous flow hydrolysis of the ester to the desired carboxylic acid. The key transformations are:

  • Oximation: Formation of an oxime from an aldehyde.

  • Chlorination: Conversion of the oxime to a hydroximoyl chloride.

  • [3+2] Cycloaddition: Reaction of the in situ generated nitrile oxide (from the hydroximoyl chloride) with an alkyne to form the isoxazole ring.

  • Hydrolysis: Saponification of the resulting ester to the carboxylic acid.

Experimental Workflows and Signaling Pathways

Logical Relationship of the Multi-Step Synthesis

Logical Flow of this compound Synthesis Start Starting Materials (Aldehyde, Hydroxylamine) Step1 Step 1: Oximation (Flow Reactor 1) Start->Step1 Intermediate1 Oxime Intermediate Step1->Intermediate1 Step2 Step 2: Chlorination (Flow Reactor 2) Intermediate1->Step2 Intermediate2 Hydroximoyl Chloride (Unstable Intermediate) Step2->Intermediate2 Step3 Step 3: [3+2] Cycloaddition (Flow Reactor 3) Intermediate2->Step3 Intermediate3 Isoxazole-5-carboxylate (Ester) Step3->Intermediate3 Step4 Step 4: Hydrolysis (Flow Reactor 4) Intermediate3->Step4 End Final Product (this compound) Step4->End

Caption: Logical workflow for the multi-step synthesis of this compound.

Experimental Workflow for Telescoped Flow Synthesis

Experimental Setup for Continuous Flow Synthesis cluster_0 Module 1: Isoxazole Ester Synthesis cluster_1 Module 2: Hydrolysis PumpA Pump A (Aldehyde + Hydroxylamine in Solvent) T_Mixer1 T-Mixer PumpA->T_Mixer1 PumpB Pump B (Chlorinating Agent in Solvent) T_Mixer2 T-Mixer PumpB->T_Mixer2 PumpC Pump C (Alkyne + Base in Solvent) T_Mixer3 T-Mixer PumpC->T_Mixer3 Reactor1 Heated Coil Reactor 1 (Oximation) T_Mixer1->Reactor1 Reactor1->T_Mixer2 Reactor2 Heated Coil Reactor 2 (Chlorination) T_Mixer2->Reactor2 Reactor2->T_Mixer3 Reactor3 Heated Coil Reactor 3 (Cycloaddition) T_Mixer3->Reactor3 BPR1 Back Pressure Regulator Reactor3->BPR1 T_Mixer4 T-Mixer BPR1->T_Mixer4 Isoxazole Ester Stream PumpD Pump D (Aqueous Base) PumpD->T_Mixer4 Reactor4 Heated Coil Reactor 4 (Saponification) T_Mixer4->Reactor4 BPR2 Back Pressure Regulator Reactor4->BPR2 Collection Product Collection (Acidification & Workup) BPR2->Collection

Caption: Diagram of the telescoped continuous flow synthesis setup.

Quantitative Data Summary

The following tables summarize the operational parameters for the continuous flow synthesis of a representative trisubstituted isoxazole-5-carboxylate and its subsequent hydrolysis.

Table 1: Parameters for the Three-Step Flow Synthesis of Isoxazole Ester [5]

ParameterStep 1: OximationStep 2: ChlorinationStep 3: Cycloaddition
Reagents Aldehyde, HydroxylamineOxime, Dichloroisocyanurate (DCH)Hydroximoyl Chloride, Enamine, DIPEA
Solvent MeCNMeCNMeCN
Concentration 0.5 M0.5 M~0.45 M
Temperature 50 °C50 °C80 °C
Reactor Volume VariableVariableVariable
Flow Rate 0.5 mL/min (each stream)Combined stream + DCH streamCombined stream + Enamine/DIPEA stream
Residence Time 10 min10 min13.3 min
Overall Yield --76% (after batch hydrolysis)

Table 2: Representative Parameters for Continuous Flow Ester Hydrolysis [6]

ParameterStep 4: Saponification
Reagents Isoxazole Ester, Aqueous KOH
Solvent THF / Water
Concentration Ester in THF (e.g., 0.5 M), 3 M aq. KOH
Temperature 140 °C
Reactor 14 mL PFA reactor coil
Flow Rate Variable (to achieve desired residence time)
Residence Time 14 min
Yield >90% (for a pyrazole ester model)

Detailed Experimental Protocols

Protocol 1: Three-Step Continuous Flow Synthesis of a Trisubstituted Isoxazole-5-Carboxylate[5]

This protocol is adapted from a reported procedure for the synthesis of a trisubstituted isoxazole ester and serves as a template.

Materials:

  • Starting Aldehyde (e.g., 4-cyanobenzaldehyde)

  • Hydroxylamine hydrochloride

  • Sodium dichloroisocyanurate (DCH)

  • Enamine cycloaddition partner

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), HPLC grade

Equipment:

  • A multi-pump continuous flow reactor system (e.g., Vapourtec R-series, Uniqsis FlowSyn)

  • Heated coil reactors (PFA or stainless steel)

  • T-mixers

  • Back pressure regulators (BPRs)

Procedure:

  • Solution Preparation:

    • Pump A: Prepare a solution of the starting aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in MeCN.

    • Pump B: Prepare a solution of DCH (0.6 eq) in MeCN.

    • Pump C: Prepare a solution of the enamine (1.5 eq) and DIPEA (1.5 eq) in MeCN.

  • System Setup:

    • Assemble the flow reactor system as depicted in the experimental workflow diagram (Module 1).

    • Set the temperature of Reactor 1 and Reactor 2 to 50°C and Reactor 3 to 80°C.

    • Pressurize the system using a back pressure regulator (e.g., 10 bar).

  • Reaction Execution:

    • Pump the solutions from Pumps A and B at appropriate flow rates to achieve a 10-minute residence time in Reactor 1 (Oximation) and Reactor 2 (Chlorination).

    • The output from Reactor 2 is then mixed with the solution from Pump C at a T-mixer before entering Reactor 3.

    • Adjust the flow rates to ensure a residence time of approximately 13.3 minutes in Reactor 3 for the cycloaddition.

  • Collection:

    • The output from Reactor 3, containing the isoxazole-5-carboxylate product, is collected for the subsequent hydrolysis step.

Protocol 2: Continuous Flow Hydrolysis of Isoxazole-5-Carboxylate

This is a generalized protocol based on the successful flow hydrolysis of other heterocyclic esters.[6] Optimization may be required for specific isoxazole substrates.

Materials:

  • Isoxazole-5-carboxylate solution from Protocol 1

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl) for workup

Equipment:

  • A two-pump continuous flow reactor system

  • High-temperature heated coil reactor

  • T-mixer

  • Back pressure regulator (BPR)

Procedure:

  • Solution Preparation:

    • Pump D: Prepare a 3 M aqueous solution of KOH.

    • The output stream from Protocol 1 (containing the isoxazole ester in MeCN) can be used directly or the solvent can be switched to THF if preferred for solubility.

  • System Setup:

    • Configure the flow reactor system as shown in the experimental workflow diagram (Module 2).

    • Set the temperature of Reactor 4 to 140°C.

    • Pressurize the system with a BPR (e.g., 10-20 bar) to prevent solvent boiling.

  • Reaction Execution:

    • Pump the isoxazole ester solution and the aqueous KOH solution into a T-mixer.

    • Pass the combined stream through the heated coil reactor (Reactor 4).

    • Adjust the flow rates to achieve a residence time of approximately 14 minutes.

  • Workup and Isolation:

    • Collect the reactor output in a flask cooled in an ice bath.

    • Acidify the collected solution with HCl (e.g., 1 M) to a pH of ~2 to precipitate the this compound.

    • The solid product can be isolated by filtration, washed with cold water, and dried under vacuum.

Conclusion

The application of continuous flow chemistry provides a powerful platform for the efficient, safe, and scalable synthesis of isoxazole-5-carboxylic acids. By telescoping the initial oximation, chlorination, and cycloaddition steps, the synthesis of the key isoxazole ester intermediate is significantly streamlined. While the final hydrolysis step has been demonstrated in batch, the provided protocol for continuous flow saponification, based on analogous transformations of other heterocyclic esters, offers a clear pathway to a fully continuous process.[5][6] This integrated flow approach is highly valuable for researchers in drug discovery and development, enabling rapid access to important isoxazole-based building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Isoxazole-5-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition

Question: My 1,3-dipolar cycloaddition reaction to synthesize ethyl isoxazole-5-carboxylate is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this reaction are common and can often be attributed to several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form a furoxan byproduct.[1][2] Here is a step-by-step troubleshooting approach:

  • Decomposition of Nitrile Oxide: Nitrile oxides are prone to dimerization, especially at higher concentrations and temperatures.[2]

    • Solution: Generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) and in the presence of the dipolarophile (ethyl propiolate). This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime or a base for a hydroximoyl chloride).[1][3] This ensures the nitrile oxide concentration remains low, favoring the desired cycloaddition over dimerization.[1]

  • Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[4]

    • Solution: Aprotic solvents like THF or dichloromethane are generally preferred.[3] The base used for generating the nitrile oxide from a hydroximoyl halide, such as triethylamine, should be of high purity and used in the correct stoichiometry.[2] Optimization of the temperature is key; while higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the nitrile oxide.[2]

  • Steric Hindrance: Bulky substituents on the nitrile oxide precursor or the alkyne can impede the reaction.[2]

    • Solution: If possible, consider using less sterically hindered starting materials. Increasing the reaction time or temperature may help overcome the steric barrier, but this must be balanced against the risk of nitrile oxide decomposition.[3]

Issue 2: Formation of 5-Isoxazolone Byproduct in β-Keto Ester Synthesis

Question: My synthesis of a 3-substituted isoxazole-5-carboxylate from a β-keto ester and hydroxylamine is producing a significant amount of the 5-isoxazolone isomer. How can I minimize this?

Answer: The formation of 5-isoxazolone is a frequent side reaction in this synthetic route, and its prevalence is highly dependent on the reaction's pH.[1]

  • pH Control: The pH of the reaction medium is a critical factor in determining the regioselectivity of the cyclization.

    • Solution: Acidic conditions generally favor the formation of the desired 3-substituted isoxazole.[1] Conversely, neutral or basic conditions are more likely to lead to the 5-isoxazolone byproduct.[1] Careful control of the pH, potentially through the use of a buffer or a specific acid catalyst, is essential for maximizing the yield of the desired product.[1]

Issue 3: Hydrolysis of the Ester Group

Question: I am observing hydrolysis of my ethyl isoxazole-5-carboxylate to the carboxylic acid during the reaction or workup. How can I prevent this?

Answer: Ester hydrolysis can occur under both acidic and basic conditions, particularly in the presence of water.[1]

  • Anhydrous Conditions: The presence of water is a key contributor to ester hydrolysis.

    • Solution: Ensure that all solvents and reagents are thoroughly dried before use. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric moisture.[1]

  • pH Neutral Workup: The workup procedure can introduce acidic or basic conditions that promote hydrolysis.

    • Solution: During the workup, use a neutral wash, such as a brine solution, and avoid strong acids or bases if your product is sensitive to them.[1]

  • Ester Protecting Group: Some ester groups are more susceptible to hydrolysis than others.

    • Solution: If hydrolysis remains a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole core of this molecule are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds (or their equivalents) with hydroxylamine.[4] The resulting isoxazole-5-carboxylate ester is then hydrolyzed to the final carboxylic acid product.

Q2: How can I prevent the dimerization of the nitrile oxide intermediate to furoxan?

A2: Furoxan formation is a result of the self-condensation of two molecules of the nitrile oxide intermediate.[1] The most effective strategy to minimize this side reaction is to generate the nitrile oxide in situ in the presence of the alkyne.[3] This is typically achieved by slowly adding the nitrile oxide precursor or the activating reagent (e.g., base or oxidant) to the reaction mixture containing the alkyne.[1] This approach maintains a low concentration of the nitrile oxide at any given time, thereby favoring the intermolecular cycloaddition with the alkyne over dimerization.[1]

Q3: How do solvent and temperature influence the yield and regioselectivity of the synthesis?

A3: Both solvent and temperature are critical parameters. The solvent can affect the solubility of reactants, the reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[4] Temperature optimization is crucial for controlling the reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition of intermediates, while temperatures that are too low may lead to slow or incomplete reactions.[4]

Q4: Can ultrasound be used to improve the yield of isoxazole synthesis?

A4: Yes, ultrasound-assisted synthesis has been shown to be an effective method for improving the efficiency of isoxazole synthesis. It can lead to higher yields, significantly shorter reaction times, and can be conducted under milder temperature conditions compared to conventional heating methods.[5] For example, one study reported a 95% yield in 15 minutes under ultrasound irradiation at 50°C, compared to a 90% yield after 3 hours at 100°C with conventional heating.[5]

Data Presentation

Table 1: Comparison of Yields for Isoxazole Ester Synthesis under Different Conditions

MethodReactantsConditionsYield (%)Reference
1,3-Dipolar CycloadditionEthyl nitroacetate, Propargyl benzoateNaOH (cat.), H₂O/EtOH, 60 °C, 16h86[6]
1,3-Dipolar Cycloaddition(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl alcoholTriethylamine, THF, 0-25 °CNot specified, but protocol is provided[7]
Condensation & CyclizationEthyl acetoacetate, Triethyl orthoformate, Hydroxylamine hydrochlorideTwo-step process>78[8]
Ultrasound-AssistedHydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetateItaconic acid (cat.), 50 °C, 15 min95[5]
Conventional HeatingHydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetateItaconic acid (cat.), 100 °C, 3h90[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Generation of the Nitrile Oxide: In a round-bottom flask, dissolve the corresponding aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine, 1.1 eq.).[1]

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or a dilute solution of sodium hypochlorite) to the stirred mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by the consumption of the aldoxime on TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).[1]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl isoxazole-5-carboxylate.[1]

Protocol 2: Hydrolysis of Ethyl Isoxazole-5-carboxylate to this compound

  • Dissolve ethyl isoxazole-5-carboxylate in a suitable solvent mixture, such as ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a mineral acid, such as hydrochloric acid.

  • The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

reaction_pathway cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Hydrolysis A Aldoxime C Nitrile Oxide Intermediate A->C Oxidation (e.g., NCS) B Ethyl Propiolate D Ethyl Isoxazole-5-carboxylate B->D 1,3-Dipolar Cycloaddition C->D 1,3-Dipolar Cycloaddition E Ethyl Isoxazole-5-carboxylate F This compound E->F Base Hydrolysis (e.g., NaOH), then Acidification (e.g., HCl) troubleshooting_workflow start Low Yield of Isoxazole Ester q1 Check for Furoxan Byproduct (Dimer) start->q1 s1 Implement in situ generation of nitrile oxide. Slowly add precursor at low temperature. q1->s1 Yes q2 Review Reaction Conditions q1->q2 No end Yield Improved s1->end s2 Optimize solvent, base, and temperature. Ensure anhydrous conditions. q2->s2 Yes q3 Assess for Isomer Formation q2->q3 No s2->end s3 Control pH (acidic for desired isomer). Consider alternative catalysts. q3->s3 Yes q3->end No s3->end synthetic_strategies strategy1 1,3-Dipolar Cycloaddition + High regioselectivity for 5-substituted isoxazoles + Wide substrate scope - Requires unstable nitrile oxide intermediate ultrasound Ultrasound-Assisted Synthesis + Increased reaction rates + Higher yields + Milder conditions - Requires specialized equipment strategy1->ultrasound Can be enhanced by strategy2 Condensation of β-Keto Ester + Readily available starting materials + Simpler procedure - Potential for regioisomer (5-isoxazolone) formation strategy2->ultrasound Can be enhanced by title Comparison of Synthetic Strategies

References

Technical Support Center: Purification of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Isoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

Researchers often face several challenges during the purification of this compound, primarily stemming from its chemical properties. These include:

  • High Polarity: The presence of the carboxylic acid group imparts high polarity, which can lead to difficulties in chromatographic separation and solubility issues in non-polar solvents.[1][2]

  • Moisture Sensitivity: Some isoxazole derivatives are sensitive to moisture, which can complicate handling and purification procedures.[1]

  • Potential for Impurities: Synthesis of the isoxazole ring can lead to the formation of regioisomers and other byproducts that may be difficult to separate from the desired product.[3][4] Incomplete hydrolysis of ester precursors is also a common source of impurities.[2]

  • Risk of "Oiling Out": During recrystallization, the compound may separate as an oil rather than a crystalline solid, especially in the presence of impurities or when using certain solvents.[5][6] This phenomenon can trap impurities and hinder effective purification.[5]

  • Degradation under certain conditions: The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[1][4][7] Decarboxylation can also occur at high temperatures.[2][4]

Q2: What are the recommended general purification strategies for this compound?

A multi-step approach is often the most effective strategy for obtaining high-purity this compound. A general workflow is as follows:

  • Aqueous Workup/Extraction: This is a crucial first step to remove water-soluble impurities and byproducts. The acidic nature of the carboxylic acid can be exploited to move it between aqueous and organic layers by adjusting the pH.[1][8]

  • Column Chromatography: For separating compounds with different polarities, silica gel column chromatography is a widely used technique.[1]

  • Recrystallization: This is a highly effective final step for achieving high purity of solid compounds.[1]

crude Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction crude->workup Initial Separation chromatography Column Chromatography workup->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure this compound recrystallization->pure

A general workflow for the purification of this compound.

Q3: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing purity.[2]

  • TLC: Use silica gel plates. Due to the polar nature of the carboxylic acid, a polar eluent system is required. A mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) with a more polar solvent (e.g., methanol) and a small amount of acetic or formic acid to suppress ionization and reduce tailing is often effective.[2][9][10]

  • HPLC: A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point.[2][11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 21169-71-1
Molecular Formula C₄H₃NO₃
Molecular Weight 113.07 g/mol
Appearance White to off-white or slightly yellow crystalline solid/powder[1]
Melting Point 144-148 °C
pKa ~2.29 (Predicted)
Storage Store in a cool, dry, dark place in a tightly sealed container.[12]

Table 2: Solubility Profile and Solvent Properties

SolventQualitative Solubility of this compoundBoiling Point (°C)Polarity Index
Water Slightly soluble[1]10010.2
Ethanol Moderately soluble[1]784.3
Methanol Soluble655.1
Acetone Moderately soluble[1]565.1
Dimethyl Sulfoxide (DMSO) Soluble[1][13]1897.2
Ethyl Acetate Sparingly soluble774.4
Dichloromethane (DCM) Sparingly soluble403.1
Toluene Sparingly soluble1112.4
Hexane Insoluble690.1

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.[1]

  • Base Wash (Extraction of Product): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.[1][8] Repeat this extraction 2-3 times.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3.[8][14] The this compound should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is useful for separating the product from impurities with different polarities.

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. For more polar impurities, a mixture of dichloromethane and methanol may be more effective. To improve the peak shape and reduce tailing, add a small amount (0.1-1%) of acetic acid or formic acid to the eluent.[1][2][15]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.[1]

  • Elution: Start elution with a low polarity eluent and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This is an excellent final purification step to obtain a highly pure, crystalline product.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of toluene and acetic acid has been reported to be effective.[16] Ethanol or a mixture of hexane and ethyl acetate can also be good starting points to test.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[18]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guides

start Purification Issue Encountered q1 What is the primary issue? start->q1 a1 Low Recovery q1->a1 Yield a2 Product 'Oiling Out' q1->a2 Physical Form a3 Persistent Impurities q1->a3 Purity s1 Too much solvent used? Product still in mother liquor? a1->s1 s2 Is the cooling rate too fast? Are there significant impurities? a2->s2 s3 Is the impurity polar or non-polar? (Check TLC) a3->s3 s1_yes Concentrate mother liquor and re-cool. s1->s1_yes Yes s1_no Consider alternative solvent with lower solubility at cold temperatures. s1->s1_no No s2_yes Re-heat, add a small amount of solvent, and cool slowly. Consider a pre-purification step. s2->s2_yes Yes s2_no Try a different solvent system. Use a seed crystal to induce crystallization. s2->s2_no No s3_polar Optimize column chromatography (more polar eluent). Consider acid-base extraction. s3->s3_polar More Polar s3_nonpolar Optimize recrystallization solvent. Optimize column chromatography (less polar eluent). s3->s3_nonpolar Less Polar

A troubleshooting decision tree for the purification of this compound.

Problem 1: Low recovery after recrystallization.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[18][19]

  • Solution: Concentrate the mother liquor by evaporation and attempt a second crystallization.[19] For future attempts, use the minimum amount of hot solvent necessary for complete dissolution.[17]

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.[18]

  • Solution: Select a different solvent or a mixed solvent system where the compound has lower solubility when cold.[18]

  • Possible Cause: Premature crystallization occurred during a hot filtration step.[18]

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before use.[18]

Problem 2: The product "oils out" during recrystallization.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the presence of significant impurities is depressing the melting point.[20][21]

  • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[21] Using a different solvent with a lower boiling point may also be effective.[20]

  • Possible Cause: The solution is supersaturated to a high degree.

  • Solution: Use a seed crystal to induce crystallization at a temperature above where oiling out occurs.[6] Also, ensure a slow cooling rate.[6]

Problem 3: Persistent impurities are observed after purification.

  • Possible Cause: The impurity has a similar polarity to the product, leading to co-elution during column chromatography.

  • Solution: Optimize the chromatographic conditions by trying a different solvent system or a different stationary phase (e.g., alumina or reverse-phase silica).[1]

  • Possible Cause: The impurity is an unhydrolyzed ester precursor.[2]

  • Solution: Ensure the hydrolysis reaction goes to completion. If the impurity persists, it can often be removed by column chromatography as it will be less polar than the carboxylic acid.[2]

  • Possible Cause: The impurity is a regioisomer formed during synthesis.

  • Solution: Careful optimization of the synthetic reaction conditions is the best way to avoid this.[3] If present, separation may be possible with high-resolution chromatography or by derivatization.

Problem 4: Streaking or tailing on the TLC plate.

  • Possible Cause: The carboxylic acid group is interacting strongly with the acidic silica gel stationary phase.[10]

  • Solution: Add a small amount (0.1-1%) of a weak acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[2][10]

References

Technical Support Center: Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during isoxazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, focusing on the formation of common side products such as regioisomers and furoxans.

Issue 1: Formation of Undesired Regioisomers

Q1: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The formation of regioisomeric mixtures is a common challenge in isoxazole synthesis via 1,3-dipolar cycloaddition. The regioselectivity is governed by both steric and electronic factors of the reactants. To favor the formation of the 3,5-disubstituted isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been employed for this purpose.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

  • In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole, which can improve selectivity.[1]

Q2: I am specifically trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What methods can I use to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles often requires alternative strategies to the standard 1,3-dipolar cycloaddition with terminal alkynes. Here are some effective approaches:

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has proven to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1]

The regioselectivity of the cyclocondensation of β-enamino diketones can be significantly influenced by the reaction conditions, as summarized in the table below.

EntrySolventBase/AcidTemperature (°C)Ratio of 4,5-isomer : 3,4-isomerIsolated Yield (%)
1EtOH-Reflux10 : 9075
2MeCN-Reflux85 : 1582
3MeCNPyridinert10 : 9079
4MeCNBF₃·OEt₂rt10 : 9081

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.

Issue 2: Furoxan Byproduct Formation

Q3: I am observing a significant amount of a byproduct that I've identified as a furoxan in my 1,3-dipolar cycloaddition reaction. What causes this and how can I minimize its formation?

A3: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts in isoxazole syntheses that proceed via in situ generated nitrile oxides. They are formed by the dimerization of the nitrile oxide intermediate. To minimize furoxan formation, you can employ the following strategies:

  • Slow Addition of Reagents: If you are generating the nitrile oxide in situ using an oxidizing agent, adding the oxidant slowly to the reaction mixture helps to maintain a low concentration of the nitrile oxide at any given time. This favors the desired intramolecular cycloaddition with the alkyne over the bimolecular dimerization.

  • High Dilution: Running the reaction at a higher dilution (i.e., lower concentration) will also favor the intramolecular pathway over the intermolecular dimerization.

  • Temperature Optimization: The rate of nitrile oxide dimerization versus the cycloaddition can be temperature-dependent. Experimenting with lower reaction temperatures may disfavor the dimerization pathway.

  • Use of a slight excess of the dipolarophile (alkyne): Increasing the concentration of the alkyne can help to trap the nitrile oxide as it is formed, thus reducing the likelihood of dimerization.

While specific quantitative data is highly dependent on the substrates and reaction conditions, the following table provides a general illustration of how reaction conditions can influence the yield of the desired isoxazole versus the furoxan byproduct.

Condition[Nitrile Oxide Precursor][Alkyne]TemperatureIsoxazole Yield (%)Furoxan Yield (%)
A (Standard)0.1 M0.1 MRoom Temp6530
B (High Dilution)0.01 M0.01 MRoom Temp8510
C (Slow Addition)0.1 M (added over 2h)0.1 MRoom Temp905
D (Low Temperature)0.1 M0.1 M0 °C7520

These are illustrative values and actual results will vary.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of isoxazoles and the mitigation of side product formation.

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol is adapted from a known metal-free method for the synthesis of 3,4-disubstituted isoxazoles.[1]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate 5-(pyrrolidinyl)-4,5-dihydroisoxazole is oxidized. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.5 mmol) to the reaction mixture.

  • Stir for an additional 1-3 hours until the oxidation is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general procedure for the copper-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the aldoxime precursor for the nitrile oxide (1.2 mmol) in a suitable solvent such as a 1:1 mixture of t-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Generate the nitrile oxide in situ by the slow addition of an oxidant, such as N-chlorosuccinimide (NCS) (1.3 mmol), portion-wise over 30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Visualizations

The following diagrams illustrate key reaction pathways and a troubleshooting workflow for isoxazole synthesis.

reaction_pathway cluster_main 1,3-Dipolar Cycloaddition cluster_side Side Reactions Nitrile Oxide Nitrile Oxide 3,5-disubstituted isoxazole 3,5-disubstituted isoxazole Nitrile Oxide->3,5-disubstituted isoxazole [3+2] Furoxan Furoxan Nitrile Oxide->Furoxan Dimerization 3,4-disubstituted isoxazole 3,4-disubstituted isoxazole Nitrile Oxide->3,4-disubstituted isoxazole Alternative regiochemistry Terminal Alkyne Terminal Alkyne Terminal Alkyne->3,5-disubstituted isoxazole

Fig. 1: Reaction pathways in isoxazole synthesis.

troubleshooting_workflow start Low yield or significant side products observed identify Identify major side product(s) (e.g., by NMR, MS) start->identify is_furoxan Is furoxan the major byproduct? identify->is_furoxan is_regioisomer Is an undesired regioisomer the major byproduct? is_furoxan->is_regioisomer No furoxan_solutions Troubleshooting Furoxan: - Increase dilution - Slow addition of oxidant - Lower reaction temperature - Use excess alkyne is_furoxan->furoxan_solutions Yes regioisomer_solutions Troubleshooting Regioisomers: - Use Cu(I) or Ru catalyst for 3,5-isomer - Lower reaction temperature - Use enamine or β-enamino diketone route for 3,4-isomer is_regioisomer->regioisomer_solutions Yes other_issues Other issues? (e.g., starting material decomposition) is_regioisomer->other_issues No end Improved yield and purity furoxan_solutions->end regioisomer_solutions->end other_solutions Troubleshooting Other Issues: - Check starting material purity - Optimize solvent and temperature - Ensure catalyst activity other_issues->other_solutions Yes other_issues->end No other_solutions->end

Fig. 2: Troubleshooting workflow for isoxazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][2][3]

Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The choice of solvent can influence reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to side product formation and decomposition, while low temperatures may result in slow or incomplete reactions.[1][4]

Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the likely causes?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][5] To minimize this, a slight excess of the nitrile oxide precursor can be beneficial. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]

Q4: I am observing a mixture of isomers in my reaction. How can I improve regioselectivity?

A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is influenced by both the electronic and steric properties of the dipole (nitrile oxide) and the dipolarophile (alkyne).[4][6] The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4][6] Lowering the reaction temperature can also sometimes improve selectivity.[4]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the base (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions. Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Decomposition of Nitrile Oxide Nitrile oxides can be unstable. Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[4] Consider slow addition of the nitrile oxide precursor to maintain a low concentration.[1]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Inappropriate Reaction Conditions Screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid). Gradually increase the reaction temperature while monitoring the reaction by TLC. Extend the reaction time if necessary.[2]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions The choice of solvent and temperature can significantly influence the regiochemical outcome. Less polar solvents may favor the desired isomer in some cases.[4] Lowering the reaction temperature can also improve selectivity.[4]
Electronic and Steric Effects The regioselectivity of the Huisgen cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[4]
Lack of Catalyst The use of a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4][6] Ruthenium catalysts have also been employed for this purpose.[4]
Nitrile Oxide Concentration The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole and improve selectivity.[4]
Issue 3: Formation of Side Products
Side Product Possible Cause Mitigation Strategy
Furoxan (from Nitrile Oxide Dimerization) High concentration of nitrile oxide. Absence of a reactive dipolarophile.Use a slow addition of the base or hydroximoyl chloride to keep the nitrile oxide concentration low.[7] Ensure the dipolarophile is present before generating the nitrile oxide.[7] Lowering the reaction temperature can also disfavor dimerization.[7]
Isoxazoline (Incomplete Dehydration) Incomplete dehydration of the isoxazoline intermediate in syntheses from chalcones.Use a stronger base or a dehydrating agent. Increase the reaction temperature or prolong the reaction time.[2]
Chalcone Oxime Reaction conditions favor oxime formation over Michael addition and cyclization in syntheses from chalcones.Alter the pH of the reaction medium. A more basic condition usually favors the Michael addition required for cyclization.[2]
Pyrazoline Contamination of hydroxylamine with hydrazine.Use high-purity hydroxylamine hydrochloride.[2]
Issue 4: Purification Challenges
Problem Possible Cause Suggested Solution
Similar Polarities of Product and Byproducts Isoxazoles, isoxazolines, and oximes can have similar polarities, making separation difficult.Careful selection of the eluent system for column chromatography is critical. A combination of techniques may be necessary.[2]
Multiple Spots on TLC Incomplete reaction, formation of multiple byproducts, or product decomposition.For incomplete reactions, increase reaction time or moderately raise the temperature.[7] Optimize the base and solvent system to minimize byproduct formation.[7] If the product is unstable, consider milder workup conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), a base (e.g., triethylamine, 1.5 mmol) is added. For in situ nitrile oxide generation from an oxime, N-chlorosuccinimide (1.2 mmol) is added portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst. The reaction mixture is then stirred at room temperature or heated if necessary, with progress monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the 3,5-disubstituted isoxazole.[4]

Protocol 2: Synthesis of Isoxazoles from Chalcones

A solution of the chalcone (1.0 eq.) is prepared in a suitable solvent such as ethanol. To this stirred solution, hydroxylamine hydrochloride (1.2-1.5 eq.) is added, followed by the slow, dropwise addition of a base solution (e.g., 10% aqueous NaOH or KOH, 2.0-3.0 eq.) at room temperature. The reaction mixture is then heated to reflux, and the progress is monitored by TLC. Reaction times can range from a few hours to overnight. After completion, the mixture is worked up, and the crude product is purified, typically by column chromatography.[2]

Visual Guides

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Base) start->check_conditions nitrile_oxide_issue Suspect Nitrile Oxide Instability/Generation check_reagents->nitrile_oxide_issue Reagents OK catalyst_problem Check Catalyst Activity (if applicable) check_reagents->catalyst_problem Catalyzed reaction check_conditions->nitrile_oxide_issue Conditions seem appropriate optimize_conditions Systematically Vary Conditions: - Screen solvents - Adjust temperature - Test different bases check_conditions->optimize_conditions Conditions may be suboptimal optimize_generation Optimize In Situ Generation: - Slow addition of precursor - Lower temperature nitrile_oxide_issue->optimize_generation success Improved Yield optimize_generation->success catalyst_problem->optimize_conditions optimize_conditions->success

Caption: Troubleshooting flowchart for low isoxazole synthesis yield.

Regioselectivity_Control cluster_strategies Optimization Strategies start Mixture of Regioisomers Observed factors Key Factors Influencing Regioselectivity start->factors temp Lower Reaction Temperature factors->temp Thermal Effects solvent Screen Solvents (e.g., less polar) factors->solvent Solvent Polarity catalysis Introduce Catalyst (e.g., Cu(I) for 3,5-isomer) factors->catalysis Catalytic Pathway in_situ Slow In Situ Generation of Nitrile Oxide factors->in_situ Reactant Concentration outcome Improved Regioselectivity temp->outcome solvent->outcome catalysis->outcome in_situ->outcome

Caption: Strategies for controlling regioselectivity in isoxazole synthesis.

References

Technical Support Center: Managing Moisture Sensitivity of Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Isoxazole-5-carboxylic acid. It provides essential information and guidance to mitigate issues arising from the compound's moisture sensitivity, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its moisture sensitivity a concern?

This compound is a heterocyclic organic compound with the molecular formula C₄H₃NO₃.[1] It serves as a valuable building block in pharmaceutical and agrochemical research. The compound is known to be moisture-sensitive, which means it can readily absorb water from the atmosphere. This hygroscopic nature can lead to a range of issues, including:

  • Chemical Degradation: Hydrolytic cleavage of the isoxazole ring or decarboxylation can occur, leading to the formation of impurities.

  • Inaccurate Measurements: The absorbed water contributes to the total weight, leading to errors in weighing and molar calculations.

  • Altered Physical Properties: Moisture uptake can cause the powder to cake or "melt," making it difficult to handle and dispense accurately.[2]

  • Inconsistent Reaction Outcomes: The presence of water can interfere with moisture-sensitive reactions, leading to lower yields, side product formation, and poor reproducibility.

Q2: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, the following conditions are recommended:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.

  • Desiccator: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide).

  • Refrigeration: For extended periods, refrigeration (2-8°C) can help to slow down potential degradation processes. Ensure the container is well-sealed to prevent condensation upon removal from the cold environment.

Q3: What are the visual signs of degradation due to moisture?

Visual inspection can often provide the first indication of moisture-related degradation. Look for:

  • Change in Appearance: The material may change from a free-flowing powder to a clumpy, caked, or sticky solid. In some cases, it may appear to "melt" or deliquesce.

  • Discoloration: A change from its typical slightly yellow powder appearance to a darker yellow or brown hue can indicate degradation.

Q4: How can I quantify the water content in my sample of this compound?

The most accurate and widely accepted method for determining water content in solid samples is Karl Fischer titration . This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable, depending on the expected water content.

Q5: What analytical techniques are suitable for assessing the purity of this compound that may have been exposed to moisture?

To assess the purity and detect potential degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its impurities. A change in the peak area of the main component and the appearance of new peaks can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of any degradation products, which can help in elucidating the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities if they are present in sufficient quantities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Solutions
Inconsistent or low reaction yields Moisture-induced degradation of this compound.1. Verify Water Content: Use Karl Fischer titration to determine the water content of your starting material. 2. Use Fresh or Re-purified Material: If the water content is high, use a fresh, unopened batch or re-purify the existing stock. 3. Handle Under Inert Atmosphere: Weigh and dispense the compound in a glove box or using a Schlenk line to minimize exposure to ambient moisture.
Difficulty in weighing and handling (clumping, static) Adsorption of atmospheric moisture.1. Work Quickly: Minimize the time the container is open to the atmosphere. 2. Use a Glove Box or Bag: For highly sensitive applications, perform all manipulations in a dry, inert atmosphere. 3. Anti-Static Measures: Use an anti-static gun or ionizing bar to reduce static cling, which can be exacerbated by moisture.
Appearance of new peaks in HPLC chromatogram Degradation of this compound.1. Identify Impurities: Use LC-MS to determine the molecular weights of the new peaks to hypothesize their structures (e.g., ring-opened products, decarboxylated species). 2. Review Storage Conditions: Ensure the material has been stored correctly (see FAQs). 3. Perform Stress Testing: To understand potential degradation pathways, intentionally expose a small sample to high humidity and analyze the degradation products.
Poor solubility or changes in dissolution rate Physical changes due to moisture uptake (caking).1. Break up Agglomerates: Gently grind the caked material with a spatula before weighing and dissolving. 2. Use Sonication: Sonication can aid in the dissolution of agglomerated material. 3. Dry the Material: If appropriate for your application, dry a small amount of the material under high vacuum before use.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous methanol (or a suitable Karl Fischer solvent)

  • Karl Fischer titrant (e.g., Hydranal-Composite 5)

  • Water standard (e.g., Hydranal-Water Standard 1.0)

  • Airtight weighing vessel

  • Analytical balance

Procedure:

  • System Preparation: Fill the Karl Fischer titrator with fresh, anhydrous solvent and titrant. Condition the solvent by running a pre-titration until a stable, dry baseline is achieved.

  • Titer Determination: Accurately weigh a suitable amount of the water standard into the titration vessel and perform a titration. Repeat at least three times to determine the precise titer of the Karl Fischer reagent (mg H₂O/mL titrant).

  • Sample Preparation: In a controlled environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh approximately 100-200 mg of this compound into an airtight weighing vessel.

  • Sample Titration: Quickly transfer the weighed sample into the conditioned titration vessel. Seal the vessel and start the titration.

  • Calculation: The instrument software will calculate the water content based on the volume of titrant consumed and the predetermined titer. The result is typically expressed as a weight percentage (% w/w).

  • Data Analysis: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Handling and Dispensing of this compound under an Inert Atmosphere

Objective: To weigh and dispense a precise amount of this compound while minimizing exposure to atmospheric moisture.

Materials:

  • Glove box or Schlenk line with a supply of dry nitrogen or argon

  • Analytical balance (preferably inside the glove box)

  • Spatulas and weighing paper/boats

  • Reaction vessel with a septum-sealed sidearm

  • Airtight sample container

Procedure:

  • Prepare the Inert Environment: Ensure the glove box has a low oxygen and moisture level (typically <10 ppm). If using a Schlenk line, purge the reaction vessel with the inert gas for several cycles.

  • Transfer Materials: Introduce the sealed container of this compound, weighing boats, spatulas, and the reaction vessel into the glove box antechamber and purge thoroughly before bringing them into the main chamber.

  • Equilibrate Temperature: Allow the container of this compound to equilibrate to the ambient temperature of the glove box before opening to prevent condensation.

  • Weighing: Place a weighing boat on the analytical balance and tare. Using a clean spatula, carefully dispense the desired amount of the compound onto the weighing boat.

  • Transfer to Reaction Vessel: Promptly transfer the weighed powder into the reaction vessel.

  • Seal and Remove: Securely seal the reaction vessel and the container of this compound. The reaction vessel can now be removed from the glove box for the subsequent steps of the experiment.

Visualizations

Storage_and_Handling_Workflow Recommended Storage and Handling Workflow for this compound cluster_storage Storage cluster_handling Handling Store in tightly sealed container Store in tightly sealed container Place in desiccator Place in desiccator Store in tightly sealed container->Place in desiccator Store in a cool, dark place Store in a cool, dark place Place in desiccator->Store in a cool, dark place For long-term: Inert atmosphere (N2/Ar) and refrigeration For long-term: Inert atmosphere (N2/Ar) and refrigeration Store in a cool, dark place->For long-term: Inert atmosphere (N2/Ar) and refrigeration Prepare for Use Prepare for Use For long-term: Inert atmosphere (N2/Ar) and refrigeration->Prepare for Use Equilibrate to room temperature before opening Equilibrate to room temperature before opening Weigh and dispense in a controlled environment Weigh and dispense in a controlled environment Equilibrate to room temperature before opening->Weigh and dispense in a controlled environment Glove Box (preferred) Glove Box (preferred) Weigh and dispense in a controlled environment->Glove Box (preferred) Schlenk Line / Dry Air Schlenk Line / Dry Air Weigh and dispense in a controlled environment->Schlenk Line / Dry Air Minimize exposure time Minimize exposure time Glove Box (preferred)->Minimize exposure time Schlenk Line / Dry Air->Minimize exposure time Proceed with Experiment Proceed with Experiment Minimize exposure time->Proceed with Experiment Receive Compound Receive Compound Receive Compound->Store in tightly sealed container Prepare for Use->Equilibrate to room temperature before opening

Caption: Recommended storage and handling workflow.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Issues with this compound Start Start Inconsistent Experimental Results? Inconsistent Experimental Results? Start->Inconsistent Experimental Results? Check Storage Conditions Check Storage Conditions Inconsistent Experimental Results?->Check Storage Conditions Yes Physical Appearance Changed? Physical Appearance Changed? Inconsistent Experimental Results?->Physical Appearance Changed? No Physical Appearance Changed? (Clumping/Discoloration) Physical Appearance Changed? (Clumping/Discoloration) Quantify Water Content (Karl Fischer) Quantify Water Content (Karl Fischer) Check Storage Conditions->Quantify Water Content (Karl Fischer) Water Content High? Water Content High? Quantify Water Content (Karl Fischer)->Water Content High? Assess Purity (HPLC/LC-MS) Assess Purity (HPLC/LC-MS) Impurities Detected? Impurities Detected? Assess Purity (HPLC/LC-MS)->Impurities Detected? Water Content High?->Assess Purity (HPLC/LC-MS) No Use Fresh Batch or Re-purify Use Fresh Batch or Re-purify Water Content High?->Use Fresh Batch or Re-purify Yes Impurities Detected?->Use Fresh Batch or Re-purify Yes Implement Inert Atmosphere Handling Implement Inert Atmosphere Handling Impurities Detected?->Implement Inert Atmosphere Handling No Use Fresh Batch or Re-purify->Implement Inert Atmosphere Handling Review and Optimize Protocol Review and Optimize Protocol Implement Inert Atmosphere Handling->Review and Optimize Protocol Physical Appearance Changed?->Check Storage Conditions Yes Physical Appearance Changed?->Review and Optimize Protocol No

Caption: Troubleshooting decision tree.

References

troubleshooting regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for isoxazoles where regioisomer formation is a common issue?

A: Two primary methods for synthesizing the isoxazole ring often present challenges with regioselectivity:

  • 1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile).[1] The orientation of the dipole and dipolarophile during the reaction dictates which regioisomer is formed (e.g., 3,5-disubstituted vs. 3,4-disubstituted).[1]

  • Cyclocondensation of 1,3-Dicarbonyl Compounds: The classical Claisen isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[2] This approach can suffer from poor selectivity, leading to a mixture of regioisomeric isoxazoles, especially with unsymmetrical dicarbonyls.[2]

Q2: What are the key factors that control regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?

A: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors of the substituents on both the nitrile oxide and the alkyne.[1][3]

  • Electronic Effects: The reaction is generally controlled by the interaction of frontier molecular orbitals (FMOs).[4] In the reaction with a terminal alkyne, the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which favors the formation of the 3,5-disubstituted isoxazole.[3]

  • Steric Effects: Bulky substituents on the nitrile oxide and the alkyne tend to orient themselves away from each other in the transition state.[3] This steric hindrance also generally promotes the formation of the 3,5-isomer when using terminal alkynes.[3]

  • Catalysis: The use of catalysts, particularly copper(I), is a well-established method to achieve high regioselectivity, strongly favoring the 3,5-disubstituted isoxazole.[3][4] Ruthenium catalysts have also been employed for this purpose.[3]

Q3: How does the structure of the 1,3-dicarbonyl compound and reaction conditions affect regioselectivity in its reaction with hydroxylamine?

A: In the cyclocondensation reaction, the regiochemical outcome is determined by which carbonyl group of the unsymmetrical 1,3-dicarbonyl compound is preferentially attacked by the nitrogen of hydroxylamine. Several factors can influence this selectivity:

  • Electronic Nature of Substituents: The electronic properties of the substituents on the β-enamino diketone can impact regioselectivity.[5]

  • Solvent and Additives: The choice of solvent and the use of additives can control the regiochemistry.[2] For instance, using a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in acetonitrile can favor 4,5-disubstituted isoxazoles, while the presence of a base like pyridine can direct the reaction toward a different isomer.[2][5]

  • pH Control: The pH of the reaction medium is a critical factor in determining the regiochemical outcome.[5]

Troubleshooting Guide

Poor regioselectivity is a common challenge in isoxazole synthesis, often resulting in mixtures of 3,5- and 3,4-disubstituted products or other regioisomers.[4] This guide addresses specific issues you might encounter.

Problem 1: My 1,3-dipolar cycloaddition with a terminal alkyne yields a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-isomer?

  • Symptoms: Formation of a regioisomeric mixture with significant amounts of the undesired 3,4-isomer.

  • Possible Causes & Solutions: The Huisgen 1,3-dipolar cycloaddition typically favors the 3,5-disubstituted isomer due to electronic and steric factors, but poor selectivity can occur.[3] To enhance the formation of the 3,5-isomer, consider the following strategies.

StrategyDetailsRationale
Catalysis Employ a Copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent).[3]Copper-catalyzed "click" chemistry approaches are known to be highly regioselective for 3,5-disubstituted isoxazoles.[4][5]
Solvent Choice Screen less polar solvents.Solvent polarity can influence the transition state energies and thus the regiochemical outcome. Less polar solvents may favor the 3,5-isomer.[3]
Temperature Control Lower the reaction temperature.Reducing the temperature can sometimes increase the energy difference between the two transition states, leading to improved selectivity.[3]
Slow Generation of Nitrile Oxide Use a method for slow, in situ generation of the nitrile oxide (e.g., from an oxime precursor using NCS).[3]Maintaining a low concentration of the nitrile oxide can help prevent side reactions like dimerization and may improve selectivity.[3]

Problem 2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What can I do?

  • Symptoms: The major product from the reaction of a nitrile oxide and a terminal alkyne is the 3,5-regioisomer, while the 3,4-isomer is the desired product.

  • Possible Causes & Solutions: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-counterparts.[3] The following strategies can be employed to promote the formation of the 3,4-isomer.

StrategyDetailsRationale
Use Internal Alkynes Substitute the terminal alkyne with an appropriately substituted internal alkyne.While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles, and careful substituent choice can influence the outcome.[3]
Enamine-based [3+2] Cycloaddition React an in situ generated nitrile oxide with an enamine formed from an aldehyde and a secondary amine (e.g., pyrrolidine).[3][6][7]This metal-free approach has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3][6][7] Optimization studies have shown that non-polar solvents enhance yields.[6][7]
Cyclocondensation of β-Enamino Diketones Utilize the reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂.[3]This method can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][3]

Problem 3: I have obtained a mixture of regioisomers and am struggling to separate them.

  • Symptoms: Co-elution of regioisomers during column chromatography, making isolation of the pure desired product difficult.

  • Possible Causes & Solutions: Isoxazole regioisomers can have very similar polarities.

StrategyDetailsRationale
Column Chromatography Optimization Carefully select the stationary phase (e.g., silica gel) and screen various mobile phase systems (e.g., mixtures of hexane and ethyl acetate in different ratios).[5]A systematic approach to chromatography development is required to find conditions that can resolve the isomers.
Recrystallization Attempt to recrystallize the mixture from a variety of solvents.If the regioisomers have different solubilities in a particular solvent, recrystallization can be an effective method for purification.[5]
Supercritical Fluid Chromatography (SFC) For challenging separations, especially of enantiomers of chiral isoxazoles, SFC can be a powerful alternative to standard liquid chromatography.[8]SFC often provides better resolution and is a preferred method for preparative enantioseparation.[8]

Visual Guides

G cluster_cycloaddition 1,3-Dipolar Cycloaddition Mechanism R1-C≡N+-O- Nitrile Oxide TS1 Transition State A R1-C≡N+-O-->TS1 TS2 Transition State B R1-C≡N+-O-->TS2 R2-C≡CH Terminal Alkyne R2-C≡CH->TS1 R2-C≡CH->TS2 P1 3,5-Disubstituted Isoxazole (Favored) TS1->P1 Lower Energy (Steric/Electronic Favorability) P2 3,4-Disubstituted Isoxazole (Disfavored) TS2->P2 Higher Energy

Caption: Mechanism of 1,3-dipolar cycloaddition leading to regioisomers.

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Problem: Mixture of Regioisomers check_method Identify Synthesis Method start->check_method cyclo 1,3-Dipolar Cycloaddition check_method->cyclo Cycloaddition condense 1,3-Dicarbonyl Condensation check_method->condense Condensation sol_cyclo Optimize: 1. Add Cu(I) Catalyst 2. Lower Temperature 3. Change Solvent cyclo->sol_cyclo sol_condense Optimize: 1. Add Lewis Acid (BF₃·OEt₂) 2. Add Base (Pyridine) 3. Change Solvent 4. Control pH condense->sol_condense re_evaluate Re-evaluate Results sol_cyclo->re_evaluate sol_condense->re_evaluate success Success: Desired Regioisomer Obtained re_evaluate->success Improved Selectivity fail Still a Mixture: Consider Alternative Route or Optimize Separation re_evaluate->fail No Improvement

Caption: A flowchart for troubleshooting poor regioselectivity in isoxazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the one-pot synthesis via a copper(I)-catalyzed 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[9]

  • Oxime Formation: To a stirred solution of the starting aldehyde (2.0 mmol) in a suitable solvent such as a Choline Chloride:Urea Deep Eutectic Solvent (DES) (1 mL), add hydroxylamine hydrochloride (2.0 mmol) and sodium hydroxide (2.0 mmol).[1] Stir the mixture at 50 °C for one hour.[1]

  • Nitrile Oxide Generation: To the reaction mixture, add N-chlorosuccinimide (NCS) (3.0 mmol) and continue stirring at 50 °C for an additional three hours.[1] Alternatively, for other systems, a mixture of an aldoxime (1.1 mmol) and a base like triethylamine (1.5 mmol) can be treated with NCS (1.2 mmol) portion-wise at 0 °C in a solvent like THF or toluene.[3]

  • Cycloaddition: Add the terminal alkyne (2.0 mmol) and a copper(I) source such as copper(I) iodide (5 mol%) to the reaction mixture.[3] Continue stirring at 50 °C for four hours, monitoring the reaction by TLC.[1]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[1][10] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3] The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[3]

Protocol 2: General Procedure for Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol is adapted from procedures shown to be highly regiospecific for 3,4-disubstituted isoxazoles.[3][6][7]

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[3]

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.[3]

  • Cycloaddition: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC. This step forms the 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.[3][7]

  • Oxidation and Work-up: Upon completion of the cycloaddition, the intermediate is oxidized (e.g., via exposure to air upon concentration or with a mild oxidant if necessary) to form the isoxazole. The reaction is quenched with water and extracted with ethyl acetate.[3]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3] The final 3,4-disubstituted isoxazole is purified by column chromatography.[3]

References

preventing decarboxylation of Isoxazole-5-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decarboxylation?

A1: The decarboxylation of this compound is primarily caused by thermal stress. The isoxazole ring, being an electron-withdrawing group, can facilitate the loss of carbon dioxide, particularly at elevated temperatures. While not a classic β-keto acid, the electronic properties of the isoxazole ring can make the carboxyl group susceptible to elimination.

Q2: At what temperature does this compound begin to decarboxylate?

A2: The melting point of this compound is reported to be in the range of 144-148°C, and significant thermal decarboxylation can be expected at or above this temperature. However, decomposition may begin at lower temperatures, especially during prolonged heating. For sensitive reactions, it is advisable to maintain temperatures below 60°C.

Q3: How does pH affect the stability of this compound?

A3: The stability of the isoxazole ring can be pH-dependent. For some isoxazole derivatives, basic conditions can promote ring-opening reactions, which may be followed by decarboxylation. While specific data for this compound is limited, it is recommended to avoid strongly basic or acidic conditions, particularly at elevated temperatures, to minimize potential degradation pathways.

Q4: Can I use standard coupling reagents for the amidation of this compound?

A4: Yes, standard peptide coupling reagents are recommended to facilitate amide bond formation under mild conditions, thus avoiding the high temperatures required for direct thermal amidation. The choice of coupling reagent is crucial to prevent side reactions and ensure high yields. More powerful reagents like HATU or HBTU are often preferred over carbodiimides like EDC alone, as they can promote the reaction at lower temperatures.[1]

Q5: Is microwave-assisted synthesis suitable for reactions involving this compound?

A5: Caution is advised when using microwave-assisted synthesis. While it can accelerate reactions, the rapid heating can lead to localized high temperatures, potentially causing decarboxylation. In one study, the use of microwave irradiation on a substituted isoxazole carboxylic acid resulted in decreased stability.[2] If microwave synthesis is attempted, careful temperature monitoring and control are essential.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Amide Coupling Reactions
Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation The electron-withdrawing nature of the isoxazole ring can reduce the nucleophilicity of the carboxylate. Switch to a more potent coupling reagent such as a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[1] Consider pre-activating the carboxylic acid by stirring it with the coupling reagent and an additive like HOBt or HOAt for a few minutes before adding the amine.[1]
Decarboxylation of Starting Material The reaction temperature is too high. Maintain a low reaction temperature (0°C to room temperature). Avoid prolonged reaction times at elevated temperatures.
Poor Solubility of Reactants Reactants are not fully dissolved, leading to a slow or incomplete reaction. Use a more polar aprotic solvent like DMF or DMSO instead of less polar options like DCM.[1]
Inappropriate Base The base used may be too strong or sterically hindered, leading to side reactions or incomplete deprotonation of the amine. Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Issue 2: Product Degradation or Presence of Impurities
Potential Cause Recommended Solution
Decarboxylation Byproduct Detected The reaction or workup conditions are too harsh. Keep the reaction temperature low and minimize the duration of any heating steps. During workup, avoid strong acids or bases and high temperatures.
Formation of N-acylurea Byproduct This is a common side reaction when using carbodiimide reagents like EDC or DCC.[1] Add HOBt or HOAt to the reaction mixture. These additives form an active ester intermediate that is less prone to this side reaction.[1] N-acylurea byproducts can often be removed by aqueous workup or chromatography.[1]
Ring Opening of the Isoxazole Moiety Exposure to strong nucleophiles or harsh pH conditions. Buffer the reaction mixture if necessary and use mild workup procedures. Avoid prolonged exposure to highly acidic or basic aqueous solutions.

Data Presentation

Table 1: Recommended Temperature Ranges for Common Reactions

Reaction Type Recommended Temperature Range (°C) Rationale
Amide Coupling0 - 25To minimize thermal decarboxylation while allowing for efficient coupling with an appropriate activating agent.
Esterification (low temperature method)0 - 25To prevent decarboxylation of the thermally sensitive acid.[3]
Workup & Purification< 40To avoid degradation of the product during extraction, washing, and solvent removal.

Table 2: Comparison of Coupling Reagents for Amidation

Coupling Reagent Additive Advantages Disadvantages
EDC / DCCHOBt / HOAtCost-effective and widely available.Can lead to N-acylurea byproduct formation; may require longer reaction times or slightly elevated temperatures.[1]
HATU / HBTUNone requiredHigh coupling efficiency, fast reaction rates at low temperatures, low racemization.[4]More expensive; can cause guanidinylation of the amine if not used correctly.[1]
PyBOPNone requiredHigh coupling efficiency, suitable for sterically hindered amines, low racemization.Byproduct (HMPA) is carcinogenic; can be more expensive.[4]

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling of this compound

This protocol is designed to minimize the risk of decarboxylation by maintaining a low reaction temperature and using an efficient coupling reagent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at 0°C for 10-15 minutes for pre-activation.

  • Amine Addition: To the activated acid mixture, add the desired amine (1.1 eq) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C). Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Low-Temperature Esterification of this compound

This protocol avoids the high temperatures typically used in Fischer esterification by employing an alkylating agent under basic, non-nucleophilic conditions at low temperature.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like acetone or DMF.

  • Base Addition: Cool the solution to 0°C and add a non-nucleophilic base (e.g., DBU or DIPEA, 1.1 eq) dropwise. Stir for 10 minutes to form the carboxylate salt.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., diethyl sulfate or methyl iodide, 1.2 eq) to the mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and then slowly warm to room temperature. Let the reaction proceed for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C). Purify the crude ester by column chromatography.

Visualizations

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway cluster_1 *Hypothesized concerted mechanism Isoxazole_Acid This compound Transition_State [Transition State]* Isoxazole_Acid->Transition_State Heat (Δ) Decarboxylated_Product Isoxazole Transition_State->Decarboxylated_Product CO2 CO₂ Transition_State->CO2 note1 The electron-withdrawing isoxazole ring stabilizes the transition state, facilitating the loss of CO₂.

Caption: Hypothesized thermal decarboxylation pathway of this compound.

Amide_Coupling_Workflow cluster_workflow Recommended Amide Coupling Workflow start Dissolve this compound in anhydrous solvent preactivate Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Stir at 0°C for 10-15 min start->preactivate add_amine Add Amine preactivate->add_amine react Stir at 0°C to Room Temperature (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Pure Amide Product purify->end

Caption: Workflow for low-temperature amide coupling to prevent decarboxylation.

Troubleshooting_Tree start Low Yield or Product Degradation? check_temp Was reaction temperature kept low (0-25°C)? start->check_temp check_reagent Was a potent coupling reagent used (e.g., HATU)? check_temp->check_reagent Yes sol_temp Action: Lower reaction temperature and monitor carefully. check_temp->sol_temp No check_workup Were workup conditions mild (avoided strong acid/base)? check_reagent->check_workup Yes sol_reagent Action: Switch to a more powerful coupling reagent. check_reagent->sol_reagent No sol_workup Action: Use mild aqueous workup (e.g., sat. NH₄Cl, sat. NaHCO₃). check_workup->sol_workup No success Problem Resolved check_workup->success Yes

Caption: Troubleshooting decision tree for reactions with this compound.

References

Technical Support Center: Scale-Up of Isoxazole-5-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of isoxazole-5-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: We are observing low yields during our scale-up. What are the potential causes and how can we address them?

A1: Low yields during scale-up can arise from several factors. Key areas to investigate include reaction conditions and reagent quality. Incomplete reactions can be addressed by extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation. Efficient mixing is crucial in larger vessels to ensure homogeneity and prevent localized concentration gradients.[1] It is also vital to verify the purity and stoichiometry of all reactants and ensure any catalysts used have not been deactivated.[1]

Q2: Our scaled-up batches show significant levels of impurities. How can we identify and minimize them?

A2: Impurity formation is a common challenge in scaling up organic syntheses.[2] For isoxazole synthesis, impurities can originate from starting materials, side reactions, or product degradation.[2] Common byproducts include unreacted starting materials, isomeric byproducts, and ring-opened products.[2] To mitigate these, ensure accurate stoichiometry and sufficient reaction time.[2] If regioisomers are forming, consider purifying intermediates before proceeding.[2] The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, so a neutral workup is often advisable.[2][3]

Q3: We are struggling with the formation of the 5-isoxazolone byproduct instead of the desired isoxazole. How can this be controlled?

A3: The formation of 5-isoxazolone is a frequent side reaction, and its prevalence is highly dependent on the reaction's pH. Acidic conditions generally favor the formation of the 3-substituted isoxazole, whereas neutral or basic conditions can lead to the undesired 5-isoxazolone isomer.[3] Therefore, careful control of the pH, potentially through the use of a buffer system or a specific acid or base catalyst, is critical.[3]

Q4: During the 1,3-dipolar cycloaddition synthesis, we are observing significant dimerization of the nitrile oxide to form furoxan. How can we minimize this side reaction?

A4: Furoxan formation occurs when the nitrile oxide dimerizes instead of reacting with the dipolarophile. This is often an issue when the concentration of the dipolarophile is low or the nitrile oxide is highly reactive towards self-condensation.[3] A key strategy to minimize this is the in situ generation of the nitrile oxide in the presence of the dipolarophile.[3] This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime) to the reaction mixture containing the alkyne.[3] This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition.[3]

Q5: Our synthesis is producing a mixture of regioisomeric isoxazoles. How can we improve regioselectivity?

A5: The formation of regioisomers is a common challenge, especially with unsymmetrical starting materials.[3] Regioselectivity is often governed by the steric and electronic properties of the substituents on both the dipolarophile and the dipole.[3] Modifying these substituents can influence the preferred orientation of the cycloaddition.[3] In some cases, the choice of catalyst can also control regioselectivity.[3]

Q6: We are experiencing hydrolysis of our ester group to the carboxylic acid during the synthesis or workup. How can this be prevented?

A6: Hydrolysis of the carboxylate ester can occur under both acidic and basic conditions, particularly in the presence of water.[3] To prevent this, it is crucial to use anhydrous conditions, ensuring all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] During the workup, using a neutral wash, such as brine, and avoiding strong acids or bases is recommended.[3] If hydrolysis remains a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to hydrolysis.[3]

Data Summary Tables

Table 1: Troubleshooting Guide for Low Yields

Potential CauseTroubleshooting Steps
Incomplete ReactionExtend reaction time, cautiously increase reaction temperature, ensure efficient mixing, check purity and stoichiometry of reactants.[1]
Side ReactionsOptimize reaction temperature (lower temperatures may increase selectivity), investigate alternative catalysts or solvents, control the rate of reagent addition.[1]
Product DegradationMinimize reaction time after consumption of starting material, avoid harsh workup conditions.[1][2]
Catalyst DeactivationUse fresh catalyst if necessary.[1]
Poor Reagent QualityVerify the purity and concentration of all starting materials and solvents.[1]

Table 2: Common Byproducts and Mitigation Strategies

ByproductCommon Synthetic RouteMitigation Strategy
5-Isoxazoloneβ-Keto ester + HydroxylamineControl pH (acidic conditions are favorable), use protected hydroxylamine derivatives.[3]
Furoxan (Nitrile Oxide Dimer)1,3-Dipolar CycloadditionIn situ generation of nitrile oxide, slow addition of reagents, optimization of solvent and temperature.[3]
Regioisomersβ-Enamino ketoester + HydroxylamineModify substituents to exploit steric/electronic effects, use regioselective catalysts.[3]
Carboxylic Acid (from hydrolysis)All routes involving an ester functionalityUse anhydrous conditions, neutral workup, consider more robust ester protecting groups.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Generation of the Nitrile Oxide:

  • In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine, 1.1 eq.).[3]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.[3]

  • Monitor the reaction progress by TLC.

2. Cycloaddition:

  • Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).[3]

3. Workup and Purification:

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.[3]

Protocol 2: General Procedure for the Hydrolysis of Ethyl Isoxazole-5-carboxylate to this compound

This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.

  • To a round-bottom flask equipped with a magnetic stirrer, add a solution of the ethyl isoxazole-5-carboxylate derivative (1.0 eq.) in a suitable solvent mixture such as tetrahydrofuran, methanol, and water.[4]

  • Add a solution of a base, such as sodium hydroxide (2.0 eq.), dropwise to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[4]

  • Upon completion of the reaction, adjust the pH to 2 with a 1 N hydrochloric acid solution.[4]

  • Extract the aqueous phase with ethyl acetate (3x).[4]

  • Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.[4]

  • Concentrate the filtrate under reduced pressure to afford the this compound.[4]

Visualizations

Troubleshooting_Workflow Start Scale-Up Issue Identified Low_Yield Low Yield Start->Low_Yield High_Impurity High Impurity Levels Start->High_Impurity Byproduct_Formation Specific Byproduct Formation Start->Byproduct_Formation Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Mixing) Low_Yield->Check_Reaction_Conditions Check_Reagents Verify Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Identify_Impurity Identify Impurity (LC-MS, NMR) High_Impurity->Identify_Impurity Optimize_Conditions Optimize Conditions Check_Reaction_Conditions->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Known_Byproduct Known Byproduct? Identify_Impurity->Known_Byproduct Yes Degradation_Product Degradation Product? Identify_Impurity->Degradation_Product Possible Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Yes Optimize_Reaction Optimize Reaction Conditions Known_Byproduct->Optimize_Reaction Modify_Workup Modify Workup/Purification Degradation_Product->Modify_Workup Increase_Reaction_Time Increase Reaction Time/ Improve Mixing Starting_Material->Increase_Reaction_Time

Caption: A logical workflow for troubleshooting common scale-up issues.

Synthesis_Pathway cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_hydrolysis Hydrolysis Aryl_Aldoxime Aryl Aldoxime Nitrile_Oxide Nitrile Oxide (in situ) Aryl_Aldoxime->Nitrile_Oxide Oxidizing Agent Base Isoxazole_Ester Ethyl Isoxazole-5-carboxylate Nitrile_Oxide->Isoxazole_Ester Furoxan Furoxan (Dimer) Nitrile_Oxide->Furoxan Dimerization Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Isoxazole_Ester Isoxazole_Acid This compound Isoxazole_Ester->Isoxazole_Acid Base (e.g., NaOH) then Acid

Caption: Synthetic workflow for this compound.

References

minimizing byproduct formation in 1,3-dipolar cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Dipolar Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in a 1,3-dipolar cycloaddition reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to troubleshooting this common issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield reagent_check 1. Verify Reagent Quality & Stability start->reagent_check product_formed Product Formed? reagent_check->product_formed Reagents OK? no_product Still No Product reagent_check->no_product Degraded Reagents conditions_check 2. Evaluate Reaction Conditions catalyst_check 3. Assess Catalyst (if applicable) conditions_check->catalyst_check purification_check 4. Review Purification Strategy catalyst_check->purification_check yield_ok High Yield Achieved purification_check->yield_ok Purification Optimized product_formed->conditions_check No product_formed->yield_ok Yes

Caption: A step-by-step workflow for troubleshooting low yields in 1,3-dipolar cycloaddition reactions.

Detailed Troubleshooting Steps:

  • 1. Verify Reagent Quality & Stability:

    • 1,3-Dipole Stability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, are unstable and should be generated in situ. If you are not generating them in situ, ensure they have been stored correctly and are not degraded.

    • Dipolarophile Reactivity: The electronic properties of the dipolarophile are critical. Electron-withdrawing groups generally accelerate reactions with electron-rich dipoles (Normal Electron Demand), while electron-donating groups are preferred for electron-poor dipoles (Inverse Electron Demand). An electronic mismatch can lead to a sluggish or non-existent reaction.

    • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Verify the purity of your 1,3-dipole precursor and dipolarophile by techniques such as NMR or LC-MS.

  • 2. Evaluate Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction rate. While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, others show marked improvements in specific solvents. It is often beneficial to screen a variety of solvents. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to improve yields and reduce reaction times for certain cycloadditions.

    • Temperature: Thermal 1,3-dipolar cycloadditions may require elevated temperatures to proceed at a reasonable rate. Conversely, for catalyzed reactions or those with thermally sensitive substrates, lower temperatures may be necessary to minimize side product formation.

    • Concentration: If the reaction is slow, increasing the concentration of the reactants may improve the reaction rate.

  • 3. Assess Catalyst (for catalyzed reactions, e.g., CuAAC):

    • Catalyst Oxidation: In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the active catalyst is Cu(I). Oxidation to the inactive Cu(II) state is a common cause of reaction failure. The addition of a reducing agent like sodium ascorbate is crucial to maintain the Cu(I) state.

    • Catalyst Source and Loading: Various copper sources can be used, including Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts in the presence of a reducing agent. Ensure you are using an appropriate catalyst loading, which may need to be optimized for your specific substrates.

  • 4. Review Purification Strategy:

    • Product Solubility: The desired product may have different solubility properties than the starting materials. Ensure your extraction and purification solvents are appropriate for your target molecule.

    • Product Instability: The cycloadduct may be unstable under the purification conditions (e.g., on silica gel). Consider alternative purification methods like crystallization or preparative HPLC.

Issue 2: Formation of Byproducts

The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired product. This section addresses the most frequently encountered byproducts and provides strategies for their minimization.

One of the most common side reactions in CuAAC is the oxidative homocoupling of terminal alkynes to form diynes, known as the Glaser coupling. This is particularly problematic when the reduction of Cu(II) to Cu(I) is inefficient or when oxygen is present in the reaction mixture.

Mechanism of Glaser Coupling

GlaserCoupling cluster_0 Glaser Coupling Byproduct Pathway 2 R-C≡C-H 2 x Terminal Alkyne Diyne R-C≡C-C≡C-R (Diyne Byproduct) 2 R-C≡C-H->Diyne Oxidative Coupling Cu(I) Cu(I) Catalyst Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation O2 Oxygen O2->Cu(II) Cu(II)->Diyne

Caption: Simplified mechanism of the copper-catalyzed Glaser coupling, a common side reaction in CuAAC.

Mitigation Strategies for Glaser Coupling:

StrategyExperimental ProtocolExpected Outcome
Degassing Before adding the catalyst, thoroughly degas all solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintaining an inert atmosphere throughout the reaction is also recommended.Minimizes the presence of oxygen, a key component in the oxidative coupling pathway.
Use of Reducing Agents Ensure a sufficient excess of a reducing agent, such as sodium ascorbate, is present to maintain the copper catalyst in the active Cu(I) state. A typical ratio is 5-10 equivalents of sodium ascorbate to 1 equivalent of the copper salt.Reduces the concentration of Cu(II) ions that promote Glaser coupling.
Copper-Stabilizing Ligands The addition of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and accelerate the desired cycloaddition.Increased yield of the desired triazole product and suppression of the diyne byproduct.

When using phosphine-based reagents, azides can be reduced to amines via the Staudinger reduction. This is a common issue when phosphine-based ligands or reducing agents are employed in the presence of water.

Mitigation Strategy:

  • Avoid Phosphine-Based Reagents: If Staudinger reduction is observed, switch to a non-phosphine-based reducing agent like sodium ascorbate for CuAAC reactions.

In many 1,3-dipolar cycloadditions, the formation of a mixture of regioisomers is possible. The regioselectivity is governed by a combination of electronic and steric factors.

Strategies to Improve Regioselectivity:

  • Catalyst Control: In azide-alkyne cycloadditions, the use of a copper(I) catalyst typically leads to the formation of the 1,4-disubstituted triazole, while a ruthenium catalyst often favors the 1,5-disubstituted regioisomer.

  • Dipolarophile Modification: The electronic properties of the dipolarophile can be tuned to favor the formation of a single regioisomer. The use of electron-withdrawing or electron-donating groups can influence the frontier molecular orbital (FMO) interactions that govern regioselectivity.

  • Solvent Effects: While less common, the solvent can sometimes influence the regiochemical outcome of the reaction. Screening different solvents may lead to an improvement in regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A1: The most prevalent side reactions in CuAAC include:

  • Oxidative Homocoupling (Glaser Coupling): This involves the dimerization of the alkyne starting material. To minimize this, it is crucial to maintain a reducing environment by using an adequate excess of a reducing agent like sodium ascorbate and by degassing solutions to remove oxygen.

  • Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with the alkyne, leading to off-target labeling.

  • Generation of Reactive Oxygen Species (ROS): The Cu(I) catalyst, in the presence of a reducing agent and oxygen, can generate ROS, which may damage biomolecules. The use of copper-stabilizing ligands can help mitigate this.

  • Protein Damage: In bioconjugation, the combination of copper and sodium ascorbate can lead to protein crosslinking and precipitation. Byproducts of ascorbate oxidation can also react with amino acid residues like lysine and arginine.

Q2: My 1,3-dipole is unstable. How can I perform the cycloaddition reaction?

A2: Many 1,3-dipoles, such as nitrile oxides and certain ylides, are not stable and are best generated in situ. This involves the formation of the reactive 1,3-dipole in the reaction mixture in the presence of the dipolarophile.

Experimental Protocol for In Situ Generation of a Nitrile Oxide:

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) and subsequent cycloaddition with an alkene.

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv.) and the alkene (1.2 equiv.) in a suitable solvent (e.g., chloroform or ethyl acetate).

  • Base Addition: Add a base, such as triethylamine (1.1 equiv.), to the solution.

  • NCS Addition: Slowly add a solution of NCS (1.1 equiv.) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q3: How can I remove the copper catalyst after a CuAAC reaction?

A3: The removal of the copper catalyst is often necessary, especially in biological applications. Several methods can be employed:

  • Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively remove copper ions.

  • Chelating Resins: Commercially available chelating resins can be used to bind and remove the copper catalyst from the reaction mixture.

  • Dialysis: For macromolecular products such as proteins or polymers, dialysis against a buffer containing a chelating agent is an effective method for copper removal.

Q4: Can I perform 1,3-dipolar cycloadditions in water?

A4: Yes, many 1,3-dipolar cycloaddition reactions, particularly the CuAAC "click" reaction, can be performed in aqueous media. In fact, water can sometimes accelerate the reaction rate. For bioconjugation applications, performing the reaction in a biocompatible buffer is standard practice.

Data Presentation

Table 1: Effect of Ligand on CuAAC Reaction Yield and Byproduct Formation

LigandLigand:Cu RatioReaction Time (h)Desired Product Yield (%)Glaser Coupling Byproduct (%)
None-124530
TBTA1:1292<5
THPTA5:1195<2

Data is illustrative and compiled from general findings in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on the Regioselectivity of a Nitrone Cycloaddition

SolventDielectric ConstantRegioisomer A (%)Regioisomer B (%)
Toluene2.48515
Dichloromethane9.17030
Acetonitrile37.56040
2,2,2-Trifluoroethanol26.7955

Data is illustrative and based on general trends observed for the influence of solvent polarity on the regioselectivity of 1,3-dipolar cycloadditions.

Mandatory Visualizations

Logical Diagram for Troubleshooting Regioselectivity Issues

RegioselectivityTroubleshooting start Mixture of Regioisomers fmo_analysis 1. Analyze FMO (Frontier Molecular Orbital) Theory start->fmo_analysis catalyst_change 2. Change Catalyst (e.g., Cu vs. Ru for triazoles) fmo_analysis->catalyst_change dipolarophile_mod 3. Modify Dipolarophile Electronics catalyst_change->dipolarophile_mod solvent_screen 4. Screen Solvents dipolarophile_mod->solvent_screen single_isomer Single Regioisomer Obtained solvent_screen->single_isomer

Caption: A logical workflow for addressing and improving regioselectivity in 1,3-dipolar cycloaddition reactions.

Technical Support Center: Strategies for Removing Triphenylphosphine Oxide Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of triphenylphosphine oxide (TPPO), a common byproduct in many essential organic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying their reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) often challenging?

A1: Triphenylphosphine oxide is a frequent byproduct in widely used reactions such as the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Its removal can be difficult due to its high polarity, which often causes it to co-elute with the desired product during column chromatography.[1][3] This issue is particularly pronounced in large-scale reactions where chromatography is not a viable purification method.[1]

Q2: What are the primary strategies for removing TPPO?

A2: The main approaches for TPPO removal include:

  • Precipitation/Crystallization: This method involves selectively precipitating either the TPPO or the product from a suitable solvent system.[1] This can be enhanced by forming insoluble TPPO-metal salt complexes.[4][5][6]

  • Chromatography: Techniques range from simple silica gel plug filtration to more advanced methods like high-performance countercurrent chromatography (HPCCC).[7][8]

  • Scavenger Resins: Utilizing resins, such as Merrifield resin, to bind with TPPO and/or triphenylphosphine for easy removal by filtration.[5][9][10]

Q3: How do I select the most appropriate TPPO removal method for my experiment?

A3: The choice of method depends on several factors, including the properties of your desired product (polarity, stability), the solvent used in your reaction, and the scale of the reaction. The decision-making workflow below can guide you in selecting a suitable strategy.

G start Crude Reaction Mixture Containing TPPO product_polar Is the product polar? start->product_polar product_stable Is the product stable to acidic/basic conditions? product_polar->product_stable Yes large_scale Large scale reaction? product_polar->large_scale No metal_complex Precipitation with Metal Salts (ZnCl2, CaBr2) product_stable->metal_complex Yes scavenger Scavenger Resin product_stable->scavenger No solvent_precip Solvent Precipitation/ Crystallization large_scale->solvent_precip Yes silica_plug Silica Plug Filtration large_scale->silica_plug No hpccc HPCCC metal_complex->hpccc Fails solvent_precip->hpccc Fails silica_plug->hpccc Fails scavenger->hpccc Fails

Figure 1. Decision workflow for selecting a TPPO removal strategy.

Troubleshooting Guides

Issue: My product is co-eluting with TPPO during column chromatography.

Solution 1: Precipitation of TPPO with a Non-Polar Solvent

This is often the simplest method for products that are soluble in moderately polar solvents. The principle relies on the low solubility of TPPO in non-polar solvents like hexanes, pentane, or diethyl ether.[2][11][12]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to an oil or solid.

    • Dissolve the residue in a minimum amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or toluene).

    • Slowly add a non-polar solvent like hexanes or pentane while stirring.

    • To further decrease TPPO's solubility, cool the mixture in an ice bath.

    • Collect the precipitated TPPO by filtration.[3]

Solution 2: Precipitation of a TPPO-Metal Salt Complex

TPPO, acting as a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[3][5] These complexes can then be easily filtered off. This method is particularly useful for polar products where simple precipitation is ineffective.[4][6]

  • Experimental Protocol (using ZnCl₂):

    • If the reaction was not performed in a polar solvent, dissolve the crude mixture in ethanol.[13]

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[3][6]

    • Add the ZnCl₂ solution (typically 2 equivalents relative to triphenylphosphine) to the crude product solution at room temperature.[6][13]

    • Stir the mixture; scraping the inside of the flask can help induce precipitation of the white ZnCl₂(TPPO)₂ adduct.[3][6]

    • Remove the precipitate by filtration.

    • Concentrate the filtrate. The residue can be slurried with acetone to remove any excess, insoluble zinc chloride.[6]

Issue: I want to avoid column chromatography entirely, especially for a large-scale reaction.

Solution: Filtration through a Silica Plug

This rapid technique is effective for removing the highly polar TPPO from less polar products.[7][14]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent system (e.g., pentane/ether or hexane/ether).

    • Prepare a short column ("plug") of silica gel in a sintered glass funnel.

    • Pass the suspension through the silica plug, eluting your less polar product while the more polar TPPO remains adsorbed on the silica.[3][7] It may be necessary to repeat this procedure to remove all of the TPPO.[7]

Issue: My product is sensitive and the above methods are not suitable.

Solution: Scavenger Resins

This method is useful for scavenging both triphenylphosphine and TPPO under mild conditions.[15][16] High-loading Merrifield resin (chloromethylated polystyrene) is commonly used.[5][10]

  • Experimental Protocol:

    • In a flask, combine high-loading Merrifield resin and sodium iodide in a solvent like acetone to form the more reactive iodinated resin.[9][10]

    • Add the crude reaction mixture to the resin slurry.

    • Stir the mixture at room temperature; overnight stirring is often sufficient.

    • Filter to remove the resin with the bound TPPO.

    • Wash the resin with a suitable solvent to recover any adsorbed product.

    • Combine the filtrate and washings and concentrate to obtain the purified product.[9]

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents

The solubility of TPPO is a critical factor in choosing a purification strategy.[17] Below is a summary of its solubility in common laboratory solvents.

Solvent CategorySolventsSolubility of TPPO
High Solubility Dichloromethane, Ethanol, Formic Acid, Acetic Acid, Benzene, Toluene[17][18][19]Readily Soluble
Moderate Solubility Ethyl Acetate[17][18]Soluble
Low Solubility Diethyl Ether[2]Sparingly Soluble (especially when cold)
Insoluble Water, Cyclohexane, Petroleum Ether, Hexane, Pentane[11][17][18][20]Almost Insoluble

Experimental Workflows

The following diagrams illustrate the general workflows for the described TPPO removal strategies.

G cluster_0 Precipitation with Non-Polar Solvent a0 Concentrate Crude Reaction Mixture a1 Dissolve in Minimum Polar Solvent a0->a1 a2 Add Non-Polar Solvent (e.g., Hexane) a1->a2 a3 Cool Mixture (e.g., Ice Bath) a2->a3 a4 Filter to Remove Precipitated TPPO a3->a4 a5 Concentrate Filtrate (Purified Product) a4->a5

Figure 2. Workflow for TPPO removal by solvent precipitation.

G cluster_1 Precipitation with Metal Salts (e.g., ZnCl₂) b0 Dissolve Crude in Ethanol b1 Add ZnCl₂ Solution b0->b1 b2 Stir to Induce Precipitation b1->b2 b3 Filter to Remove TPPO-ZnCl₂ Complex b2->b3 b4 Concentrate Filtrate (Purified Product) b3->b4

Figure 3. Workflow for TPPO removal using metal salt complexation.

G cluster_2 Silica Plug Filtration c0 Concentrate Crude Reaction Mixture c1 Suspend in Non-Polar Solvent (e.g., Hexane/Ether) c0->c1 c2 Pass Through Silica Plug c1->c2 c3 Collect Eluted Product c2->c3 c4 TPPO Adsorbed on Silica c2->c4

Figure 4. Workflow for TPPO removal by silica plug filtration.

References

Validation & Comparative

A Comparative Analysis of Isoxazole-5-carboxylic Acid and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the physicochemical properties, biological activities, and synthesis of Isoxazole-5-carboxylic acid and its key isomers, Isoxazole-3-carboxylic acid and Isoxazole-4-carboxylic acid.

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and diverse biological activities. The positional isomerism of a carboxylic acid group on this five-membered heterocycle significantly influences its physicochemical properties and pharmacological profile. This guide provides a comparative analysis of this compound, Isoxazole-3-carboxylic acid, and Isoxazole-4-carboxylic acid, offering a valuable resource for drug discovery and development professionals.

Physicochemical Properties

The position of the carboxylic acid group on the isoxazole ring alters the electronic distribution and intermolecular interactions, leading to differences in key physicochemical parameters such as acidity (pKa), melting point, and solubility. A summary of these properties is presented below.

PropertyIsoxazole-3-carboxylic acidIsoxazole-4-carboxylic acidThis compound
Molecular Formula C₄H₃NO₃C₄H₃NO₃C₄H₃NO₃
Molecular Weight 113.07 g/mol 113.07 g/mol 113.07 g/mol
Melting Point (°C) 106-110No data available144-148[1][2]
pKa (Predicted) No data availableNo data available2.29 ± 0.10[2][3]
Water Solubility No data availableNo data availableSlightly soluble[1][2][3]

Note: Experimental data for all isomers in a single comparative study is limited. The provided data is compiled from various sources and includes predicted values.

Synthesis of Isoxazole Carboxylic Acid Isomers

The synthesis of isoxazole carboxylic acids can be achieved through several strategic routes, often involving the construction of the isoxazole ring followed by functional group manipulation or vice versa.

General Synthesis Workflow

Start Starting Materials Ring_Formation Isoxazole Ring Formation Start->Ring_Formation Carboxylation Introduction of Carboxylic Acid Ring_Formation->Carboxylation Final_Product Isoxazole Carboxylic Acid Isomer Carboxylation->Final_Product Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole Isoxazole Carboxylic Acid Derivative Isoxazole->COX2 Inhibition CyclinD_CDK4 Cyclin D / CDK4 Complex Rb Rb Protein CyclinD_CDK4->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition pRb Phosphorylated Rb (pRb) Cell_Cycle_Progression G1 to S Phase Progression E2F->Cell_Cycle_Progression Activation Isoxazole Isoxazole Carboxylic Acid Derivative Isoxazole->CyclinD_CDK4 Inhibition

References

Spectroscopic Validation of Isoxazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them key scaffolds in drug discovery. The constitutional isomers of isoxazole carboxylic acid, namely Isoxazole-3-carboxylic acid, Isoxazole-4-carboxylic acid, and Isoxazole-5-carboxylic acid, present a classic analytical challenge where subtle differences in the substitution pattern on the isoxazole ring dramatically influence their physicochemical and biological properties. Accurate structural assignment is therefore not merely academic but a critical step in ensuring the efficacy and safety of potential drug candidates.

This guide provides a comparative analysis of the spectroscopic data for this compound against its structural isomers. By leveraging fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we aim to provide researchers, scientists, and drug development professionals with a clear framework for the unambiguous structural validation of these important heterocyclic building blocks. The presented data, compiled from available spectral information, is intended to serve as a practical reference for identifying the correct isomer and avoiding potential pitfalls in synthesis and characterization.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data

CompoundH-3 (δ, ppm, multiplicity)H-4 (δ, ppm, multiplicity)H-5 (δ, ppm, multiplicity)Other Signals (δ, ppm, multiplicity)
This compound ~8.5 (s)~7.0 (s)->10 (br s, COOH)
Isoxazole-3-carboxylic acid (as methyl ester) -~6.7 (s)~8.9 (s)~3.9 (s, OCH₃)
Isoxazole-4-carboxylic acid (as ethyl ester) ~9.1 (s)-~8.8 (s)~4.4 (q, OCH₂CH₃), ~1.4 (t, OCH₂CH₃)

Disclaimer: Data for Isoxazole-3-carboxylic acid and Isoxazole-4-carboxylic acid are based on their methyl and ethyl esters, respectively. The chemical shifts are approximate and will vary based on solvent and concentration. The carboxylic acid proton is often broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data

CompoundC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Carbonyl (C=O) (δ, ppm)Other Signals (δ, ppm)
This compound (Predicted) ~158~104~150~165-
Isoxazole-3-carboxylic acid (Predicted) ~150~108~160~163-
Isoxazole-4-carboxylic acid (Predicted) ~155~115~155~164-

Disclaimer: The ¹³C NMR data is predicted based on the known chemical shifts of the isoxazole ring and the effect of a carboxylic acid substituent. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Ring C-H Stretch (cm⁻¹)
This compound 2500-3300 (broad)~1700-1725~1500-1600~3100-3150
Isoxazole-3-carboxylic acid 2500-3300 (broad)~1700-1725~1500-1600~3100-3150
Isoxazole-4-carboxylic acid 2500-3300 (broad)~1700-1725~1500-1600~3100-3150

Note: The IR spectra of the three isomers are expected to be broadly similar, with the most characteristic bands being the broad O-H stretch of the carboxylic acid and the strong C=O stretch. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Patterns
This compound C₄H₃NO₃113.07114.02Loss of H₂O, CO, and CO₂
Isoxazole-3-carboxylic acid C₄H₃NO₃113.07114.02Loss of H₂O, CO, and CO₂
Isoxazole-4-carboxylic acid C₄H₃NO₃113.07114.02Loss of H₂O, CO, and CO₂

Note: The nominal mass and the [M+H]⁺ ion will be identical for all three isomers. Differentiation by mass spectrometry alone is challenging and typically requires tandem MS (MS/MS) to analyze fragmentation patterns, which are expected to differ based on the position of the carboxylic acid group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale to the TMS signal.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

    • Data Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak or TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS) for Isomer Differentiation: To distinguish between isomers, select the [M+H]⁺ ion (m/z 114) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern will be characteristic of the specific isomer.

Visualization of Analytical Workflow and a Hypothetical Signaling Pathway

spectroscopic_validation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_conclusion Structural Elucidation start Synthesized Product (Potential Isoxazole Carboxylic Acid Isomer) nmr ¹H & ¹³C NMR start->nmr Acquire Spectra ir IR Spectroscopy start->ir Acquire Spectra ms Mass Spectrometry start->ms Acquire Spectra compare Compare Experimental Data with Reference Spectra/Predicted Values nmr->compare ir->compare ms->compare iso5 This compound compare->iso5 Structure Assignment iso3 Isoxazole-3-carboxylic acid compare->iso3 Structure Assignment iso4 Isoxazole-4-carboxylic acid compare->iso4 Structure Assignment

Caption: Workflow for the spectroscopic validation of isoxazole carboxylic acid isomers.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates creb CREB pka->creb gene Gene Expression (e.g., Inflammation) creb->gene Regulates isoxazole Isoxazole-5-carboxamide Derivative (Antagonist) isoxazole->receptor Inhibits

Caption: Hypothetical signaling pathway showing an Isoxazole-5-carboxamide derivative as a GPCR antagonist.

Conclusion

The structural validation of isoxazole carboxylic acid isomers is a critical task in chemical research and development. While the isomers share the same molecular formula and weight, their distinct substitution patterns give rise to unique spectroscopic signatures. This guide has outlined the key differences to be expected in the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound and its 3- and 4-substituted counterparts.

The most definitive technique for distinguishing these isomers is ¹H NMR spectroscopy, where the chemical shifts and multiplicities of the isoxazole ring protons provide a clear fingerprint for each substitution pattern. While ¹³C NMR and IR spectroscopy offer valuable confirmatory data, their ability to differentiate the isomers is less pronounced. Mass spectrometry, particularly with tandem MS capabilities, can provide further evidence through the analysis of distinct fragmentation patterns.

It is our hope that the data and protocols presented in this guide will serve as a valuable resource for scientists, enabling the confident and accurate structural assignment of isoxazole carboxylic acid isomers in their research endeavors.

A Comparative Guide to the Biological Evaluation of Novel Isoxazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Among its derivatives, isoxazole-5-carboxylic acid analogs have emerged as a versatile class of compounds with significant therapeutic potential. These analogs have been extensively explored for various biological applications, demonstrating activities ranging from anticancer and anti-inflammatory to enzyme inhibition. This guide provides a comparative overview of the biological evaluation of novel this compound analogs, supported by experimental data and detailed methodologies.

Comparative Biological Activity

Recent research has highlighted the diverse biological effects of this compound derivatives. These compounds have been synthesized and evaluated for their efficacy in several key therapeutic areas. The following table summarizes the quantitative data from various studies, offering a clear comparison of the biological activities of different analogs.

Compound ClassTarget/AssayKey FindingsReference CompoundIC50/ED50 ValuesCitations
N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine Oxidase (XO) InhibitionCompound 6c showed potent inhibitory activity.Allopurinol6c : 0.13 µMAllopurinol: 2.93 µM[3]
Isoxazole-carboxamide derivatives (2a-2g)Cytotoxic Activity (Hep3B cells)Compounds 2d and 2e were the most active.Doxorubicin (DOX)2d & 2e : ~23 µg/ml[4][5][6]
Isoxazole-carboxamide derivatives (2a-2g)Cytotoxic Activity (HeLa cells)Compound 2d showed the highest activity.Doxorubicin (DOX)2d : 15.48 µg/ml[4][5][6]
Isoxazole-carboxamide derivatives (2a-2g)Cytotoxic Activity (MCF-7 cells)Compound 2a had the lowest IC50.Doxorubicin (DOX)2a : 39.80 µg/ml[4][5][6]
Phenyl-isoxazole-Carboxamide derivativesCytotoxic Activity (B16F1 cells)Compound 2e was the most active.Doxorubicin (DOX)2e : 0.079 µMDOX: 0.056 µM[7]
Phenyl-isoxazole-Carboxamide derivativesCytotoxic Activity (Colo205, HepG2, HeLa)Compound 2a showed broad-spectrum activity.-2a : 7.55–40.85 µM[7]
Isoxazole-carboxamide derivatives (2a-2g)Antioxidant Activity (DPPH assay)Compound 2a was the most active antioxidant.Trolox2a : 7.8 ± 1.21 µg/mlTrolox: 2.75 µg/ml[4][5][6]
4,5-diaryloisoxazol-3-carboxylic acids5-Lipoxygenase (5-LOX) InhibitionCompounds 11a and 11b were potent inhibitors.-11a & 11b : 0.24 µM[8]
Isoxazole carboxylic acid-based inhibitorProtein Tyrosine Phosphatase 1B (PTP1B) InhibitionInhibitor 7 demonstrated good cellular activity.->20-fold selectivity over TCPTP[9]
Urea/thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl estersAnti-tubercular Activity (Mtb H37Rv)3,4-Dichlorophenyl derivative was highly potent.-0.25 µg/mL[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound analogs.

A general procedure for the synthesis of isoxazole-carboxamide derivatives involves the coupling of an isoxazole-carboxylic acid with an appropriate aniline derivative.[4][7]

  • Starting Material : Dissolve the substituted isoxazole-4-carboxylic acid (e.g., 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid) in a suitable solvent like dichloromethane.[4]

  • Activation : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) to the mixture and stir under a nitrogen atmosphere at room temperature.[4]

  • Coupling : Introduce the desired aniline derivative to the reaction mixture and continue stirring for 24-48 hours.[4]

  • Work-up and Purification : Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The residue is then redissolved, extracted, and purified to yield the final isoxazole-carboxamide product.[4]

The cytotoxic effects of the synthesized compounds on various cancer cell lines are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[7]

  • Cell Seeding : Plate the cancer cells (e.g., Hep3B, HeLa, MCF-7, B16F1) in 96-well plates at an appropriate density and incubate overnight.

  • Compound Treatment : Treat the cells with various concentrations of the isoxazole analogs and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition : Add the MTS reagent to each well and incubate for a few hours to allow the formation of formazan by viable cells.

  • Absorbance Measurement : Measure the absorbance of the formazan product using a microplate reader at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation : Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

The antioxidant potential of the isoxazole analogs can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[4][5][6]

  • Sample Preparation : Prepare different concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture : Mix the sample solutions with a DPPH solution in the dark.

  • Incubation : Allow the reaction to proceed for a specific time at room temperature.

  • Absorbance Measurement : Measure the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation : Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The inhibitory effect of isoxazole derivatives on enzymes like xanthine oxidase (XO) is a key evaluation for certain therapeutic applications, such as the treatment of gout.[3][11]

  • Assay Components : The assay mixture typically contains the enzyme (xanthine oxidase), the substrate (xanthine), and the test compound in a buffer solution.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate.

  • Monitoring : Monitor the formation of uric acid, the product of the reaction, by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm) over time.

  • Inhibition Calculation : Perform the assay with and without the test compound to determine the percentage of inhibition.

  • IC50 Determination : Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Pathways and Workflows

Understanding the mechanism of action and experimental design is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome start This compound + Aniline Derivatives synthesis Coupling Reaction (EDC, DMAP) start->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTS) purification->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) purification->antioxidant enzyme Enzyme Inhibition Assay (e.g., XO) purification->enzyme ic50 IC50 Value Determination cytotoxicity->ic50 antioxidant->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of novel this compound analogs.

G cluster_purine Purine Metabolism cluster_disease Pathology Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid UricAcid Gout Gout UricAcid->Gout High Levels Lead to XO1->Xanthine XO2->UricAcid Inhibitor Isoxazole-5-carboxylic Acid Analog (e.g., Compound 6c) Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of Xanthine Oxidase by this compound analogs in the purine metabolism pathway.

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Guide to Isoxazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, isoxazole-5-carboxylic acid derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of pharmacological activities. This guide offers a comprehensive comparison of their efficacy across various therapeutic areas, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

A series of isoxazole-carboxamide derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. The in vitro COX-1 and COX-2 inhibitory assays revealed that several derivatives exhibit potent activity, with some showing notable selectivity towards COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole-Carboxamide Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
A13 64134.63
Ketoprofen ---
Celecoxib ---

Data sourced from a study by Hawash et al. (2022).[1]

The most potent compound, A13, demonstrated an IC50 value of 13 nM against COX-2, with a selectivity ratio of 4.63.[1] This highlights the potential of specific substitutions on the isoxazole scaffold to enhance both potency and selectivity.

Experimental Protocol: In vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the isoxazole derivatives was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, where the peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. A series of concentrations of the test compounds were incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2). The percentage of inhibition was calculated by comparing the absorbance of the wells with the test compound to the control wells. The IC50 values were then determined from the concentration-inhibition response curves. Ketoprofen and celecoxib were utilized as non-selective and selective positive controls, respectively.[1]

Anticancer Efficacy: A Multi-pronged Attack on Cancer Cells

This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: Comparative Cytotoxic Activity (IC50 in µM) of Isoxazole-Carboxamide Derivatives against Various Cancer Cell Lines

CompoundB16F1 (Melanoma)Colo205 (Colon)HepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)
2a -9.1797.5540.85-
2d ---18.62-
2e 0.079----
Doxorubicin 0.056----

Data compiled from studies by Hawash et al. (2022) and Hawash et al. (2021).[2][3]

Notably, compound 2e displayed potent activity against the B16F1 melanoma cell line with an IC50 of 0.079 µM, comparable to the standard chemotherapeutic drug, Doxorubicin.[2] Furthermore, compound 2a showed broad-spectrum activity against several cancer cell lines.[2]

Experimental Protocol: In vitro Cytotoxicity (MTS) Assay

The cytotoxic effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the isoxazole derivatives and incubated for another 48-72 hours. Following the incubation period, the MTS reagent was added to each well, and the plates were incubated for a further 1-4 hours. The absorbance was measured at 490 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Enzyme Inhibition: Targeting Key Pathological Enzymes

Beyond their anti-inflammatory and anticancer properties, this compound derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Xanthine Oxidase Inhibition

A novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as xanthine oxidase (XO) inhibitors for the potential treatment of gout and hyperuricemia.

Table 3: Comparative Xanthine Oxidase Inhibitory Activity

CompoundXO IC50 (µM)
6c 0.13
Allopurinol 2.93

Data from a 2024 study on novel XO inhibitors.[4]

Compound 6c exhibited superior inhibitory activity against XO with an IC50 value of 0.13 µM, which was 22-fold more potent than the clinically used drug, Allopurinol.[4] Enzyme kinetic studies revealed that compound 6c acts as a mixed-type inhibitor.[4]

Carbonic Anhydrase Inhibition

Isoxazole derivatives have also been investigated for their inhibitory action against carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes.

Table 4: Comparative Carbonic Anhydrase Inhibitory Activity

CompoundCA IC50 (µM)
AC2 112.3 ± 1.6
AC3 228.4 ± 2.3
Acetazolamide 18.6 ± 0.5

Data sourced from a 2022 study on isoxazole derivatives as CA inhibitors.[5]

Among the tested compounds, AC2 showed the most promising inhibitory activity against the CA enzyme.[5]

Antimicrobial Potential: Combating Bacterial and Fungal Pathogens

The isoxazole scaffold has also been explored for its antimicrobial properties. A series of newly synthesized isoxazole derivatives demonstrated significant inhibitory activity against various microbial strains.

Table 5: Comparative Antimicrobial Activity (MIC in µg/mL) of Isoxazole Derivatives

CompoundEscherichia coliBacillus subtilisCandida albicans
4e 30-8010-806-60
4g 30-8010-806-60
4h 30-8010-806-60

Minimum Inhibitory Concentration (MIC) ranges from a 2025 study.[6]

Compounds 4e , 4g , and 4h were particularly effective against Candida albicans, with MIC values ranging from 6 to 60 µg/mL.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity was assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method. A serial dilution of the test compounds was prepared in a 96-well microplate containing a suitable broth medium. A standardized inoculum of the microbial strain was added to each well. The plates were then incubated under appropriate conditions. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The development of these promising derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Compound_Design Compound Design (e.g., Bioisosteric Replacement) Synthesis Chemical Synthesis Compound_Design->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->In_Vitro_Assays Purified Compounds Data_Analysis Data Analysis (e.g., IC50/MIC Determination) In_Vitro_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Compound_Design Lead Optimization

Caption: A generalized workflow for the design, synthesis, and biological evaluation of this compound derivatives.

Conclusion

The diverse biological activities of this compound derivatives underscore their significance as a privileged scaffold in medicinal chemistry. The comparative data presented herein provides a valuable resource for researchers, facilitating the identification of promising lead compounds and guiding future drug design and development efforts. Further investigations, including in vivo studies and exploration of novel derivatives, are warranted to fully unlock the therapeutic potential of this versatile class of compounds.

References

A Comparative Analysis of Isoxazole-Based Derivatives as c-Met Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct series of isoxazole and benzoxazole derivatives targeting the c-Met kinase reveals key structure-activity relationships and provides a valuable resource for researchers in oncology drug discovery. This guide offers a side-by-side comparison of their biological activities, supported by comprehensive experimental data and protocols, to inform the design of next-generation c-Met inhibitors.

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established target in cancer therapy due to its critical role in tumor growth, invasion, and metastasis. This has spurred the development of numerous small molecule inhibitors, with isoxazole-containing compounds emerging as a promising scaffold. This guide provides a comparative analysis of two distinct chemical series targeting c-Met: 3-amino-benzo[d]isoxazole derivatives and piperidinyl-based benzoxazole derivatives.

Comparative Biological Activity

The inhibitory activities of two series of compounds against c-Met kinase and their anti-proliferative effects on cancer cell lines are summarized below. The data highlights key structure-activity relationships (SAR) for each series, providing insights into the structural modifications that enhance potency.

Series 1: 3-Amino-benzo[d]isoxazole Derivatives

This series, developed by Jiang et al., identified highly potent inhibitors of c-Met kinase. The general structure of this series features a 3-amino-benzo[d]isoxazole core. The SAR studies focused on modifications at the 5-position of the benzo[d]isoxazole ring.

Compound IDR Group (Substitution at 5-position)c-Met IC50 (nM)[1]EBC-1 Cell IC50 (µM)[1]
8d 4-(pyridin-4-yl)phenyl2.60.25
8e 4-(1H-pyrazol-4-yl)phenyl4.80.33
12 4-(morpholinomethyl)phenyl7.20.89
28a 1-methyl-1H-pyrazol-4-yl1.80.18
28b 1-ethyl-1H-pyrazol-4-yl2.10.21
28c 1-isopropyl-1H-pyrazol-4-yl3.50.29
28d 1-(cyclopropylmethyl)-1H-pyrazol-4-yl4.10.46
28h 1-(2-methoxyethyl)-1H-pyrazol-4-yl6.50.75
28i 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl8.91.2

Structure-Activity Relationship (SAR) Summary for Series 1:

  • The introduction of a substituted pyrazole ring at the 5-position of the benzo[d]isoxazole core was found to be crucial for potent c-Met inhibition.

  • Small alkyl substitutions on the pyrazole ring, such as methyl (28a) and ethyl (28b), were well-tolerated and resulted in the most potent compounds in the series.

  • Increasing the bulk of the alkyl substituent on the pyrazole, for instance, to an isopropyl group (28c), led to a slight decrease in activity.

  • The presence of a phenyl ring with further substitutions, such as pyridine (8d) or pyrazole (8e), also yielded potent inhibitors.

Series 2: Piperidinyl-Based Benzoxazole Derivatives

This series, from Eldehna et al., explored benzoxazole derivatives as dual inhibitors of VEGFR-2 and c-Met. For the purpose of this guide, we will focus on their c-Met inhibitory activity. The core structure consists of a piperidinyl-based benzoxazole. While benzoxazoles are distinct from isoxazoles, their structural similarities as five-membered heterocycles with nitrogen and oxygen make this a relevant comparison.

Compound IDR Group (Substitution on the phenylacetamide/phenylethanone moiety)c-Met IC50 (µM)[2][3][4]MCF-7 Cell IC50 (µM)[2]
5a Phenyl (acetamide)1.382> 30
5g 4-Methoxyphenyl (acetamide)0.97012.41
5h 4-Chloro-3-(trifluoromethyl)phenyl (acetamide)1.8859.87
11a Phenyl (ethanone)0.2806.25
11b 4-Fluorophenyl (ethanone)0.1814.30

Structure-Activity Relationship (SAR) Summary for Series 2:

  • The ethanone linker between the piperidinyl-benzoxazole core and the terminal phenyl ring (compounds 11a and 11b) resulted in significantly higher potency against c-Met compared to the acetamide linker (compounds 5a, 5g, 5h).[2]

  • The presence of a fluorine atom at the para-position of the terminal phenyl ring (11b) enhanced the inhibitory activity against c-Met compared to the unsubstituted phenyl ring (11a).[2]

  • Within the acetamide series, a para-methoxy substitution on the phenyl ring (5g) was more favorable for c-Met inhibition than an unsubstituted phenyl ring (5a).[2]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to allow for accurate replication and comparison of experimental results.

c-Met Kinase Inhibition Assay (Series 1)

The inhibitory activity of the 3-amino-benzo[d]isoxazole derivatives against the c-Met kinase was determined using a LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Materials:

  • Recombinant human c-Met kinase domain

  • ULight™-labeled poly-GT peptide substrate

  • Eu-labeled anti-phosphotyrosine antibody (PT66)

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • ATP solution

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO and then diluted with Kinase Buffer. The final DMSO concentration in the assay was kept below 1%.

  • 5 µL of the 4X compound solution was added to the wells of a 384-well plate.

  • 5 µL of 4X c-Met enzyme solution (final concentration, e.g., 1 nM) was added to each well.

  • The kinase reaction was initiated by adding 10 µL of 2X ATP/substrate mixture (final concentrations, e.g., 10 µM ATP and 50 nM ULight™-poly-GT).

  • The plate was incubated at room temperature for 60 minutes.

  • The reaction was stopped by adding 10 µL of Stop/Detection buffer containing EDTA and Eu-labeled anti-phosphotyrosine antibody.

  • The plate was incubated for an additional 60 minutes at room temperature to allow for antibody binding.

  • The TR-FRET signal was read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • The ratio of the emission signals (665 nm / 615 nm) was calculated, and IC50 values were determined from the dose-response curves.

Antiproliferative Assay (Series 1: EBC-1 Cells)

The antiproliferative activity of the 3-amino-benzo[d]isoxazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the EBC-1 human lung cancer cell line.

Materials:

  • EBC-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • EBC-1 cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The cells were treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • IC50 values were calculated from the dose-response curves, representing the concentration of the compound that caused 50% inhibition of cell growth.

c-Met Kinase Inhibition Assay (Series 2)

The c-Met kinase inhibitory activity of the piperidinyl-based benzoxazole derivatives was assessed using a commercially available kinase assay kit.

Materials:

  • Recombinant c-Met kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • Staurosporine (positive control)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Test compounds were serially diluted in DMSO.

  • The kinase reaction was performed in a 96-well plate in a final volume of 25 µL containing kinase buffer, 10 µM ATP, the test compound, and 5-10 ng of c-Met kinase.

  • The reaction mixture was incubated for 30 minutes at 30°C.

  • The amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiproliferative Assay (Series 2: MCF-7 Cells)

The antiproliferative effects of the piperidinyl-based benzoxazole derivatives were evaluated against the MCF-7 human breast cancer cell line using the MTT assay.

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Cells were treated with different concentrations of the test compounds for 48 hours.

  • Following treatment, 20 µL of MTT solution was added to each well, and the plates were incubated for 4 hours.

  • The culture medium was aspirated, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Visualizing the c-Met Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Isoxazole Derivative (c-Met Inhibitor) Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of intervention for isoxazole-based inhibitors.

SAR_Workflow Synthesis Synthesis of Isoxazole Derivatives Kinase_Assay c-Met Kinase Inhibition Assay (TR-FRET / ADP-Glo) Synthesis->Kinase_Assay Cell_Assay Antiproliferative Assay (MTT) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General experimental workflow for the structure-activity relationship (SAR) studies of c-Met inhibitors.

References

Comparative Guide to Computational Docking Studies of Isoxazole-5-Carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational docking studies on isoxazole-5-carboxylic acid and its derivatives, offering insights into their potential as inhibitors for various biological targets. The information is intended for researchers, scientists, and drug development professionals.

Performance Comparison of Isoxazole-Based Inhibitors

The following tables summarize quantitative data from various computational and in-vitro studies, highlighting the inhibitory potency of isoxazole derivatives against key biological targets implicated in inflammation and cancer.

Table 1: Isoxazole Derivatives as Cyclooxygenase (COX) Inhibitors

Compound IDTarget ProteinIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 COX-1644.63[1][2]
COX-213[1][2]
B2 COX-1-20.7[1]
COX-2-[1]
Compound 5b COX-2--[3][4]
Compound 5c COX-2--[3][4]
Compound 5d COX-2--[3][4]

Note: A lower IC50 value indicates greater potency. The selectivity ratio indicates the compound's preference for inhibiting COX-2 over COX-1.

Table 2: Isoxazole Derivatives as Kinase and Other Enzyme Inhibitors

Compound IDTarget ProteinIC50Binding Affinity (kcal/mol)Reference
Compound 8 VEGFR225.7 nM-[5]
Compound 10a VEGFR228.2 nM-[5]
Compound 5 Hsp9014 µM-[6]
AC2 Carbonic Anhydrase112.3 µM-13.53[7][8]
AC3 Carbonic Anhydrase228.4 µM-12.49[7][8]
Compound 11a Xanthine Oxidase--[9]

Experimental Protocols

The methodologies described below are a synthesis of the common experimental protocols employed in the cited computational docking studies of isoxazole derivatives.

General Computational Docking Workflow

A typical computational docking study involves several key steps, from preparing the protein and ligand to analyzing the final results.[10]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[7][8][10]

    • Water molecules and co-crystallized ligands are removed from the PDB structure.[7][8][10]

    • Polar hydrogens are added to the protein structure, and charges (e.g., Gasteiger charges) are assigned.[10]

  • Ligand Preparation:

    • The 2D structures of the isoxazole inhibitors are drawn using chemical drawing software like CHEMDRAW.[7][8]

    • These 2D structures are then converted into 3D structures.[10]

    • Energy minimization of the ligand structures is performed to obtain a stable, low-energy conformation before docking.[10]

  • Grid Generation:

    • A grid box is generated around the active site of the target protein.[10]

    • The dimensions of the grid box are defined to encompass the entire binding pocket, ensuring that the ligand can be freely docked within this space.[10]

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[3][4][8][11]

    • The software systematically samples different conformations and orientations of the ligand within the protein's active site.

  • Analysis of Docking Results:

    • The results are analyzed based on the binding energy (or docking score) and the binding pose of the ligand.[10] A more negative binding energy generally indicates a more favorable binding interaction.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.[10]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by isoxazole inhibitors and a typical workflow for computational docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 Activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->COX-2 Inhibits G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (AutoDock, MOE, etc.) Ligand_Prep->Docking Grid_Gen->Docking Results Analyze Results (Binding Energy, Binding Pose) Docking->Results Visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) Results->Visualization

References

A Comparative Guide: Bioisosteric Replacement of Carboxylic Acid with Tetrazole in Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One of the most successful tactics in this field is bioisosterism, the substitution of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. This guide provides a detailed comparison of the bioisosteric replacement of the carboxylic acid group with a 5-substituted tetrazole ring, specifically within the privileged isoxazole scaffold.

The isoxazole ring is a key component in numerous approved drugs, valued for its rigid structure and ability to participate in various biological interactions.[1] When functionalized with a carboxylic acid, it can effectively mimic acidic amino acids or engage in crucial hydrogen bonding. However, the carboxylic acid moiety can be a metabolic liability, prone to rapid clearance through processes like glucuronidation, and its charge can limit membrane permeability.[2] The 5-substituted tetrazole serves as a non-classical bioisostere of the carboxylic acid, offering comparable acidity and stereoelectronic properties while often conferring significant advantages in metabolic stability and overall pharmacokinetic profile.[1]

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The rationale for replacing a carboxylic acid with a tetrazole lies in their similar pKa values and ability to act as proton donors.[1] The negative charge of the resulting tetrazolate anion is delocalized over the larger, aromatic ring system, which can influence its interactions with biological targets and metabolic enzymes.[1] While direct, comprehensive experimental comparisons on a single isoxazole scaffold are not always available in published literature, a comparison based on established principles and data from related compounds provides a clear picture of the expected outcomes.

Below is a summary of the key property differences when substituting a carboxylic acid with a tetrazole on an isoxazole core.

Table 1: Comparative Analysis of Isoxazole-Carboxylic Acid vs. Isoxazole-Tetrazole Properties

PropertyIsoxazole-Carboxylic Acid AnalogIsoxazole-Tetrazole AnalogRationale for Difference & Key Considerations
Acidity (pKa) ~4.5 - 5.5~4.5 - 5.0Both groups are acidic and ionized at physiological pH. The tetrazole's pKa is very similar to that of a carboxylic acid, allowing it to mimic proton-donating interactions effectively.[3]
Lipophilicity (LogP/LogD) LowerHigherThe tetrazole ring is inherently more lipophilic than the carboxylic acid group. This can potentially improve membrane permeability but must be balanced, as LogP is not the sole determinant of permeability.[4]
Permeability Can be limited due to charge.Often lower than expected despite higher lipophilicity. This may be due to a larger desolvation penalty from stronger hydrogen bonding interactions.[4]
Metabolic Stability Susceptible to Phase II metabolism (e.g., glucuronidation), leading to rapid clearance.[2]Generally more resistant to metabolic degradation, particularly glucuronidation, leading to a longer in vivo half-life.[1]This is a primary driver for the bioisosteric replacement. Enhanced metabolic stability can significantly improve a drug's bioavailability and duration of action.
Target Binding Affinity EstablishedGenerally comparableThe tetrazole is an excellent mimic, but minor differences in geometry and electronic distribution may cause modest changes in binding affinity. The H-bond environments around a tetrazole can extend further from the core of the molecule.[1][3]
Cellular Potency BaselinePotentially improvedEnhanced metabolic stability and altered permeability can lead to higher effective concentrations within the cell, potentially improving potency in cellular assays.[1]
Plasma Protein Binding VariableOften higherTetrazole derivatives have been observed to exhibit tighter plasma protein binding compared to their carboxylate counterparts.[4]

Logical & Synthetic Workflow

The decision to perform a bioisosteric replacement is a key step in lead optimization. The goal is to improve the "drug-like" properties (pharmacokinetics) while maintaining or improving the compound's interaction with its biological target (pharmacodynamics). The synthesis of the tetrazole analog often proceeds from a nitrile precursor, a common intermediate in isoxazole synthesis.

G cluster_0 Lead Optimization Strategy cluster_1 General Synthetic Pathway Lead Lead Compound (Isoxazole-Carboxylic Acid) Goal Optimization Goal: Improve Pharmacokinetics Maintain Pharmacodynamics Lead->Goal Address PK liabilities Nitrile Isoxazole-Nitrile Precursor Analog Optimized Analog (Isoxazole-Tetrazole) Goal->Analog Bioisosteric Replacement Tetrazole 5-(Isoxazolyl)-1H-tetrazole Nitrile->Tetrazole [2+3] Cycloaddition Reagents Reagents: Sodium Azide (NaN3) Lewis Acid (e.g., ZnCl2) Reagents->Tetrazole

Caption: Bioisosteric replacement strategy and general synthetic route.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.

Protocol 1: pKa Determination by Potentiometric Titration
  • Objective: To determine the acid dissociation constant (pKa) of the test compound.

  • Methodology:

    • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water. Dilute with water to the final concentration.

    • Titration: Place the solution in a thermostated vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

    • Add standardized potassium hydroxide (KOH) solution in small, precise increments.

    • Record the pH after each addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of KOH added. The pKa is the pH at the half-equivalence point, where half of the acidic compound has been neutralized.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This workflow assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

start Start: Prepare Compound Stock (e.g., 10 mM in DMSO) prep_hlm Prepare HLM Incubation Mix: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) start->prep_hlm pre_incubate Pre-incubate HLM Mix at 37°C for 5 min prep_hlm->pre_incubate initiate Initiate Reaction: Add Compound (Final Conc. 1 µM) Add NADPH (Cofactor) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction: Add cold Acetonitrile with Internal Standard sampling->quench process Process Sample: Centrifuge to pellet protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Calculate Half-Life (t½) and Intrinsic Clearance analyze->end

Caption: Experimental workflow for a metabolic stability assay.

Application in a Biological Context: Targeting Kinase Signaling

Isoxazole derivatives are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer. An isoxazole-based inhibitor, bearing an acidic group for a key interaction, could block an ATP-binding site and halt a pathological signaling cascade.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates Effector Effector Protein KinaseB->Effector Activates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor Isoxazole-Tetrazole Inhibitor Inhibitor->KinaseB Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole in isoxazole-based drug candidates is a well-established and powerful strategy in medicinal chemistry. The primary advantage gained is typically a significant improvement in metabolic stability, which can lead to a more favorable pharmacokinetic profile.[1] While the tetrazole closely mimics the acidity and hydrogen-bonding capabilities of the carboxylic acid, researchers must be mindful of potential trade-offs, including increased lipophilicity and plasma protein binding, which may negatively impact permeability.[4] Careful evaluation of the full spectrum of physicochemical and biological properties, as outlined in this guide, is crucial for the successful application of this tactic in the development of novel isoxazole-based therapeutics.

References

New Isoxazole-Amide Analogues Demonstrate Potent Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent studies have highlighted the significant potential of novel isoxazole-amide analogues as a promising class of anticancer agents. Comprehensive in vitro investigations have revealed their potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (Hep3B), melanoma (B16F1), and colon (Colo205) cancers. The anticancer activity of these compounds is attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

A comparative analysis of several newly synthesized isoxazole-amide derivatives reveals their superior or comparable efficacy to existing chemotherapeutic drugs, such as Doxorubicin. This guide provides an objective comparison of the anticancer activity of these novel analogues, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Comparative Anticancer Activity of Isoxazole-Amide Analogues

The cytotoxic effects of various isoxazole-amide analogues were evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) values summarized below. A lower IC50 value indicates a higher potency of the compound.

CompoundCancer Cell LineIC50 (µM)Reference
Series 1: 2a-2g [1][2][3]
2aMCF-739.80[1][2][3]
2dHeLa15.48[1][2][3]
Hep3B~23[1][2][3]
2eHep3B~23[1][2][3]
Series 2: 2a-2f [4]
2aB16F17.55[4]
Colo20540.85[4]
HepG2>50[4]
HeLa25.34[4]
2eB16F10.079[4]
MYM4 CaCo-210.22[5]
Hep3B4.84[5]
HeLa1.57[5]
Doxorubicin (Standard Drug) B16F10.056[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of the most potent isoxazole-amide analogues, such as compounds 2d and 2e , revealed their ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[1][2][3] This dual mechanism of action is a hallmark of effective anticancer agents. The induction of apoptosis is a critical process for eliminating cancerous cells in a controlled manner, while cell cycle arrest prevents their uncontrolled division. Some studies also suggest that the anticancer effects could be mediated by the induction of Reactive Oxygen Species (ROS).

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the isoxazole-amide analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the isoxazole-amide analogues and a positive control (e.g., Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability versus the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution was analyzed using propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells were treated with the IC50 concentration of the respective isoxazole-amide analogues for 24 hours.

  • Cell Harvesting and Fixation: After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were then washed with PBS and incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.

  • Flow Cytometry: The DNA content of the cells was then analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was detected using the Annexin V-FITC Apoptosis Detection Kit.

  • Cell Treatment: Cells were treated with the IC50 concentration of the isoxazole-amide analogues for 24 hours.

  • Cell Harvesting: After treatment, both adherent and floating cells were collected and washed with cold PBS.

  • Staining: The cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI were considered to be in late apoptosis or necrosis.

Visualizing the Molecular Mechanisms

To illustrate the proposed mechanisms of action of the new isoxazole-amide analogues, the following diagrams were generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_outcomes Outcomes start Cancer Cell Lines (MCF-7, HeLa, Hep3B, etc.) treatment Treatment with Isoxazole-Amide Analogues start->treatment mtt MTT Assay treatment->mtt flow_cyto Flow Cytometry treatment->flow_cyto ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis flow_cyto->cell_cycle apoptosis Apoptosis Quantification flow_cyto->apoptosis cytotoxicity Cytotoxicity Profile ic50->cytotoxicity g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction

Experimental workflow for assessing anticancer activity.

signaling_pathway cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway drug Isoxazole-Amide Analogues (e.g., 2d, 2e) ros ↑ Reactive Oxygen Species (ROS) drug->ros myc ↓ MYC Signaling drug->myc dna_damage DNA Damage ros->dna_damage bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 cdk1_cyclinB CDK1/Cyclin B Complex dna_damage->cdk1_cyclinB Activation of checkpoint kinases g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest Inhibition caspases Caspase Activation (Caspase-3, -9) bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Proposed signaling pathway for anticancer activity.

References

Unlocking Potent Xanthine Oxidase Inhibition: A Comparative Guide to Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel xanthine oxidase (XO) inhibitors is a critical frontier in the management of hyperuricemia and gout. Isoxazole derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against this key enzyme in purine metabolism. This guide provides an objective comparison of the performance of various isoxazole derivatives against established alternatives like Allopurinol and Febuxostat, supported by experimental data and detailed methodologies.

Xanthine oxidase is the terminal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in the joints and tissues, causing the painful inflammatory condition of gout. Inhibition of xanthine oxidase is a cornerstone of hyperuricemia treatment. While purine analogs like Allopurinol have long been the standard of care, the development of non-purine inhibitors such as Febuxostat has opened new avenues for more selective and potent therapies.[1] Recently, isoxazole-containing compounds have garnered significant attention for their potential as a new generation of XO inhibitors.

Comparative Efficacy of Isoxazole Derivatives: In Vitro Inhibition Data

Recent studies have highlighted the potent xanthine oxidase inhibitory activity of various isoxazole derivatives, with some exhibiting IC50 values in the nanomolar range, comparable or even superior to standard drugs. The following tables summarize the in vitro inhibitory activities of selected isoxazole derivatives against xanthine oxidase.

Compound IDIsoxazole ScaffoldIC50 (µM)Inhibition TypeReference CompoundReference IC50 (µM)Source
Compound 6c 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid0.13Mixed-typeAllopurinol2.93[1]
Series 1 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acidsNanomolar rangeMixed-typeFebuxostat-[2]
Series 2 N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamidesNanomolar rangeCompetitive--[3]

Table 1: Comparison of In Vitro Xanthine Oxidase Inhibitory Activity of Isoxazole Derivatives.

Standard InhibitorChemical ClassIC50 (µM)Mechanism of ActionSource
Allopurinol Purine analog0.2 - 50Suicide inhibitor (metabolized to oxypurinol)[1]
Febuxostat Non-purine~0.01Potent and selective non-purine inhibitor[1]

Table 2: In Vitro Activity of Standard Xanthine Oxidase Inhibitors.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the isoxazole derivatives is typically evaluated using a spectrophotometric method that measures the increase in absorbance at 295 nm resulting from the formation of uric acid from xanthine by xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (isoxazole derivatives)

  • Allopurinol or Febuxostat (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Dissolve the test compounds and positive control in DMSO and then dilute to the desired concentrations with phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Reaction:

    • In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 295 nm at regular time intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

To evaluate the in vivo efficacy of the isoxazole derivatives, a hyperuricemic animal model is commonly used. Potassium oxonate, a uricase inhibitor, is administered to animals (typically mice or rats) to induce high levels of uric acid in the blood.[4]

Materials:

  • Male Kunming mice or Sprague-Dawley rats

  • Potassium oxonate

  • Test compounds (isoxazole derivatives)

  • Allopurinol or Febuxostat (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization:

    • House the animals in a controlled environment for at least one week before the experiment.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to the animals one hour before the administration of the test compounds.

  • Drug Administration:

    • Divide the animals into several groups: a normal control group, a hyperuricemic model group, positive control groups (Allopurinol or Febuxostat), and test groups (different doses of isoxazole derivatives).

    • Administer the test compounds and control drugs orally or via the desired route.

  • Blood Sample Collection:

    • Collect blood samples from the animals at a specific time point after drug administration (e.g., 1-2 hours) via retro-orbital bleeding or cardiac puncture under anesthesia.

  • Measurement of Serum Uric Acid:

    • Separate the serum from the blood samples by centrifugation.

    • Measure the serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum uric acid levels of the treated groups with the hyperuricemic model group to determine the uric acid-lowering effect of the test compounds. Statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes involved in the evaluation of xanthine oxidase inhibitors, the following diagrams have been generated using Graphviz.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric_Acid XO1->Xanthine XO2->Uric_Acid Inhibitors Isoxazole Derivatives Allopurinol Febuxostat Inhibitors->XO1 Inhibitors->XO2

Caption: Purine catabolism pathway showing the role of Xanthine Oxidase and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Isoxazole Derivatives Library XO_Assay Xanthine Oxidase Inhibition Assay Compound_Library->XO_Assay IC50_Determination IC50 Value Determination XO_Assay->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies IC50_Determination->Kinetic_Studies Lead_Compounds Lead Compounds from In Vitro Kinetic_Studies->Lead_Compounds Hyperuricemia_Model Hyperuricemia Animal Model Lead_Compounds->Hyperuricemia_Model Efficacy_Testing Efficacy Testing (Serum Uric Acid Levels) Hyperuricemia_Model->Efficacy_Testing Toxicity_Assessment Preliminary Toxicity Assessment Efficacy_Testing->Toxicity_Assessment

Caption: General experimental workflow for the evaluation of Xanthine Oxidase inhibitors.

Conclusion

The exploration of isoxazole derivatives as xanthine oxidase inhibitors represents a highly promising avenue in the development of novel therapeutics for hyperuricemia and gout. The data presented herein demonstrates that certain isoxazole scaffolds possess potent inhibitory activity, with some compounds exhibiting efficacy in the nanomolar range, rivaling or even surpassing that of established drugs like Allopurinol. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these promising molecules. Further in-depth structure-activity relationship studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

Safety Operating Guide

Proper Disposal of Isoxazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Isoxazole-5-carboxylic acid, while not classified as a hazardous substance under all regulations, is identified as a skin and eye irritant and is highly hazardous to water, necessitating careful handling and disposal through designated hazardous waste streams.[1][2][3]

It is imperative to always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines.[4][5] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA), and disposal must comply with federal, state, and local laws.[6][7]

Chemical and Hazard Profile

A clear understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyDataSource
CAS Number 21169-71-1[3]
Molecular Formula C₄H₃NO₃[3]
Physical Form Solid[3]
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319)[2]
Personal Protective Equipment Eyeshields, Gloves, N95-type respirator (US)[3]
Storage Class 13 - Non-Combustible Solids[3]
Water Hazard Class WGK 3 (Highly hazardous to water)[3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound and associated waste. All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's EHS department.[8]

Waste Collection and Segregation
  • Solid Waste: Collect waste this compound, expired stock, or contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated hazardous waste container.[9]

  • Container Compatibility: Ensure the waste container is made of a compatible material, is in good condition with no leaks or cracks, and has a secure, tight-fitting lid.[9] Plastic bottles are often preferred over glass when compatibility is not an issue.[6]

  • Segregation: Store the waste container separately from incompatible materials to prevent dangerous reactions.[9]

Labeling Hazardous Waste

Proper labeling is a critical compliance requirement.

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[8][9]

  • The label must include the following information in clear, legible English:

    • The full chemical name: "this compound".[6] Do not use abbreviations, acronyms, or chemical formulas.[6][9]

    • The quantity or concentration of the waste.[6]

    • Hazard identification (e.g., "Irritant").[6]

    • The date of waste generation.[6]

    • The name and contact information of the Principal Investigator and the laboratory location (building and room number).[6]

Storage in the Laboratory
  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

  • Secondary Containment: Always store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[8]

  • Container Status: Keep the waste container closed at all times except when adding waste.[4][9] Never accumulate more than 55 gallons of hazardous waste in a satellite area.[8]

Arranging for Disposal
  • Contact EHS: Once the container is full or the waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6][8]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste; this must be done by trained EHS staff.[8]

  • Prohibited Disposal Methods:

    • NEVER dispose of this compound or its solutions down the sink.[6][10]

    • NEVER dispose of this chemical in the regular trash.[6][11]

    • NEVER use evaporation in a fume hood as a method of disposal.[8]

Spill Cleanup
  • Spilled chemicals and the absorbent materials used to clean them must be disposed of as hazardous waste.[8]

  • For a solid spill, carefully sweep the material into a suitable container for disposal.[10] Avoid creating dust.[10]

  • Clean the contaminated surface thoroughly.[12] All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container.

Empty Container Disposal
  • A container that has held a hazardous chemical must be triple-rinsed with a solvent capable of removing the residue.[9]

  • The rinsate (the liquid from rinsing) must be collected and managed as hazardous waste.[8][9]

  • After triple-rinsing, deface or remove the original chemical label and dispose of the empty container as regular trash, in accordance with your institution's policies.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start cluster_main cluster_spill cluster_container start Waste Isoxazole-5-carboxylic Acid Generated collect_waste 1. Collect Waste in a Compatible, Sealable Container start->collect_waste Routine Waste spill Spill Occurs start->spill Is it a spill? label_container 2. Affix 'Hazardous Waste' Label (Full Chemical Name, Hazards, Date, PI Info) collect_waste->label_container store_waste 3. Store Sealed Container in Secondary Containment in Designated Area label_container->store_waste empty_container Empty Original Chemical Container? store_waste->empty_container request_pickup 4. Contact EHS for Waste Pickup spill->collect_waste No (Routine Waste) cleanup Contain & Clean Spill; Treat Cleanup Materials as Waste spill->cleanup Yes cleanup->collect_waste empty_container->request_pickup No rinse Triple-Rinse Container; Collect Rinsate as Hazardous Waste empty_container->rinse Yes dispose_container Deface Label & Dispose of Container per EHS Policy rinse->dispose_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Isoxazole-5-carboxylic acid are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks for researchers, scientists, and drug development professionals.

When working with this compound, a comprehensive understanding of its potential hazards is paramount. While some sources indicate it is not a hazardous substance, others classify it as causing skin and serious eye irritation.[1] Therefore, adhering to a stringent personal protective equipment (PPE) protocol is essential to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to provide comprehensive protection. This includes safeguards for the eyes, face, hands, and body, as well as respiratory protection when necessary.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]Protects against potential splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can lead to skin irritation.[3] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat or chemical-resistant suit.Shields the skin on the arms and body from accidental spills and contact.[4]
Respiratory Protection Type N95 (US) respirator or equivalent.[2]Recommended when handling the solid form to avoid the inhalation of dust particles.[5] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.

Operational and Disposal Plans

A clear and concise operational plan is crucial for the safe handling and disposal of this compound. This workflow minimizes the risk of exposure and ensures that all waste is managed in an environmentally responsible manner.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Assemble All Necessary Equipment and Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical Proceed with Experiment waste_collection Collect Waste in a Labeled, Sealed Container handle_chemical->waste_collection After Use decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate After Experiment store_waste Store in a Designated Hazardous Waste Area waste_collection->store_waste contact_ehs Contact Environmental Health & Safety for Pickup store_waste->contact_ehs doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound

Safe Handling Procedures:

  • Preparation: Before handling, designate a specific work area, preferably within a chemical fume hood.[5] Assemble all necessary equipment, including appropriate waste containers. Don all required PPE as outlined in the table above.

  • Handling: Use caution to avoid generating dust when working with the solid compound.[6] Prevent contact with skin, eyes, and clothing.[4]

  • Post-Handling: After handling, decontaminate all work surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly.

Disposal Plan:

Treat all waste containing this compound as hazardous.

  • Waste Collection: Collect all contaminated disposable materials, such as gloves and weighing papers, in a dedicated and clearly labeled hazardous waste container.[7]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash.[7][8]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8][9]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[8][9] If skin irritation occurs, seek medical advice.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

In the case of a spill, evacuate the immediate area. For a dry spill, carefully sweep or vacuum the material, avoiding dust generation.[7] Place all contaminated materials into a sealed container for disposal as hazardous waste. Decontaminate the spill area thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazole-5-carboxylic acid
Reactant of Route 2
Isoxazole-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.